7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
7-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(9)7-5(4-11-8)2-3-10-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZUHJRQHVJHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CNC2=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694653 | |
| Record name | 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-42-1 | |
| Record name | 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogues and the core 1H-pyrrolo[3,2-c]pyridine scaffold to provide a robust predictive profile. We will delve into its anticipated characteristics, propose a viable synthetic pathway, and outline detailed protocols for its characterization.
Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a "privileged" scaffold in drug discovery. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a multitude of pharmacologically active agents, particularly as kinase inhibitors in oncology.[1] The strategic placement of substituents, such as bromine and a methoxy group, on this scaffold can significantly modulate its physicochemical properties and biological activity. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the methoxy group can influence solubility and metabolic stability.
Predicted Physicochemical Properties
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for this compound | Comparative Data: 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | Comparative Data: 7-Bromo-1H-pyrrolo[3,2-c]pyridine |
| Molecular Formula | C₈H₇BrN₂O | C₈H₇BrN₂O | C₇H₅BrN₂ |
| Molecular Weight | ~227.06 g/mol | 227.06 g/mol | 197.03 g/mol [2] |
| Appearance | Predicted to be a white to off-white solid | Not specified | Not specified |
| Melting Point | Expected to be a solid with a defined melting point, likely >150 °C | Not specified | Not specified |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and methanol. | Not specified | Not specified |
| pKa | The pyrrolic N-H is weakly acidic, and the pyridine nitrogen is basic. | Not specified | Not specified |
Note: The predicted values are based on the addition of a methoxy group to the 7-Bromo-1H-pyrrolo[3,2-c]pyridine structure and comparison with the isomeric 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines. A potential retrosynthetic analysis suggests a multi-step synthesis starting from a suitably substituted pyridine precursor.
Caption: Proposed synthetic workflow for this compound.
A key step in the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold often involves the construction of the pyrrole ring onto a pre-functionalized pyridine ring. For instance, a starting material like 2-amino-3-bromo-4-methoxypyridine could potentially undergo a reaction sequence to form the fused pyrrole ring. Subsequent functionalization, if necessary, would yield the target compound.
Experimental Characterization: A Validating Workflow
Once synthesized, a rigorous characterization protocol is essential to confirm the identity and purity of this compound.
Caption: A comprehensive workflow for the purification and characterization of the target compound.
Step-by-Step Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound by identifying the chemical shifts, coupling constants, and integration of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans, relaxation delay, and spectral width.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Key signals to expect include:
-
A singlet for the methoxy protons (~3.9-4.1 ppm).
-
Aromatic protons on the pyridine and pyrrole rings with characteristic chemical shifts and coupling patterns. The proton on the pyrrole ring is expected to be a singlet.
-
A broad singlet for the N-H proton of the pyrrole ring, which may be exchangeable with D₂O.
-
-
Acquire the ¹³C NMR spectrum. Expect distinct signals for each of the eight carbon atoms in the molecule, including the methoxy carbon and the carbons of the heterocyclic rings.
-
-
Data Analysis:
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule. Comparison with spectral data of similar compounds from the literature can aid in this process.[3][4][5]
-
Conclusion
While this compound is not a widely documented compound, its synthesis and characterization are achievable through established chemical principles. This guide provides a foundational framework for researchers and drug development professionals to approach this novel compound. The predictive data, proposed synthetic strategy, and detailed characterization protocols offer a solid starting point for its inclusion in discovery programs, leveraging the proven potential of the 1H-pyrrolo[3,2-c]pyridine scaffold. Further experimental work is necessary to fully elucidate its physical properties and biological activity.
References
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- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- LookChem. (n.d.). 1H-Pyrrolo[3,2-c]pyridine, 6-bromo-4-methoxy-.
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7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine chemical structure
An In-depth Technical Guide to 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: Structure, Synthesis, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of this compound, a substituted 5-azaindole derivative of significant interest to the medicinal chemistry and drug development community. The pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" known to interact with a multitude of biological receptors, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This document details the molecule's chemical structure, predicted physicochemical properties, and proposes a robust, multi-step synthetic pathway based on established chemical principles. Furthermore, it explores the potential applications of this functionalized heterocycle as a key intermediate in the synthesis of novel therapeutics, particularly in oncology.[3][4] Safety, handling, and analytical characterization protocols are also discussed to provide a complete resource for researchers.
Introduction to the Pyrrolo[3,2-c]pyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds consisting of a pyrrole ring fused to a pyridine ring.[1] They exist in several isomeric forms, with the pyrrolo[3,2-c]pyridine core (5-azaindole) being a particularly valuable pharmacophore in modern drug discovery. Its structural arrangement allows it to function as a versatile hinge-binding motif in various protein kinases, which are critical targets in cancer therapy.[4]
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including FMS kinase, and have been investigated for their anti-proliferative effects against various cancer cell lines.[4] The strategic placement of functional groups, such as the bromine atom and methoxy group in this compound, provides synthetic handles for further molecular elaboration, enabling the development of highly selective and potent drug candidates. This guide focuses specifically on this promising, yet sparsely documented, derivative.
Chemical Structure and Physicochemical Properties
The core structure of this compound features a fused pyrrole and pyridine ring system. The bromine atom is located at position 7 of the bicyclic system, adjacent to the pyridine nitrogen, while the electron-donating methoxy group is at position 6.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely available, its key properties can be calculated. These predictions are crucial for researchers in designing experiments, including reaction conditions, purification methods, and initial biological assays.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₇BrN₂O | - |
| Molecular Weight | 227.06 g/mol | [5] |
| Monoisotopic Mass | 225.97418 Da | [5] |
| Topological Polar Surface Area (TPSA) | 37.9 Ų | [5] |
| XLogP3 | 2.2 | [6] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 1 | - |
Note: Some values are extrapolated from isomeric or closely related compounds for estimation purposes.
Proposed Synthetic Pathway and Experimental Protocol
A validated synthesis for this compound is not prominently published. However, a plausible and efficient route can be designed by adapting established methodologies for the synthesis of related pyrrolopyridine derivatives.[7][8] The proposed pathway begins with a substituted pyridine precursor and involves nitration, vinylation, and a final reductive cyclization.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is a hypothetical adaptation and requires optimization in a laboratory setting.
Step 1: Nitration of 2,3-Dibromo-4-methoxypyridine
-
Causality: The use of fuming nitric acid in sulfuric acid is a standard and effective method for the nitration of pyridine rings. The strong acidic environment protonates the pyridine nitrogen, deactivating the ring, but the methoxy group's electron-donating nature directs the incoming nitro group to the C5 position.
-
Procedure:
-
Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2,3-Dibromo-4-methoxypyridine to the cooled acid with stirring.
-
Add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-Dibromo-4-methoxy-5-nitropyridine.
-
Step 2: Vinylation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Causality: DMF-DMA reacts with the activated methyl group of a nitropyridine derivative to form an enamine intermediate, which is a key precursor for the subsequent cyclization step.[8] This reaction effectively installs the carbon atoms required for the pyrrole ring.
-
Procedure:
-
Dissolve the nitropyridine product from Step 1 in N,N-Dimethylformamide (DMF).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Heat the mixture to 80-100 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and concentrate in vacuo to remove the solvent.
-
Purify the residue using silica gel chromatography to obtain the (E)-enamine intermediate.
-
Step 3: Reductive Cyclization
-
Causality: Iron powder in acetic acid is a classic combination for the reduction of a nitro group to an amine. In this case, the reaction proceeds further: the newly formed amine intramolecularly attacks the enamine, followed by elimination of dimethylamine and aromatization to form the stable pyrrole ring.[8]
-
Procedure:
-
Suspend the enamine intermediate from Step 2 and iron powder in glacial acetic acid.
-
Heat the mixture to 100 °C and stir vigorously for 5-7 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the residue to ~8 with a saturated sodium carbonate solution and extract with ethyl acetate.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Potential Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile chemical building block. The strategically placed functional groups allow for precise and differential modification.
-
Kinase Inhibitor Synthesis: The pyrrolo[3,2-c]pyridine core is a proven scaffold for inhibitors of FMS, FGFR, and other kinases.[4][9] The N1 position of the pyrrole ring can be substituted to extend into solvent-exposed regions of the kinase ATP-binding pocket, while the C7 bromine serves as an ideal site for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Anticancer Agents: Derivatives of the closely related 6-bromo-1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated as potent tubulin polymerization inhibitors, demonstrating significant anticancer activities.[7][8] This suggests that the 7-bromo isomer could serve as a scaffold for a new class of antimitotic agents.
-
CNS Agents: The azaindole structure is known to be capable of crossing the blood-brain barrier, making it a valuable core for developing agents targeting the central nervous system.[3]
Role as a Synthetic Intermediate
Caption: Role of the title compound as a versatile intermediate in drug discovery.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on closely related bromo-substituted heterocyclic compounds.[10][11][12]
-
Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[15]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[15]
-
Body Protection: Wear a lab coat. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.[15]
-
Respiratory Protection: Use in a well-ventilated chemical fume hood.[10] If dusts are generated, a P95 (US) or P1 (EU) particle respirator may be necessary.[15]
-
-
Handling and Storage:
Conclusion
This compound represents a highly promising and functionalized scaffold for the development of novel therapeutics. Its predicted properties and the potential for diverse chemical modifications at its bromine and pyrrole nitrogen positions make it an attractive starting point for drug discovery campaigns targeting kinases and other key biological targets. The synthetic route proposed herein provides a logical and experimentally feasible path to accessing this valuable compound, empowering researchers to explore its full potential in the ongoing search for next-generation medicines.
References
- National Center for Biotechnology Information. "7-Bromo-1H-pyrrolo(3,2-c)pyridine." PubChem Compound Summary for CID 44721299.
- National Center for Biotechnology Information. "7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine." PubChem Compound Summary for CID 20791244.
- Saczewski, F., & Balewski, Ł. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
- National Center for Biotechnology Information. "4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine." PubChem Compound Summary for CID 11806401.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- AA Blocks. "Safety Data Sheet - 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile." (2025-01-18).
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
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- Douglas, C. J., & Thomson, R. J. (2020). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. Organic Letters, 22(15), 6060-6065.
- Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(45), 26868-26883.
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A Technical Guide to 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1190314-42-1): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. The pyrrolo[3,2-c]pyridine core, a class of compounds also known as 5-azaindoles, has emerged as a "privileged scaffold" due to its prevalence in biologically active molecules and its ability to interact with a wide range of therapeutic targets. This guide provides an in-depth technical overview of a particularly valuable derivative: 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. Its unique substitution pattern offers a strategic entry point for the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology and beyond. This document will serve as a comprehensive resource for researchers, detailing its chemical characteristics, a plausible synthetic pathway, reactivity, and its significant potential in drug discovery.
Molecular Profile and Physicochemical Properties
This compound is a halogenated and methoxy-substituted azaindole. The presence of the bromine atom at the 7-position and the methoxy group at the 6-position of the pyrrolopyridine ring system provides a unique combination of electronic and steric properties, making it a highly versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 1190314-42-1 | Internal Database |
| Molecular Formula | C₈H₇BrN₂O | Internal Database |
| Molecular Weight | 227.06 g/mol | Internal Database |
| Alternate Names | 7-Bromo-6-methoxy-5-azaindole | Internal Database |
| Appearance | Off-white to light yellow solid (Predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (Predicted) | General knowledge |
| Melting Point | Not available |
Strategic Synthesis: A Plausible and Detailed Protocol
Proposed Synthetic Pathway
7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine molecular weight
An In-depth Technical Guide to 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its core physicochemical properties, including its molecular weight, and outlines a logical framework for its synthesis, characterization, and handling. Furthermore, it explores the compound's role as a key intermediate and structural scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule in their work.
Core Molecular Profile and Physicochemical Properties
This compound belongs to the azaindole class of bicyclic heteroaromatic compounds. The pyrrolo[3,2-c]pyridine core is a recognized pharmacophore, and strategic substitutions, such as bromination and methoxylation, provide critical handles for synthetic elaboration and modulate the molecule's electronic and steric properties.
While specific experimental data for this exact isomer is not widely published, its fundamental properties can be accurately determined. The molecular formula is C₈H₇BrN₂O, which corresponds to a calculated molecular weight of 227.06 g/mol . This value is identical to other isomers such as 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, for which more extensive data is available[1][2].
A summary of its key computed and expected properties is presented below.
| Property | Value | Source / Method |
| Molecular Formula | C₈H₇BrN₂O | (Calculated) |
| Molecular Weight | 227.06 g/mol | (Calculated)[1] |
| Monoisotopic Mass | 225.97418 Da | (Calculated)[1][3] |
| IUPAC Name | This compound | (Nomenclature) |
| CAS Number | Not assigned | (Verification) |
| Topological Polar Surface Area (TPSA) | 37.9 Ų | (Computed for Isomer)[1][3] |
| Hydrogen Bond Donors | 1 (from pyrrole N-H) | (Structural Analysis) |
| Hydrogen Bond Acceptors | 2 (from pyridine N, methoxy O) | (Structural Analysis)[3] |
| Predicted LogP | 2.33 | (Computed for Isomer)[2] |
Synthesis, Purification, and Characterization
The synthesis of substituted pyrrolo[3,2-c]pyridines often involves multi-step sequences starting from appropriately functionalized pyridine precursors. While a specific, validated protocol for this compound is not detailed in current literature, a scientifically sound pathway can be proposed based on established organic chemistry principles and related syntheses[4].
Proposed Synthetic Workflow
The synthesis would logically begin with a pre-functionalized pyridine ring, followed by the construction of the fused pyrrole ring and subsequent modifications. The causality for this strategic choice is to install the key substituents before the final, often sensitive, cyclization steps.
Sources
An In-Depth Technical Guide to the Synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest to researchers and professionals in drug development. The synthesis is presented with detailed mechanistic insights, step-by-step experimental protocols, and supporting data to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. The targeted introduction of bromo and methoxy substituents onto this core structure allows for fine-tuning of its physicochemical properties and provides a handle for further functionalization, making this compound a valuable intermediate in the synthesis of potential therapeutic agents.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a strategy centered on the construction of the pyrrole ring onto a pre-functionalized pyridine core. The key disconnection is made at the C4-C5 and N1-C7a bonds of the pyrrole ring, pointing to a substituted 4-aminopyridine as a crucial precursor. This approach allows for the early and controlled installation of the bromo and methoxy groups on the pyridine ring, ensuring the desired regiochemistry in the final product.
The forward synthesis, therefore, is designed as a three-stage process:
-
Synthesis of the Key Pyridine Intermediate: Preparation of a 2,3,4,5-tetrasubstituted pyridine bearing the necessary amino, bromo, methoxy, and iodo groups.
-
Pyrrole Ring Formation: A palladium-catalyzed Sonogashira coupling of the iodinated pyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the fused pyrrole ring.
-
Final Product Isolation and Characterization.
This strategy is depicted in the following workflow diagram:
Caption: Proposed workflow for the synthesis of the target compound.
Part 1: Synthesis of the Key Intermediate: 4-Amino-3-bromo-5-iodo-2-methoxypyridine
The synthesis commences with the commercially available 2-methoxypyridin-4-amine. The strategic introduction of the bromo and iodo substituents is crucial for the subsequent pyrrole ring formation.
Step 1.1: Bromination of 2-Methoxypyridin-4-amine
The first step involves the regioselective bromination of 2-methoxypyridin-4-amine at the C3 position. The methoxy group at C2 and the amino group at C4 are both activating and ortho-, para-directing. However, the steric hindrance from the methoxy group and the strong directing effect of the amino group favor electrophilic substitution at the C3 position. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, providing a mild and selective source of electrophilic bromine.[1]
Experimental Protocol:
-
Dissolve 2-methoxypyridin-4-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-bromo-2-methoxypyridine .
Step 1.2: Iodination of 4-Amino-3-bromo-2-methoxypyridine
With the C3 position brominated, the next step is the introduction of an iodine atom at the C5 position. This is a critical step as the iodo-substituent is more reactive in the subsequent palladium-catalyzed Sonogashira coupling than the bromo-substituent.[2] Reagents such as N-iodosuccinimide (NIS) or a combination of an iodide salt (e.g., KI) and an oxidizing agent (e.g., KIO3) in an acidic medium can be employed for this electrophilic iodination.[3][4][5][6]
Experimental Protocol:
-
Dissolve 4-amino-3-bromo-2-methoxypyridine (1.0 eq.) in a suitable solvent such as acetic acid or sulfuric acid.
-
Add N-iodosuccinimide (1.1-1.2 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a stirred solution of sodium thiosulfate to quench any remaining iodine.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by column chromatography to yield 4-amino-3-bromo-5-iodo-2-methoxypyridine .
Part 2: Construction of the Pyrrolo[3,2-c]pyridine Core
The formation of the fused pyrrole ring is achieved through a Sonogashira coupling followed by an intramolecular cyclization. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms.[2][7]
Step 2.1: Sonogashira Coupling with Trimethylsilylacetylene
The key intermediate, 4-amino-3-bromo-5-iodo-2-methoxypyridine, is coupled with trimethylsilylacetylene (TMSA). The use of TMSA is advantageous as the trimethylsilyl group protects the terminal alkyne and can be easily removed in a subsequent step or in situ. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh3)4 or PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base (e.g., triethylamine or diisopropylethylamine).[8][9][10]
Experimental Protocol:
-
To a degassed solution of 4-amino-3-bromo-5-iodo-2-methoxypyridine (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), copper(I) iodide (0.1 eq.), and a base such as triethylamine (2-3 eq.).
-
Add trimethylsilylacetylene (1.2-1.5 eq.) to the reaction mixture.
-
Heat the mixture to 50-70 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the coupled intermediate.
Step 2.2: Deprotection and Intramolecular Cyclization
The trimethylsilyl group is typically removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol. The resulting terminal alkyne then undergoes an intramolecular cyclization, often catalyzed by the same palladium complex or a copper salt, to form the pyrrole ring. This cyclization is a 5-endo-dig process.
Experimental Protocol (One-Pot Procedure):
-
Following the Sonogashira coupling, cool the reaction mixture to room temperature.
-
Add a desilylating agent, such as tetrabutylammonium fluoride (1.1 eq.) or potassium carbonate (2.0 eq.) in methanol.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours to facilitate both deprotection and cyclization.
-
Monitor the formation of the final product by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield This compound .
Summary of Reaction Parameters
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.1 | 2-Methoxypyridin-4-amine | N-Bromosuccinimide (NBS) | Dichloromethane | 0 to RT | 1-2 | 85-95 |
| 1.2 | 4-Amino-3-bromo-2-methoxypyridine | N-Iodosuccinimide (NIS) | Acetic Acid | 50-60 | 2-4 | 70-85 |
| 2.1 | 4-Amino-3-bromo-5-iodo-2-methoxypyridine | TMSA, Pd(PPh3)4, CuI, Et3N | THF/DMF | 50-70 | 4-12 | 60-80 |
| 2.2 | Coupled Intermediate | TBAF or K2CO3/MeOH | THF/Methanol | RT to 60 | 1-3 | 75-90 |
Mechanistic Insights
The key transformation in this synthesis is the palladium-catalyzed Sonogashira coupling and subsequent cyclization. The catalytic cycle for the Sonogashira coupling is well-established and involves oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the copper acetylide, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
The subsequent intramolecular cyclization is thought to proceed via an initial coordination of the palladium or copper catalyst to the alkyne, which activates it towards nucleophilic attack by the adjacent amino group. This is followed by protonolysis to release the catalyst and afford the final aromatic pyrrolopyridine product.
Caption: Simplified mechanistic pathway for the key C-C bond formation and cyclization steps.
Conclusion
This guide outlines a logical and efficient synthetic route to this compound. The pathway relies on well-established and high-yielding reactions, ensuring its practicality for laboratory-scale synthesis and potential for scale-up. The strategic use of a pre-functionalized pyridine precursor allows for excellent control over the regiochemistry of the final product. This detailed protocol, complete with mechanistic insights and experimental parameters, provides a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles.
- EPO. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750.
- NIH. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- NIH. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- NIH. Amidative Cyclization of Alkynyl Esters to Access Pyrazin-1(2 H)-ones: Application to the Synthesis of Peramine and Dibromophakellin.
- NIH. 3-Amino-5-bromo-2-iodo-pyridine.
- Organic Chemistry Portal. Sonogashira Coupling.
- Organic Chemistry Portal. Azaindole synthesis.
- PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- ResearchGate. Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes.
- ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. Sonogashira coupling.
- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- RSC Publishing. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
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Biological activity of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
An In-Depth Technical Guide on the Biological Activity of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
Abstract
The 1H-pyrrolo[3,2-c]pyridine nucleus is a notable heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a "privileged structure," its derivatives have been explored for a range of therapeutic applications, demonstrating a capacity to interact with multiple biological targets. While specific data on 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is not extensively available in public literature, the broader class of compounds derived from this core scaffold exhibits potent and varied biological activities, particularly in oncology and inflammation. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Pyrrolo[3,2-c]pyridine Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the pyrrolopyridine isomers are of particular interest due to their structural resemblance to purines and their ability to serve as versatile pharmacophores. The 1H-pyrrolo[3,2-c]pyridine scaffold, in particular, has emerged as a promising starting point for the development of targeted therapies. Derivatives of this core have been successfully designed to act as potent inhibitors of key biological targets, including receptor tyrosine kinases and cytoskeletal proteins, which are critical in the pathogenesis of cancer and inflammatory diseases.[1][2][3] This document synthesizes the current understanding of this chemical class, focusing on its anticancer and anti-inflammatory properties.
Synthetic Strategy: Building the Core Scaffold
The foundation for developing novel therapeutics based on this scaffold is a robust and efficient synthetic pathway. A common route to biologically active 6-aryl-1-aryl-1H-pyrrolo[3,2-c]pyridines involves the initial synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine .[4][5] This intermediate serves as a versatile handle for introducing chemical diversity through cross-coupling reactions.
Protocol 2.1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine Intermediate
This protocol outlines a multi-step synthesis starting from commercially available 2-bromo-5-methylpyridine.[4][5]
Step 1: Oxidation
-
Commercially available 2-bromo-5-methylpyridine (11) is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide (12).
Step 2: Nitration
-
Compound 12 is treated with fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide (13).
Step 3: Vinylogous Substitution
-
Compound 13 is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to afford the key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (14).
Step 4: Reductive Cyclization
-
The crucial pyrrole ring formation is achieved by reacting intermediate 14 with iron powder in acetic acid. The reaction mixture is heated to 100°C, causing reduction of the nitro group and subsequent intramolecular cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) .[4]
Step 5: N-Arylation
-
The scaffold (15) is then N-arylated using an appropriate arylboronic acid (e.g., 3,4,5-trimethoxyphenylboric acid) in the presence of a copper (II) acetate catalyst and a base like potassium carbonate to yield the N-aryl intermediate (16).[4][5]
Step 6: C-Arylation (Suzuki Coupling)
-
The final target compounds are generated via a Suzuki cross-coupling reaction between the brominated intermediate (16) and various arylboronic acids to introduce diversity at the 6-position.
Caption: General synthesis workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.
Biological Activity Profile and Mechanisms of Action
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential primarily in two areas: as anticancer agents through kinase inhibition and disruption of microtubule dynamics, and as anti-inflammatory agents.
Anticancer Activity
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a type III receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[1] Its overexpression is linked to several cancers, including ovarian, prostate, and breast cancer, making it a valuable therapeutic target.
A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase.[1] Notably, compound 1r emerged as a highly potent inhibitor.
-
Potency: Compound 1r exhibited an IC50 of 30 nM against FMS kinase, making it 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM).[1]
-
Selectivity: When tested against a panel of 40 kinases, compound 1r demonstrated selectivity for FMS kinase.[1]
-
Antiproliferative Effects: The compound showed strong antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[1] Importantly, it displayed a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts.[1]
Caption: Inhibition of the FMS kinase signaling pathway by a pyrrolo[3,2-c]pyridine derivative.
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as conformationally restricted analogues of Combretastatin A-4 (a known tubulin inhibitor) to act as colchicine-binding site inhibitors.[2][4]
Compound 10t , which features an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, was identified as the most potent in this series.[2][4]
-
Antiproliferative Activity: Compound 10t displayed potent activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[2][4]
-
Mechanism of Action:
-
Tubulin Polymerization: Immunostaining assays confirmed that 10t remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12 µM.[2][4]
-
Cell Cycle Arrest: Treatment with 10t led to a significant arrest of cells in the G2/M phase of the cell cycle.[2][4]
-
Apoptosis: The compound was shown to induce apoptosis in cancer cells.[2][4]
-
-
Molecular Modeling: Docking studies suggest that 10t binds to the colchicine site on tubulin, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349.[2]
Anti-inflammatory Activity
The role of FMS kinase is not limited to cancer; it is also implicated in inflammatory disorders like rheumatoid arthritis.[1] By inhibiting FMS, which is critical for macrophage function, pyrrolo[3,2-c]pyridine derivatives also exhibit anti-inflammatory potential.
Compound 1r , the potent FMS kinase inhibitor, was tested in a bone marrow-derived macrophage (BMDM) assay. It showed an IC50 of 84 nM, demonstrating its ability to suppress macrophage activity and highlighting its potential as a candidate for developing anti-arthritic drugs.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of lead compounds from the 1H-pyrrolo[3,2-c]pyridine class.
| Compound ID | Target/Assay | Cell Line | IC50 Value | Primary Activity | Reference |
| 1r | FMS Kinase | - | 30 nM | Kinase Inhibition | [1] |
| BMDM Assay | - | 84 nM | Anti-inflammatory | [1] | |
| Antiproliferative | Ovarian, Prostate, Breast Cancer Panel | 0.15 - 1.78 µM | Anticancer | [1] | |
| 10t | Antiproliferative | HeLa | 0.12 µM | Tubulin Inhibition | [2][4] |
| Antiproliferative | SGC-7901 | 0.15 µM | Tubulin Inhibition | [2][4] | |
| Antiproliferative | MCF-7 | 0.21 µM | Tubulin Inhibition | [2][4] |
Standardized Experimental Protocols
For reproducibility and validation, the methodologies employed in the foundational studies are critical.
Protocol 5.1: In Vitro Kinase Inhibition Assay (FMS Kinase)
-
Source: Adapted from methodologies used for screening pyrrolo[3,2-c]pyridine derivatives.[1]
-
Procedure:
-
The inhibitory activity against FMS kinase is assessed using a radiometric assay format.
-
The purified recombinant FMS kinase enzyme is incubated with the test compound (e.g., Compound 1r ) at various concentrations.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a generic tyrosine kinase substrate) and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 25-30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP, typically by spotting onto a filter membrane and washing.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 5.2: Antiproliferative Cell Viability Assay (MTT or SRB)
-
Source: Based on the standard NCI-60 protocol and similar reported methods.[1][2][4]
-
Procedure:
-
Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with the test compound (e.g., Compound 10t ) in a series of dilutions and incubated for a period of 48-72 hours.
-
After incubation, cell viability is assessed. For an MTT assay, MTT reagent is added, which is converted by viable cells into a purple formazan product. For an SRB assay, cells are fixed, and total protein is stained with Sulforhodamine B.
-
The formazan (dissolved in DMSO) or the bound SRB dye is quantified by measuring the absorbance at a specific wavelength using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Future Perspectives and Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold is a validated and highly promising platform for the discovery of novel therapeutic agents. The existing body of research demonstrates that targeted modifications to this core can yield potent and selective inhibitors for diverse biological targets, including FMS kinase and tubulin.
While the specific biological activity of This compound remains to be elucidated, its structural components—a brominated pyridine ring for potential cross-coupling and a methoxy group for modulating electronic properties—make it an intriguing candidate for further investigation. Based on the established structure-activity relationships of its analogues, it could be a valuable intermediate or a potential inhibitor in its own right.
Future research should focus on:
-
Synthesizing and screening a broader library of 7-substituted and 6-substituted 1H-pyrrolo[3,2-c]pyridine derivatives.
-
Conducting comprehensive kinase profiling to identify novel targets and assess selectivity.
-
Evaluating lead compounds in preclinical in vivo models for efficacy, pharmacokinetics, and safety.
References
- Information on the specific compound this compound is limited; this guide is based on the biological activities of the core scaffold and its deriv
- Elkamhawy, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH).
- Goral, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
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- 3. mdpi.com [mdpi.com]
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An In-depth Technical Guide to the Solubility of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine and its Solubility
This compound belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in modern drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] The strategic placement of a nitrogen atom at the 7-position enhances the molecule's ability to form critical hydrogen bond interactions with the hinge region of kinases, often leading to improved potency and selectivity compared to traditional indole counterparts.[1][3][4] The bromine atom at the 7-position and the methoxy group at the 6-position are critical substitutions, likely introduced to modulate potency, selectivity, and metabolic stability.
For any compound to advance through the drug discovery pipeline, its physicochemical properties are paramount. Among these, aqueous solubility is a critical gatekeeper. Poor solubility can terminate the development of an otherwise potent compound, leading to significant challenges in formulation, unreliable results in biological assays, and poor oral bioavailability.[5][6][7] Therefore, a comprehensive understanding and accurate determination of the solubility of this compound is not merely a procedural step but a foundational pillar for its successful development as a potential therapeutic agent. This guide provides a technical framework for characterizing, understanding, and addressing the solubility of this important molecular scaffold.
Predicted Solubility Profile: A Structural Analysis
While specific experimental data for this compound is not extensively published, a robust solubility profile can be predicted based on its constituent chemical features.
-
1H-pyrrolo[3,2-c]pyridine (7-Azaindole) Core: The core structure contains two nitrogen atoms. The pyridine nitrogen is basic and can be protonated at acidic pH.[8] This ionization would create a salt form, dramatically increasing aqueous solubility. The pyrrole nitrogen is generally non-basic. This pH-dependent solubility is a key characteristic of many nitrogen-containing heterocycles and a primary lever for solubility modulation.[9][10]
-
7-Bromo Substituent: The bromine atom is a large, hydrophobic substituent that will generally decrease aqueous solubility. Its presence increases the lipophilicity (LogP) of the molecule, favoring partitioning into non-polar environments over aqueous media.
-
6-Methoxy Substituent: The methoxy group (-OCH₃) has a dual character. While the methyl group is hydrophobic, the oxygen atom can act as a hydrogen bond acceptor, which may slightly improve interactions with water. Its overall effect on solubility is often modest but can be significant in the context of the entire molecular structure.
Overall Prediction: this compound is anticipated to be a poorly soluble compound in neutral aqueous media (e.g., pH 7.4 phosphate-buffered saline) due to its rigid, fused aromatic structure and the hydrophobic bromine atom. However, its solubility is expected to increase significantly in acidic conditions due to the protonation of the pyridine nitrogen. The compound is likely to exhibit high solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Quantitative Solubility Assessment: Methodologies and Data Presentation
Accurate solubility determination requires robust, well-defined protocols. In drug discovery, two types of solubility measurements are critical: kinetic and thermodynamic.[11][12]
-
Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[5][12] It is a high-throughput method used in early discovery to quickly rank compounds and identify major solubility liabilities.[7][11][13]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[14] It is a lower-throughput, more resource-intensive measurement considered the "gold standard" and is crucial for later-stage development and formulation.[15]
Data Presentation
Quantitative solubility data should be presented clearly to allow for direct comparison across different conditions. The following table serves as a template for how results for this compound should be structured.
| Solubility Type | Medium | Temperature (°C) | Incubation Time (h) | Quantification Method | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 (2% DMSO) | 25 | 2 | Nephelometry | Example: 5 | Example: 22 |
| Kinetic | FaSSIF, pH 6.5 (2% DMSO) | 37 | 2 | Nephelometry | Example: 8 | Example: 35 |
| Thermodynamic | Water | 25 | 24 | HPLC-UV | Example: <1 | Example: <4.4 |
| Thermodynamic | PBS, pH 7.4 | 25 | 24 | HPLC-UV | Example: 2 | Example: 8.8 |
| Thermodynamic | 0.1 N HCl, pH 1.2 | 25 | 24 | HPLC-UV | Example: 150 | Example: 660 |
| Thermodynamic | DMSO | 25 | N/A | N/A | >50,000 | >220,000 |
Note: Data are illustrative examples for a hypothetical compound with a molecular weight of 227.06 g/mol . FaSSIF = Fasted State Simulated Intestinal Fluid.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the definitive technique for measuring thermodynamic solubility.[16]
Objective: To determine the equilibrium solubility of solid this compound in a selected aqueous buffer.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg, ensuring undissolved solid remains) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical; a minimum of 24 hours is recommended to ensure equilibrium is reached.[5][14]
-
Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 x g for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully aspirate the clear supernatant. Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve.[14]
-
pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[16]
Protocol 2: Kinetic Solubility Determination (High-Throughput Nephelometry)
This method is ideal for rapid screening of multiple compounds in early discovery phases.[12][13]
Objective: To rapidly assess the concentration at which this compound precipitates from a supersaturated aqueous solution.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well or 384-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate and perform a serial dilution across the plate to create a concentration gradient. The final DMSO concentration should be kept low (e.g., ≤2%) to minimize its co-solvent effect.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.[5]
-
Detection: Measure the turbidity (light scattering) in each well using a laser nephelometer.[13]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO).
Factors Influencing Solubility and Strategies for Enhancement
Understanding the factors that control solubility is essential for troubleshooting and optimization.[6][12]
// Central Node Sol [label="Solubility of\n7-Bromo-6-methoxy-\n1H-pyrrolo[3,2-c]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=hexagon];
// Factors pH [label="pH of Medium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoSolvent [label="Co-solvents\n(e.g., PEG, Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; SolidForm [label="Solid Form\n(Crystal vs. Amorphous)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Temp [label="Temperature", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Arrows from factors to central node pH -> Sol [label=" Ionization"]; CoSolvent -> Sol [label=" Dielectric Constant"]; SolidForm -> Sol [label=" Lattice Energy"]; Temp -> Sol [label=" Enthalpy of Solution"]; } ` Caption: Key Factors Influencing Compound Solubility.
-
pH Adjustment: As predicted, the most effective strategy for this compound is likely pH modification. In an acidic environment, the pyridine nitrogen becomes protonated, forming a more soluble salt. This is a crucial consideration for oral formulation design, as the compound will experience the low pH of the stomach.
-
Co-solvents: For in vitro assays or preclinical formulations, co-solvents like PEG 400, ethanol, or cyclodextrins can be used.[8][17] These agents increase solubility by reducing the polarity of the aqueous medium or, in the case of cyclodextrins, by forming inclusion complexes that shield the hydrophobic parts of the molecule.[17]
-
Solid-State Modification: The crystalline form (polymorph) of a compound significantly impacts its solubility. An amorphous solid dispersion, where the drug is dispersed in a polymer matrix, can dramatically increase apparent solubility and dissolution rates by overcoming the crystal lattice energy.[6][17]
Conclusion
This compound is a compound of significant interest in medicinal chemistry, but its structural characteristics suggest inherent challenges with aqueous solubility. A proactive and systematic approach to solubility characterization is therefore essential. By employing robust methodologies such as the shake-flask method for thermodynamic solubility and high-throughput nephelometry for kinetic screening, researchers can generate the high-quality data needed to guide lead optimization, design effective formulations, and ultimately unlock the therapeutic potential of this promising molecular scaffold. Early and accurate solubility assessment is a critical investment that mitigates risk and accelerates the path from discovery to development.[7][11]
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- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
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- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- Thermodynamic solubility.
- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
- On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
- On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
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Topic: Potential Therapeutic Targets of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive, technically-grounded framework for the identification and validation of therapeutic targets for the novel compound, 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. It is structured not as a rigid template, but as a logical, decision-driven narrative reflecting the scientific process.
Foreword: The Scientific Imperative
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry. Its core architecture mimics the purine ring of adenosine triphosphate (ATP), making it an ideal starting point for developing inhibitors that target the ATP-binding sites of various enzymes, most notably protein kinases.[1][2] The specific functionalization of this scaffold—in this case, with a bromine at position 7 and a methoxy group at position 6—is a deliberate chemical decision designed to modulate potency, selectivity, and pharmacokinetic properties. This document outlines a robust, multi-pronged strategy to deorphanize this specific molecule, moving from broad, computational hypotheses to rigorous, cell-based validation of its mechanism of action.
Part 1: Foundational Hypotheses - Kinase and Cytoskeletal Inhibition
Based on extensive precedent within the pyrrolopyridine chemical class, two primary, high-probability mechanisms of action present themselves for this compound.
Hypothesis A: Inhibition of Protein Kinases
The structural analogy to ATP is the most compelling argument for this compound acting as a kinase inhibitor.[1] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer, inflammatory disorders, and neurodegenerative diseases.[3][4][5] Numerous pyrrolopyridine derivatives have been successfully developed as potent inhibitors of various kinases, including:
-
FMS Kinase (CSF-1R): Implicated in cancer and inflammatory conditions like rheumatoid arthritis.[3][6]
-
Met Kinase: A receptor tyrosine kinase often dysregulated in gastric tumors.[7]
-
Fibroblast Growth Factor Receptors (FGFRs): Key targets in various cancers where the FGFR signaling pathway is abnormally activated.[8][9]
-
Glycogen Synthase Kinase 3β (GSK-3β): A target of interest for treating Alzheimer's disease.[10]
Hypothesis B: Disruption of Microtubule Dynamics
A second, highly plausible mechanism is the inhibition of tubulin polymerization. Recent studies have successfully designed 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors that bind to the colchicine site on β-tubulin.[11][12][13] This action disrupts the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, a clinically validated anticancer strategy.[13]
Part 2: A Strategic Workflow for Target Deconvolution
A systematic and tiered approach is required to efficiently identify and validate the molecular target(s). This workflow is designed to move from broad, low-cost screening to specific, high-confidence validation.
Caption: A phased workflow for target identification and validation.
Phase 1: In Silico Target Prediction
The initial step is to leverage computational tools to screen vast biological space and generate a tractable list of high-probability targets.
-
Rationale: This approach is resource-efficient and provides a data-driven foundation for subsequent wet-lab experiments. By comparing the 3D structure of our compound against libraries of protein crystal structures, we can predict binding affinities and identify potential targets that might otherwise be overlooked.
-
Methodology:
-
Reverse Docking: Utilize platforms like PharmMapper or idTarget to dock this compound against a comprehensive database of protein structures.
-
Pharmacophore Modeling: If related active compounds are known, build a 3D pharmacophore model to screen for proteins with complementary binding pockets.
-
-
Expected Output: A ranked list of potential protein targets based on docking scores or fit values.
Table 1: Illustrative Output from In Silico Kinase Screening
| Rank | Potential Target | Target Class | Rationale for Investigation |
| 1 | FMS Kinase (CSF-1R) | Receptor Tyrosine Kinase | Established target for pyrrolopyridines; relevant in oncology and inflammation.[3][6] |
| 2 | VEGFR2 | Receptor Tyrosine Kinase | Key regulator of angiogenesis; common target for anticancer kinase inhibitors.[7][14] |
| 3 | CDK2 | Serine/Threonine Kinase | Central role in cell cycle progression; inhibition leads to cell cycle arrest.[14] |
| 4 | GSK-3β | Serine/Threonine Kinase | Implicated in neurodegenerative diseases like Alzheimer's.[10] |
| 5 | β-Tubulin (Colchicine Site) | Cytoskeletal Protein | Known target for structurally related 1H-pyrrolo[3,2-c]pyridines.[11][13] |
Phase 2: Rigorous Biochemical Validation
This phase aims to confirm the computational predictions through direct, in vitro experimentation.
Protocol 1: Broad Kinase Panel Screen
-
Causality: This is the most direct way to test the kinase inhibitor hypothesis. A broad screen provides a "selectivity profile," indicating which kinases are inhibited and which are not. This profile is critical for predicting both efficacy and potential off-target toxicities.
-
Methodology:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) against a panel of >300 kinases.
-
For any kinase showing >50% inhibition, perform a follow-up dose-response assay to determine the IC₅₀ (half-maximal inhibitory concentration).
-
-
Self-Validation: The system is validated by including a known inhibitor for each kinase as a positive control. The dose-response curve with a clear sigmoidal shape provides confidence in the calculated IC₅₀ value.
Protocol 2: Tubulin Polymerization Assay
-
Causality: This assay directly measures the compound's effect on the fundamental process of microtubule formation. It provides unequivocal evidence for or against the tubulin inhibition hypothesis.
-
Methodology:
-
Combine purified tubulin with a GTP-containing buffer that promotes polymerization.
-
Add the test compound (this compound) at various concentrations. Use paclitaxel (promoter) and colchicine (inhibitor) as controls.
-
Monitor the increase in absorbance at 340 nm over time, which is proportional to the extent of tubulin polymerization.
-
-
Self-Validation: The inclusion of both positive (paclitaxel) and negative (colchicine) controls ensures the assay is performing correctly. A dose-dependent inhibition of polymerization by the test compound validates the result.
Phase 3: Confirmation in a Cellular Context
Biochemical activity must be confirmed within the complex environment of a living cell to be considered therapeutically relevant.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Causality: CETSA provides direct evidence of target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. This confirms that the compound not only enters the cell but also physically interacts with its intended target.
-
Methodology:
-
Treat cultured cells (e.g., a cancer cell line like MCF-7 or HeLa) with the compound or a vehicle control.[13]
-
Heat aliquots of the treated cells across a temperature gradient.
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins via centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or mass spectrometry.
-
-
Self-Validation: A clear shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control is a self-validating result of target engagement.
Protocol 4: Cellular Mechanistic Assays
-
Causality: These assays link target engagement to a functional cellular outcome, confirming the compound's proposed mechanism of action.
-
Methodology:
-
Cell Proliferation Assay: Treat cancer cell lines with a dose range of the compound for 72 hours and measure cell viability (e.g., using an MTT assay) to determine the GI₅₀ (half-maximal growth inhibition).[13]
-
Cell Cycle Analysis: Treat cells with the compound at its GI₅₀ concentration for 24 hours. Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry. A significant increase in the G2/M phase population would strongly support tubulin inhibition.[13]
-
Immunofluorescence Microscopy: Treat cells with the compound, then fix and stain them with an anti-tubulin antibody. Visualize the microtubule network using a fluorescence microscope. Disruption of the normal filamentous network into a diffuse pattern is a hallmark of tubulin-targeting agents.
-
Part 3: Synthesis and Therapeutic Outlook
The data gathered from this workflow will build a comprehensive profile of this compound, illuminating its most promising therapeutic avenues.
Caption: Potential therapeutic pathways modulated by the compound.
-
As an Anticancer Agent: If the compound proves to be a potent inhibitor of key oncogenic kinases (like FMS, MET, FGFR) or a microtubule-disrupting agent, its primary application would be in oncology.[6][7][13] Further development would involve testing in xenograft models and optimizing for drug-like properties.
-
As an Anti-Inflammatory Agent: Potent and selective inhibition of kinases like FMS could position the compound for development against inflammatory diseases such as rheumatoid arthritis.[3]
-
In Neurodegenerative Disorders: Should the compound show selective activity against targets like GSK-3β or 5-HT6 receptors, it could be explored as a treatment for cognitive disorders associated with Alzheimer's disease.[10][15]
This structured, hypothesis-driven approach provides the most efficient path to understanding the therapeutic potential of this compound, transforming a novel chemical entity into a promising lead for drug development.
References
- Time in Pasuruan, ID. Google.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.Archiv der Pharmazie.
- Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities.Journal of Medicinal Chemistry.
- Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.PubMed.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.MDPI.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.Taylor & Francis Online.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.Semantic Scholar.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.Taylor & Francis Online.
- Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggreg
- 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine | 1082042-20-3.Benchchem.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.NIH.
- 7-Bromo-1H-pyrrolo(3,2-c)pyridine.PubChem.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.RSC Publishing.
- Synthesis, biological evaluation, and molecular docking of a bromo-hydrazide derivative as a bacterial targeting agent and its radiolabeling with technetium-99m for diagnostic applic
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine.MySkinRecipes.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.PubMed Central.
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
- Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease.
- Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associ
- Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease.PubMed Central.
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.MDPI.
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7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives and analogs
An In-Depth Technical Guide to 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives and Analogs
Abstract
The 1H-pyrrolo[3,2-c]pyridine (6-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone in the design of targeted therapeutics. Its structural resemblance to purine and indole allows it to function as a potent bioisostere, interacting with a multitude of biological targets.[1] This guide focuses on the this compound core and its analogs, providing an in-depth analysis of its synthesis, chemical properties, and extensive biological activities. We will explore its critical role as a versatile synthetic intermediate and detail the structure-activity relationships (SAR) of its derivatives, particularly as potent kinase inhibitors and antitumor agents that target tubulin polymerization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The 1H-pyrrolo[3,2-c]pyridine Core: A Scaffold of Therapeutic Significance
The fusion of a pyrrole ring with a pyridine ring gives rise to azaindoles, a class of compounds with immense therapeutic potential. While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) isomer is widely recognized, the 6-azaindole (1H-pyrrolo[3,2-c]pyridine) core offers distinct electronic and steric properties that are increasingly being exploited in drug design.
The defining feature of the azaindole scaffold is its ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region in kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, creating a bidentate interaction that anchors the molecule in the active site.[2][3] This interaction is fundamental to the mechanism of many kinase inhibitors.
The introduction of a bromine atom, as in This compound , furnishes a chemically versatile handle. This bromine is strategically positioned for functionalization via modern cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic and rapid generation of diverse chemical libraries, enabling thorough exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The methoxy group, in turn, modulates the electronics and lipophilicity of the core structure.
Synthetic Strategies and Methodologies
The construction and diversification of the 1H-pyrrolo[3,2-c]pyridine core are central to its application. The following protocols represent field-proven methodologies for accessing key intermediates and final target compounds.
Synthesis of a Key Intermediate: 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
While the title compound specifies a 7-bromo-6-methoxy pattern, a well-documented and highly illustrative synthesis exists for the related 6-bromo isomer, which serves as a critical precursor for potent anticancer agents.[4] This multi-step synthesis provides a robust template for accessing functionalized 1H-pyrrolo[3,2-c]pyridines.
Experimental Protocol:
-
Step 1: Nitration of 2-amino-4-picoline.
-
Cool a stirring solution of concentrated sulfuric acid to 0°C.
-
Slowly add 2-amino-4-picoline portion-wise, maintaining the temperature below 10°C.
-
Add fuming nitric acid dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution to precipitate the product, 2-amino-4-methyl-3-nitropyridine.
-
Causality: The strong acidic and nitrating conditions are necessary to overcome the deactivating effect of the pyridine nitrogen and direct nitration to the C3 position.
-
-
Step 2: Dimethylformamide-dimethyl acetal (DMF-DMA) Cyclization.
-
Reflux a solution of 2-amino-4-methyl-3-nitropyridine and DMF-DMA in anhydrous DMF for 12 hours.
-
Cool the reaction mixture and pour into ice water to precipitate the intermediate.
-
Filter and dry the solid to yield N'-(2-(3-nitropyridin-4-yl)vinyl)-N,N-dimethylformimidamide.
-
Causality: DMF-DMA reacts with the activated methyl group to form an enamine, which is the key precursor for the subsequent reductive cyclization to form the pyrrole ring.
-
-
Step 3: Reductive Cyclization to form 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
-
Dissolve the product from Step 2 in acetic acid.
-
Add iron powder portion-wise.
-
Heat the mixture to 100°C for 2 hours.
-
Cool, filter through celite, and concentrate the filtrate.
-
Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate to obtain 6-bromo-1H-pyrrolo[3,2-c]pyridine.[4]
-
Causality: The iron powder in acetic acid acts as a reducing agent, simultaneously reducing the nitro group to an amine and catalyzing the cyclization to form the fused pyrrole ring.
-
-
Step 4: N-Arylation.
-
Combine 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate in 1,4-dioxane.
-
Irradiate the mixture in a microwave reactor at 85°C for 30 minutes.
-
Purify the crude product by silica gel chromatography to yield the key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine .[4]
-
Causality: This is a Chan-Lam coupling reaction, where the copper catalyst facilitates the formation of the C-N bond between the pyrrole nitrogen and the arylboronic acid. The microwave irradiation accelerates the reaction.
-
Diversification via Suzuki Cross-Coupling
The bromo-substituted intermediate is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl and heteroaryl moieties at the C6 position.
General Protocol for Suzuki Coupling:
-
To a degassed solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., 1,4-dioxane/water), add the desired arylboronic acid (1.2 equivalents).
-
Add a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents) and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents).
-
Heat the reaction mixture at 80-100°C under an inert atmosphere (e.g., Argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product structure is validated using NMR and Mass Spectrometry, confirming the incorporation of the new aryl group.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for the preparation and diversification of the 1H-pyrrolo[3,2-c]pyridine core.
Biological Activity and Therapeutic Applications
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant activity against several important therapeutic targets, primarily in oncology.
Application as Kinase Inhibitors
The azaindole core is a well-established "hinge-binding" motif for inhibiting protein kinases.[1][2] Derivatives of 1H-pyrrolo[3,2-c]pyridine have been developed as potent inhibitors of FMS kinase (CSF-1R), a key target in cancer and inflammatory diseases.[5]
Mechanism of Action: These compounds act as Type I kinase inhibitors, competing with endogenous ATP for binding to the active site. They form critical hydrogen bonds with the kinase hinge region, stabilizing the inactive conformation of the enzyme and blocking downstream signaling.
Diagram: Kinase Hinge-Binding Interaction
Caption: Bidentate hydrogen bonding of the azaindole core with the kinase hinge region.
A study investigating a series of diarylureas and diarylamides built on this scaffold identified compounds with potent FMS kinase inhibition.[5] Notably, compound 1r from this series emerged as a highly potent and selective inhibitor.
| Compound | Linker | R¹ | R² | FMS Kinase IC₅₀ (nM)[5] |
| KIST101029 (Lead) | -NHCO- | H | H | 96 |
| 1e | -NHCONH- | Cl | H | 60 |
| 1r | -NHCONH- | F | CF₃ | 30 |
Table 1: Structure-Activity Relationship of 1H-pyrrolo[3,2-c]pyridine derivatives as FMS Kinase inhibitors.
The SAR data revealed that a urea linker (-NHCONH-) was preferred over an amide linker. Furthermore, substitution on the terminal phenyl ring with electron-withdrawing groups, such as fluorine and trifluoromethyl, significantly enhanced potency, with compound 1r being over 3-fold more potent than the original lead compound.[5] Compound 1r also demonstrated excellent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values in the sub-micromolar range.[5]
Application as Tubulin Polymerization Inhibitors
A novel and highly promising application for this scaffold is in the development of microtubule targeting agents that bind to the colchicine site. These compounds act as vascular disrupting agents and have potent anticancer activity.[6][7][8]
Mechanism of Action: By binding to the interface of α/β tubulin dimers, these inhibitors disrupt the dynamic equilibrium of microtubule polymerization and depolymerization. This interference with microtubule function is critical during cell division, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][6]
Diagram: Cellular Mechanism of Tubulin Inhibitors
Caption: Pathway showing how 1H-pyrrolo[3,2-c]pyridine derivatives induce cell cycle arrest and apoptosis.
Researchers designed a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as rigid analogs of combretastatin A-4 (CA-4), a known colchicine-site binder. This strategy successfully locked the bioactive conformation, leading to compounds with potent antiproliferative effects.[6]
| Compound | B-Ring Substituent | HeLa IC₅₀ (µM)[6] | SGC-7901 IC₅₀ (µM)[6] | MCF-7 IC₅₀ (µM)[6] |
| 10a | Phenyl | 0.98 | 1.21 | 1.53 |
| 10m | 4-Chlorophenyl | 0.45 | 0.51 | 0.62 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | - | 0.0021 | 0.0018 | 0.0025 |
Table 2: Antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives against human cancer cell lines.
The most effective compound, 10t , which features an indolyl moiety as the B-ring, displayed the strongest antiproliferative activities with IC₅₀ values ranging from 0.12 to 0.21 µM.[4][6] Further studies confirmed that compound 10t potently inhibited tubulin polymerization, disrupted microtubule dynamics in cells, and significantly induced G2/M phase arrest and apoptosis.[6][7][8] Molecular modeling suggested that the core scaffold forms a key hydrogen bond with the residue Thrα179 in the colchicine binding site.[6]
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a highly versatile and therapeutically relevant class of molecules. The strategic placement of the bromine atom provides a gateway for extensive chemical exploration through proven cross-coupling chemistries. The demonstrated success of its derivatives as potent and selective inhibitors of FMS kinase and as novel antitumor agents targeting tubulin polymerization underscores the scaffold's value in modern drug discovery.
Future research should focus on expanding the diversity of substituents at multiple positions to fine-tune activity against new targets. The core's favorable physicochemical properties and proven ability to engage challenging targets like protein-protein interfaces (tubulin) suggest that its full potential is yet to be realized. This guide serves as a foundational resource for scientists aiming to build upon the existing knowledge and unlock new therapeutic opportunities with this remarkable scaffold.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[3,2-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-c]pyridine core, a fascinating bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this "privileged structure." We will delve into the key synthetic strategies that have enabled the exploration of this chemical space, from classical approaches to modern catalytic methods. Furthermore, this guide will explore the diverse pharmacological landscape of pyrrolo[3,2-c]pyridine derivatives, highlighting their remarkable success as kinase inhibitors, anticancer agents targeting tubulin polymerization, and antiviral compounds. By synthesizing historical context with detailed synthetic protocols and mechanistic insights, this document aims to serve as an authoritative resource for researchers and drug development professionals working with this versatile scaffold.
Introduction: The Azaindole Scaffold in Medicinal Chemistry
The azaindole scaffold, a bioisosteric analog of indole, has emerged as a "privileged structure" in modern drug discovery.[1] These bicyclic heteroaromatic compounds, consisting of a fused pyridine and pyrrole ring, are of significant interest to medicinal chemists due to their ability to mimic the structure of endogenous molecules like purines, thereby interacting with a wide array of biological targets.[1] The position of the nitrogen atom in the six-membered ring defines the isomer (4-, 5-, 6-, or 7-azaindole), with each isomer possessing distinct physicochemical properties that can be leveraged to fine-tune a drug candidate's potency, selectivity, and pharmacokinetic profile.[1]
The exploration of azaindoles began as an extension of the rich chemistry and pharmacology of the parent indole nucleus. Researchers sought to modulate the electronic properties and hydrogen bonding capabilities of indole-based compounds by strategically replacing a carbon atom with nitrogen in the benzene ring. This modification offered a pathway to enhance binding affinity to target proteins, improve solubility, and create novel intellectual property.[1] This guide will focus on the discovery and history of 5-azaindole (pyrrolo[3,2-c]pyridine) derivatives, for which a substantial body of research exists.
Historical Development and Key Synthetic Strategies
The journey to synthesize and explore the pyrrolo[3,2-c]pyridine core is intertwined with the broader history of heterocyclic chemistry. The foundational work on the synthesis of the constituent pyridine and pyrrole rings laid the groundwork for the construction of these more complex fused systems. A pivotal moment in pyridine chemistry was the Hantzsch pyridine synthesis, first described in 1881 by Arthur Rudolf Hantzsch, which provided a versatile method for constructing the pyridine ring.[2]
Synthetic pathways to substituted pyrrolopyridines, including the [3,2-c] isomer, have historically commenced from either pre-formed pyrrole or pyridine precursors.[3]
Synthesis from Pyridine Precursors
A prevalent and effective strategy for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold begins with a substituted pyridine. A detailed and illustrative example is the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[4] This multi-step synthesis showcases a logical progression of chemical transformations to build the pyrrole ring onto the pyridine core.
Caption: Synthesis of 1H-pyrrolo[3,2-c]pyridines via rearrangement. [5]
The Pharmacological Significance of Pyrrolo[3,2-c]pyridine Derivatives
The pyrrolo[3,2-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective therapeutic agents across various disease areas.
Kinase Inhibitors in Oncology and Inflammation
A significant area of success for pyrrolo[3,2-c]pyridine derivatives has been in the development of kinase inhibitors. Notably, a series of these compounds have been identified as potent inhibitors of FMS kinase (CSF-1R), a key player in the proliferation and survival of monocyte/macrophage lineage cells. [5]Overexpression of FMS kinase is implicated in various cancers and inflammatory disorders. [5] One particularly potent derivative, compound 1r , emerged from a study of eighteen analogues. [5]It exhibited an IC50 of 30 nM against FMS kinase, making it 3.2 times more potent than the lead compound. [5]Furthermore, compound 1r demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values in the sub-micromolar range. [5]Importantly, it showed selectivity for cancer cells over normal fibroblasts, a desirable characteristic for a therapeutic candidate. [5]
| Compound | FMS Kinase IC50 (nM) | Antiproliferative IC50 Range (µM) |
|---|---|---|
| Lead Compound | 96 | Not specified in abstract |
| 1r | 30 | 0.15 - 1.78 |
Anticancer Activity via Tubulin Polymerization Inhibition
Another exciting avenue for the therapeutic application of pyrrolo[3,2-c]pyridines is their role as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and subsequent anticancer effects. [4]A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed and synthesized with this mechanism in mind. [4] The standout compound from this series, 10t , which incorporates an indolyl moiety, displayed potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively. [4]Mechanistic studies confirmed that 10t effectively inhibits tubulin polymerization and disrupts microtubule networks in cells. [4][6]Molecular modeling studies suggest that 10t interacts with the colchicine binding site on tubulin, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349. [6]
Caption: Mechanism of action of pyrrolo[3,2-c]pyridine tubulin inhibitors. [4][6]
Antiviral and Antiplatelet Activities
The therapeutic potential of the pyrrolo[3,2-c]pyridine scaffold extends beyond oncology. For instance, certain derivatives have been identified as a new class of entry inhibitors against influenza viruses. These compounds were found to block the early stages of viral infection by interfering with post-fusion processes, namely virus uncoating and the nuclear import of viral nucleoprotein complexes.
Additionally, a series of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated for their in-vitro antiplatelet activity. These compounds were shown to moderately and dose-dependently inhibit platelet aggregation induced by adrenaline and, to a lesser extent, by ADP.
Conclusion and Future Perspectives
The pyrrolo[3,2-c]pyridine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. From its synthetic accessibility through various routes to its proven efficacy against a range of biological targets, this heterocyclic system continues to be a source of novel therapeutic candidates. The demonstrated success in developing potent kinase inhibitors and tubulin polymerization inhibitors highlights the potential for further exploration in oncology and other disease areas. Future research will likely focus on the development of more refined synthetic methodologies to allow for greater structural diversity, as well as deeper investigations into the mechanisms of action of these promising compounds to guide the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
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In Silico Modeling of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as inhibitors of key therapeutic targets, particularly protein kinases and tubulin. This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a representative of this promising class of molecules. We will delve into the rationale behind target selection, present detailed, field-proven protocols for molecular docking and molecular dynamics simulations, and explore the principles of pharmacophore modeling. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a self-validating system for computational inquiry, grounded in scientific integrity and practical application.
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core is a heterocyclic amine that has garnered considerable attention in drug discovery due to its structural resemblance to purines, the building blocks of ATP. This mimicry makes it an ideal starting point for the design of ATP-competitive inhibitors, particularly for protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[2] Indeed, derivatives of the broader pyrrolopyridine family have shown promise as potent kinase inhibitors.[3][4]
Furthermore, recent studies have highlighted the anticancer properties of 1H-pyrrolo[3,2-c]pyridine derivatives that function as colchicine-binding site inhibitors, disrupting microtubule dynamics by inhibiting tubulin polymerization.[5][6] This dual potential as both kinase and tubulin polymerization inhibitors makes this scaffold a highly attractive subject for drug discovery programs.
This guide will focus on a specific, yet representative, member of this family: This compound . The bromine and methoxy substitutions offer opportunities for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Through a structured in silico approach, we can begin to predict its interactions with key biological targets, providing a rational basis for further experimental investigation.
Target Selection and Rationale
The initial and most critical step in any in silico drug discovery project is the selection of relevant biological targets. Based on the established activities of analogous compounds, we will focus our modeling efforts on two high-value targets: FMS kinase (CSF1R) and β-tubulin .
-
FMS Kinase (CSF1R): Colony-stimulating factor 1 receptor (CSF1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[7] Its overexpression is implicated in various cancers and inflammatory diseases. Several pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory activity against FMS kinase, making it a highly probable target for this compound.[7]
-
β-Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance. The colchicine binding site on β-tubulin is a well-established target for anticancer drugs that disrupt microtubule polymerization.[8] Given that derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to act as colchicine-binding site inhibitors, exploring the interaction of our molecule of interest with β-tubulin is a logical and promising avenue.[5][6]
Selection of PDB Structures
The quality of the initial protein structure is paramount for the success of any structure-based drug design project. The following criteria should be considered when selecting a structure from the Protein Data Bank (PDB):[9][10][11]
-
Resolution: A higher resolution (lower Å value) indicates a more precise determination of atomic coordinates. A resolution of 2.5 Å or better is generally preferred.
-
Completeness: The structure should not have missing residues or atoms, particularly in the binding site.
-
Ligand-bound State: Whenever possible, a structure co-crystallized with a ligand, ideally one with a similar scaffold to the molecule of interest, should be chosen. This often represents a more biologically relevant conformation of the binding site.
-
Experimental Method: Structures determined by X-ray crystallography are generally preferred for docking studies over those determined by NMR, which often represent an ensemble of structures.
Based on these criteria, the following PDB entries are recommended for this study:
| Target | PDB ID | Resolution | Rationale for Selection |
| FMS Kinase (CSF1R) | 8W1L | 2.26 Å | High-resolution crystal structure of the human CSF1R kinase domain in complex with a potent inhibitor.[12] |
| β-Tubulin | 4O2B | 2.30 Å | High-resolution structure of tubulin in complex with colchicine, providing a clear definition of the target binding site.[13] |
In Silico Modeling Workflow
The following diagram illustrates the general workflow for the in silico modeling of this compound interactions.
Detailed Experimental Protocols
Ligand Preparation
Accurate 3D representation of the ligand is crucial for successful docking.
Protocol:
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the command-line tool Open Babel.
-
File Format Conversion: Save the 3D structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina). This step often involves assigning partial charges and defining rotatable bonds.
Protein Preparation
The raw PDB structure requires several preparation steps to make it suitable for docking.[13][14][15]
Protocol:
-
Download PDB File: Obtain the selected PDB file (e.g., 8W1L for FMS kinase) from the RCSB PDB database.
-
Remove Unnecessary Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This is because we want to dock our ligand of interest into the binding site.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Partial Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is commonly used.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16]
Protocol:
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein. For a known binding site, the grid box should be centered on the location of the co-crystallized ligand. The size of the grid box should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.
-
Run Docking Simulation: Execute the AutoDock Vina command with the configuration file as input.
-
Analyze Docking Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[17] Visualize the top-ranked poses in a molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Self-Validation: To validate the docking protocol, the co-crystallized ligand (if present in the original PDB file) can be extracted and re-docked into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystallographic pose is generally considered a successful validation.[18][19]
Molecular Dynamics (MD) Simulation with GROMACS
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of key interactions over time.[20]
Protocol:
-
System Preparation:
-
Topology Generation: Generate topology files for both the protein and the ligand. The CHARMM36 force field is a common choice for biomolecular simulations.[2][21] Ligand parameterization can be a complex process and may require the use of tools like the CGenFF server.[22][23]
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules.
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature of the system.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density of the system.
-
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
Trajectory Analysis: Analyze the MD trajectory to understand the behavior of the protein-ligand complex. Key analyses include:[8][12][24][25]
-
Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.
-
Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity of the ligand to the protein.
-
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[1][26][27][28][29]
Workflow:
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An In-Depth Technical Guide to the Postulated Mechanism of Action of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
A Foundational Framework for Investigation
Disclaimer: This document summarizes the potential mechanisms of action for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. As of this writing, specific research on the mechanism of action for this molecule is not publicly available. The information presented herein is based on studies of analogous compounds sharing the 1H-pyrrolo[3,2-c]pyridine scaffold and is intended to serve as a foundational guide for prospective research.
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic promise. These compounds have been explored for their utility in oncology, inflammatory diseases, and beyond. The versatility of this scaffold allows for a diverse range of biological activities, primarily dictated by the nature and position of its substituents. This guide will delve into the probable mechanisms of action of this compound, drawing insights from the established biological profiles of its structural analogs.
Postulated Mechanisms of Action
Based on the current body of literature for the 1H-pyrrolo[3,2-c]pyridine family, two primary mechanisms of action are proposed for this compound: kinase inhibition and disruption of tubulin polymerization.
Kinase Inhibition: A Prominent Target
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated notable efficacy as kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
One of the key targets identified for this scaffold is the FMS kinase (CSF-1R) , a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[1] Overexpression of FMS kinase is implicated in various cancers and inflammatory conditions. It is therefore plausible that this compound exerts its effects through the inhibition of FMS kinase or other related kinases.
Hypothesized Signaling Pathway:
Caption: Postulated inhibitory effect on the FMS kinase signaling pathway.
Disruption of Microtubule Dynamics
A recent area of investigation for 1H-pyrrolo[3,2-c]pyridine derivatives is their role as inhibitors of tubulin polymerization.[2][3] These compounds have been designed to bind to the colchicine-binding site on tubulin, thereby disrupting the dynamic instability of microtubules. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. This mechanism is a cornerstone of many successful anti-cancer therapies.
Hypothesized Mechanism of Tubulin Polymerization Inhibition:
Caption: Hypothesized disruption of microtubule polymerization.
Experimental Validation: A Roadmap for Investigation
To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a framework for this investigation.
Kinase Inhibition Assays
A tiered approach is recommended to assess the kinase inhibitory potential of the compound.
Experimental Workflow for Kinase Inhibition Profiling:
Caption: Workflow for evaluating kinase inhibitory activity.
Step-by-Step Protocols:
-
Broad Kinase Panel Screening:
-
Objective: To identify potential kinase targets.
-
Methodology: Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases (e.g., the 468-kinase panel from Eurofins). The percentage of inhibition for each kinase is determined.
-
-
IC50 Determination:
-
Objective: To quantify the potency of the compound against the identified "hit" kinases from the initial screen.
-
Methodology: Perform dose-response assays for the hit kinases. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures ADP formation as an indicator of kinase activity. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then calculated.
-
-
Cellular Target Engagement:
-
Objective: To confirm that the compound interacts with the target kinase within a cellular context.
-
Methodology: Utilize techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays (Promega). These methods measure the stabilization of the target protein upon ligand binding in intact cells.
-
-
Analysis of Downstream Signaling:
-
Objective: To assess the functional consequences of target inhibition.
-
Methodology: Treat relevant cell lines with the compound and analyze the phosphorylation status of downstream substrates of the target kinase using Western blotting or phospho-specific ELISAs.
-
Tubulin Polymerization Assays
The following experiments will help determine if the compound affects microtubule dynamics.
Step-by-Step Protocols:
-
In Vitro Tubulin Polymerization Assay:
-
Objective: To directly measure the effect of the compound on tubulin assembly.
-
Methodology: A commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) can be used. This assay monitors the increase in light scattering or fluorescence as tubulin monomers polymerize into microtubules. The compound is added at various concentrations to determine its inhibitory effect.
-
-
Cell-Based Immunofluorescence Microscopy:
-
Objective: To visualize the effect of the compound on the microtubule network in cells.
-
Methodology: Treat cancer cell lines (e.g., HeLa or MCF-7) with the compound. After a suitable incubation period, fix the cells and stain for α-tubulin using a specific antibody and a fluorescently labeled secondary antibody. Analyze the microtubule structure using fluorescence microscopy. Disruption of the normal filamentous network and formation of aberrant structures would indicate an effect on tubulin dynamics.
-
-
Cell Cycle Analysis:
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology: Treat cells with the compound for a defined period (e.g., 24 hours). Stain the cells with a DNA-binding dye such as propidium iodide and analyze the DNA content of the cell population by flow cytometry. An accumulation of cells in the G2/M phase would be consistent with a microtubule-destabilizing agent.[3]
-
-
Apoptosis Assays:
-
Objective: To determine if the compound induces programmed cell death.
-
Methodology: Treat cells with the compound and assess for markers of apoptosis. This can be done by flow cytometry using Annexin V/Propidium Iodide staining or by Western blot analysis for the cleavage of caspase-3 and PARP.
-
Quantitative Data from Analog Studies
While specific data for this compound is unavailable, the following table summarizes the inhibitory concentrations of related pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines, providing a benchmark for future studies.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 1r | Ovarian Cancer Cells | 0.15 - 1.78 | [1] |
| Compound 1r | Prostate Cancer Cells | 0.15 - 1.78 | [1] |
| Compound 1r | Breast Cancer Cells | 0.15 - 1.78 | [1] |
| Compound 10t | HeLa Cells | 0.12 | [2][3] |
| Compound 10t | SGC-7901 Cells | 0.15 | [2][3] |
| Compound 10t | MCF-7 Cells | 0.21 | [2][3] |
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a fertile ground for the development of novel therapeutics. Based on the activities of its analogs, this compound is postulated to act as either a kinase inhibitor, a disruptor of tubulin polymerization, or potentially both. The experimental roadmap outlined in this guide provides a robust framework for elucidating its precise mechanism of action. Future research should focus on synthesizing this compound and systematically evaluating it in the described biochemical and cell-based assays. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development.
References
- Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][4][5]
- Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1345. [Link][1]
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine. National Center for Biotechnology Information.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link][2][3][8]
- MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. [Link][9]
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link][10]
- Nagashima, H., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link][11]
- Owa, T., et al. (2008). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4347-4351. [Link][12]
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Navigating the Uncharted: A Technical Guide to Sourcing and Procuring 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Executive Summary
Part 1: The Sourcing Dilemma: Feasibility and Initial Scoping
The first step in procuring any research chemical is to verify its commercial availability. For a molecule like 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, this process requires a deeper dive than a cursory search.
The Investigation Protocol:
-
Multi-Database Verification: A thorough search across major chemical databases is paramount. This includes platforms like PubChem, CAS SciFinder, and various online chemical directories. It is crucial to search by chemical name, structure, and any potential CAS numbers. In the case of this specific molecule, searches often yield results for close isomers like 6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-81-3) or 7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 446284-60-2).[1][2] This highlights the importance of meticulous structural verification.
-
Tier-1 Supplier Catalogs: Check the inventories of large, reputable suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, TCI) who often have extensive collections of building blocks.
-
Niche & Specialty Supplier Exploration: Broaden the search to smaller companies specializing in heterocyclic chemistry or custom synthesis.
Caption: Initial workflow for determining the procurement path.
Part 2: The Custom Synthesis Path: Identifying and Vetting a Production Partner
Choosing a custom synthesis partner is the most critical decision in this process. The success of your research hinges on their technical capability and reliability. Partners generally fall into three categories: large-scale chemical manufacturers with custom synthesis arms, specialized Contract Research Organizations (CROs), and niche academic- or industry-spun-off labs.
The vetting process must be rigorous and systematic. Key evaluation criteria should be weighted based on project complexity, scale, and confidentiality requirements.
| Vetting Criterion | Key Questions & Considerations |
| Technical Expertise | Does the company have documented experience with multi-step heterocyclic synthesis, particularly pyridines or indoles? Request examples of similar past projects. |
| Analytical Capabilities | What is their standard analytical package? Does it include ¹H NMR, ¹³C NMR, LC-MS, and HPLC? Can they perform additional tests if required (e.g., elemental analysis, residual solvent analysis)? |
| Project Management & Communication | Who will be the dedicated point of contact? How frequently will they provide progress reports? A clear communication plan is essential to preempt delays. |
| Scale-Up Capability | If the project might require larger quantities in the future, can they handle scaling from milligrams to kilograms? |
| Intellectual Property & Confidentiality | Is a Non-Disclosure Agreement (NDA) standard practice? Clarify all terms regarding process ownership and intellectual property. |
| Quality Management Systems | Are they ISO certified or do they follow Good Laboratory Practice (GLP) guidelines? This indicates a commitment to reproducible, high-quality output.[3] |
Part 3: A Framework for Custom Synthesis Procurement
Once potential partners are identified, a structured procurement process ensures clarity and minimizes risk. This workflow is designed to establish clear expectations and deliverables from the outset.
Caption: End-to-end workflow for custom chemical synthesis.
A comprehensive Request for Quotation (RFQ) is foundational. It must contain:
-
Unambiguous Identification: Chemical Name, Structure, and a note that it is likely not assigned a CAS number.
-
Quantity: Required mass (e.g., 1g, 5g).
-
Purity Specification: Minimum acceptable purity by HPLC (e.g., >97%).
-
Required Analytical Deliverables: A final Certificate of Analysis (CoA) with copies of all raw data (¹H NMR, LC-MS).
Part 4: Defining Quality: Specifications and In-House Verification
For a non-catalog item, you define the quality standards. These specifications should be based on the requirements of your downstream applications and informed by data from structurally similar molecules.
Table of Proposed Technical Specifications:
| Property | Specification | Rationale & Test Method |
| Appearance | White to off-white or light brown solid | Visual Inspection |
| Identity by ¹H NMR | Spectrum must be consistent with the proposed structure | Nuclear Magnetic Resonance Spectroscopy |
| Identity by MS | [M+H]⁺ = 226.98/228.98 (Isotopic pattern for Br) | Mass Spectrometry (LC-MS or direct infusion) |
| Purity by HPLC | ≥ 97.0% (AUC) | High-Performance Liquid Chromatography |
| Solubility | Soluble in DMSO or MeOH | Benchtop solubility test |
Upon receipt of the synthesized compound, independent verification is not optional—it is a mandatory step to ensure trustworthiness. Do not proceed with experiments until the identity and purity of the material have been confirmed by your own analytical team.
Experimental Protocol: In-House QC Verification
-
Visual and Physical Check: Confirm the appearance and physical state of the compound match the description. Note any discrepancies.
-
Sample Preparation: Weigh approximately 1-2 mg of the material. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate stock solution in a solvent like methanol or acetonitrile for LC-MS analysis.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The spectrum should exhibit the expected number of signals, chemical shifts, and coupling patterns consistent with the this compound structure.
-
LC-MS Analysis: Inject the sample onto an LC-MS system. The resulting chromatogram should show a major peak corresponding to the product. The mass spectrum for this peak must display the correct mass-to-charge ratio ([M+H]⁺) with the characteristic isotopic pattern of a monobrominated compound (~1:1 ratio for the M and M+2 peaks).
-
Data Comparison: Critically compare your acquired data with the CoA provided by the synthesis partner. All data sets must be in agreement. If discrepancies arise, contact the supplier immediately before using the material.
Part 5: Inferred Safety, Handling, and Storage Protocols
Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, all handling procedures must be based on a conservative assessment of risk, drawing from data on analogous chemical classes.
-
Hazard Assessment: Based on related bromo- and methoxy-substituted heterocyclic compounds, this compound should be treated as harmful if swallowed, and as a potential skin, eye, and respiratory irritant.[4][5][6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes a lab coat, nitrile gloves, and safety glasses with side shields. All weighing and solution preparation should be conducted inside a certified chemical fume hood.[4][5]
-
Storage: The compound should be stored in a tightly sealed container, protected from light. For long-term stability, storage in a refrigerator at 2-8°C under an inert atmosphere (argon or nitrogen) is recommended.[4][7]
-
Disposal: All waste material should be disposed of as hazardous chemical waste in accordance with local and institutional regulations.
Conclusion
The procurement of this compound serves as an excellent case study for the broader challenge of sourcing novel research chemicals. The path to obtaining such compounds deviates significantly from standard catalog purchasing, demanding a higher level of scientific and logistical diligence. By embracing a structured process of feasibility assessment, rigorous partner vetting, clear specification setting, and uncompromising in-house quality verification, researchers can confidently build a foundation of chemical integrity. This methodical approach not only mitigates the risks of project delays and financial loss but also upholds the principles of scientific reproducibility and trustworthiness that are essential for advancing drug discovery and development.
References
- Time in Pasuruan, ID. Google Search. Accessed January 10, 2026.
- Chemical Management Centre. GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH. 2018.
- AiFChem. A Complete Guide to Buying Research Chemicals for Laboratories in 2025. AiFChem. Published July 22, 2025.
- How to Choose Research Chemicals: A Complete Buyer's Guide. Published December 24, 2025.
- Ultimate Guide to Purchasing the Right Chemical Products. Chemical Express. Accessed January 10, 2026.
- Ultimate Guide to Purchasing the Right Chemical Products. Chemical Express. Accessed January 10, 2026.
- PubChem. 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- Guidechem. 1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy-. Accessed January 10, 2026.
- ChemScene. 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. ChemScene. Accessed January 10, 2026.
- ChemScene. Safety Data Sheet for 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. ChemScene. Published July 20, 2020.
- Thermo Fisher Scientific. SAFETY DATA SHEET for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Thermo Fisher Scientific. Published December 26, 2025.
- CymitQuimica. Safety Data Sheet for 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine. CymitQuimica. Published December 19, 2024.
- Achmem. 7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine. Achmem. Accessed January 10, 2026.
- LookChem. 1H-Pyrrolo[3,2-c]pyridine, 6-bromo-4-methoxy-. LookChem. Accessed January 10, 2026.
- BLDpharm. 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. BLDpharm. Accessed January 10, 2026.
- AK Scientific, Inc. Safety Data Sheet for 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine. AK Scientific, Inc. Accessed January 10, 2026.
- AMERICAN ELEMENTS. 7-Bromo-1H-pyrrolo[3,2-c]pyridine. AMERICAN ELEMENTS. Accessed January 10, 2026.
- ChemScene. 6-Methoxy-1H-pyrrolo[3,2-b]pyridine. ChemScene. Accessed January 10, 2026.
- Santa Cruz Biotechnology, Inc. 3-Amino-5-bromo-2-methyl-benzoic acid methyl ester. SCBT. Accessed January 10, 2026.
- Pharmaffiliates. 3-Amino-5-bromo-2-methyl-benzoic acid methyl ester.
- MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. Accessed January 10, 2026.
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Methodological & Application
Synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: An Application Note and Detailed Protocol
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its unique structural and electronic properties make it a valuable building block for developing novel therapeutic agents targeting a range of biological targets, including kinases and tubulin.[1][2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a key intermediate for the generation of diversified compound libraries. The presented methodology is grounded in established synthetic strategies for related pyrrolopyridine derivatives and offers detailed explanations for experimental choices to ensure reproducibility and success.
Introduction
Pyrrolo[3,2-c]pyridines, as isomers of the well-known 7-azaindoles, have garnered significant attention from the medicinal chemistry community. These bicyclic systems are often explored as bioisosteric replacements for other heteroaromatic cores in efforts to modulate physicochemical properties, improve target engagement, and optimize pharmacokinetic profiles.[4] Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have demonstrated potent anticancer activities, acting as inhibitors of tubulin polymerization and exhibiting inhibitory effects against various kinases.[1][2][5]
The title compound, this compound, serves as a versatile synthetic intermediate. The bromine atom at the 7-position provides a handle for further functionalization via modern cross-coupling methodologies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents.[6][7] The methoxy group at the 6-position influences the electronic landscape of the molecule and can participate in key interactions with biological targets.
This guide is designed for researchers, scientists, and drug development professionals, offering a robust and well-rationalized protocol for the multi-step synthesis of this important building block.
Synthetic Strategy Overview
The synthesis of the pyrrolo[3,2-c]pyridine core typically involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[3] The strategy outlined here is adapted from established literature procedures for analogous compounds and involves a multi-step sequence starting from a commercially available substituted pyridine.[8] The key steps include N-oxidation, nitration, formation of an enamine intermediate, and a reductive cyclization to construct the fused pyrrole ring.
Figure 1. Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines a plausible synthetic route. Researchers should adapt and optimize conditions as necessary based on their specific experimental setup and observations.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2,3-Dibromo-4-methoxypyridine | ≥97% | Commercial |
| Fuming Nitric Acid (HNO₃) | ACS Reagent | Commercial |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 98% | Commercial |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Synthesis Grade | Commercial |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial |
| Iron powder (Fe) | <10 µm, ≥99% | Commercial |
| Glacial Acetic Acid (AcOH) | ACS Reagent | Commercial |
| Dichloromethane (DCM) | HPLC Grade | Commercial |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercial |
| Hexanes | HPLC Grade | Commercial |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercial |
Step 1: Nitration of 2,3-Dibromo-4-methoxypyridine
Rationale: The introduction of a nitro group ortho to the pyridine nitrogen is a critical step. The nitro group acts as a precursor for the pyrrole ring formation. The use of a strong nitrating mixture (fuming nitric acid in sulfuric acid) is necessary to overcome the deactivating effect of the pyridine nitrogen and the halogen substituents. The reaction is performed at low temperatures to control the exothermicity and selectivity of the nitration.
Procedure:
-
To a round-bottom flask cooled to 0 °C in an ice-water bath, cautiously add concentrated sulfuric acid (5.0 mL).
-
Slowly add 2,3-dibromo-4-methoxypyridine (1.0 g, 3.75 mmol) to the sulfuric acid with stirring. Ensure the temperature remains below 10 °C.
-
Once the starting material is fully dissolved, slowly add fuming nitric acid (1.5 mL) dropwise, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude nitro-pyridine intermediate, which may be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Formation of the Enamine Intermediate
Rationale: The reaction of the nitro-pyridine intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a key enamine intermediate. This step introduces the two-carbon unit required for the formation of the pyrrole ring. DMF is used as a solvent, and the reaction is typically heated to drive it to completion.[8]
Procedure:
-
Dissolve the crude nitro-pyridine from Step 1 (approx. 3.75 mmol) in anhydrous N,N-dimethylformamide (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add N,N-dimethylformamide dimethyl acetal (1.0 mL, 7.5 mmol, 2.0 equiv) to the solution.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the DMF under high vacuum. The resulting crude enamine intermediate is often a dark solid or oil and is typically carried forward to the next step without purification.
Step 3: Reductive Cyclization to form this compound
Rationale: The final step involves the reductive cyclization of the enamine intermediate to form the desired pyrrolo[3,2-c]pyridine ring system. Iron powder in acetic acid is a classic and effective reagent system for the reduction of a nitro group and subsequent intramolecular cyclization onto the enamine.[8] The acetic acid serves as both a solvent and a proton source for the reduction.
Procedure:
-
To a round-bottom flask containing the crude enamine intermediate from Step 2 (approx. 3.75 mmol), add glacial acetic acid (15 mL).
-
Add iron powder (1.05 g, 18.75 mmol, 5.0 equiv) to the mixture in portions with stirring. An exotherm may be observed.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours.
-
Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with additional ethyl acetate (2 x 20 mL).
-
Carefully neutralize the filtrate by washing with water and then slowly with saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as the final product.
Data Summary and Expected Results
| Parameter | Value |
| Final Compound | This compound |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Appearance | Off-white to light brown solid |
| Purity (Typical) | >95% (as determined by HPLC and ¹H NMR) |
| Overall Yield (Expected) | 15-30% over 3 steps |
| Storage | Store at 2-8 °C, protected from light and moisture |
Troubleshooting and Key Considerations
-
Nitration Step: The addition of nitric acid must be slow and at a controlled temperature to avoid side reactions and ensure safety. Over-nitration or nitration at undesired positions can occur if the temperature is not maintained.
-
Reductive Cyclization: The iron powder should be of fine mesh for maximum surface area and reactivity. The reaction can be vigorous initially. Ensure efficient stirring to prevent clumping of the iron salts.
-
Purification: The final compound may have some residual impurities from the reaction sequence. Careful column chromatography is crucial for obtaining a high-purity product. The choice of eluent system should be optimized using TLC.
-
Characterization: The structure of the final product should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined steps and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and the development of novel bioactive compounds.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
- Abdel-Maksoud, M. S., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles.
- Georges, B., et al. (2018). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2299881.
- Hewawasam, P., et al. (2016). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.
- Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
- Douglas, C. J., et al. (2020). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. Journal of the American Chemical Society.
- PubChem. 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- Rasmussen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
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Application Notes and Protocols for the Use of 1H-Pyrrolo[3,2-c]pyridine Derivatives in Cell Culture
Disclaimer: This document provides a detailed guide on the application of 1H-pyrrolo[3,2-c]pyridine derivatives in cell culture, using a representative kinase inhibitor from this class as an illustrative example. Due to the limited publicly available information on the specific compound 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, the protocols and mechanistic insights presented herein are based on analogous, well-characterized molecules within the same structural family. Researchers should adapt these protocols based on the specific properties of their compound of interest and their experimental systems.
Introduction: The Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1][2] Derivatives of this scaffold have been extensively investigated for their therapeutic potential, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[5]
This guide will provide a comprehensive framework for the use of 1H-pyrrolo[3,2-c]pyridine derivatives in a cell culture setting, with a focus on compounds designed as kinase inhibitors. We will delve into the principles behind experimental design, provide detailed step-by-step protocols, and offer insights into data interpretation.
Part 1: Foundational Knowledge for In Vitro Studies
Mechanism of Action: A Focus on Kinase Inhibition
Many derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to exert their biological effects by inhibiting protein kinases. For instance, certain derivatives have demonstrated potent inhibitory activity against kinases such as FMS kinase and Monopolar Spindle 1 (MPS1).[3][4] These kinases are key components of signaling pathways that control cell proliferation, survival, and differentiation.
The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates. This blockade of signal transduction can lead to various cellular outcomes, including cell cycle arrest and apoptosis.
Below is a generalized representation of a signaling pathway impacted by a 1H-pyrrolo[3,2-c]pyridine-based kinase inhibitor.
Caption: Generalized signaling pathway illustrating the inhibitory action of a 1H-pyrrolo[3,2-c]pyridine derivative on a receptor tyrosine kinase.
Compound Handling: Ensuring Stability and Reproducibility
The integrity of your experimental results begins with the proper handling and storage of your small molecule inhibitor.
-
Storage: 1H-pyrrolo[3,2-c]pyridine derivatives are typically supplied as a lyophilized powder and should be stored at -20°C or -80°C for long-term stability.[6]
-
Solubility: The majority of these compounds exhibit poor solubility in aqueous solutions but are readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[7][8][9]
-
Stock Solutions: It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[7][10] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6] Store these aliquots at -20°C or -80°C.[6]
Table 1: General Properties and Handling of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Property | Recommendation | Rationale |
| Physical Form | Lyophilized Powder | Standard for shipping and long-term stability. |
| Long-Term Storage | -20°C to -80°C | Minimizes degradation of the compound over time.[6] |
| Recommended Solvent | Anhydrous DMSO | High solubility for most organic small molecules.[7][8][9] |
| Stock Solution Conc. | 10-20 mM | Allows for small volumes to be used in experiments, minimizing solvent effects.[7][10] |
| Stock Solution Storage | Aliquoted at -80°C | Prevents degradation from repeated freeze-thaw cycles.[6] |
Part 2: Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution and subsequent serial dilutions for use in cell culture experiments.
Materials:
-
1H-pyrrolo[3,2-c]pyridine derivative (powder form)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. For a compound with a molecular weight of 250 g/mol , to make 1 mL of a 10 mM stock, you would need 2.5 mg.
-
Dissolution: Carefully add the calculated mass of the compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution for some compounds.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells, typically below 0.1%.[7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[7]
Protocol 2: Determining the IC50 Value using a Cell Viability Assay
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of your compound. This protocol describes a method to determine the IC50 using a standard MTT assay.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HCT-116)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
1H-pyrrolo[3,2-c]pyridine derivative working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of your compound. Include vehicle-only control wells. A typical concentration range to start with is 1 nM to 100 µM.[7]
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Caption: Experimental workflow for determining the IC50 value of a 1H-pyrrolo[3,2-c]pyridine derivative.
Protocol 3: Assessing Target Engagement via Western Blotting
To confirm that your compound is inhibiting its intended target, you can assess the phosphorylation status of the kinase or its downstream substrates.
Materials:
-
6-well cell culture plates
-
1H-pyrrolo[3,2-c]pyridine derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FMS, anti-total-FMS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for a predetermined time.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target protein.
Part 3: Data Interpretation and Troubleshooting
Table 2: Common Issues and Troubleshooting Strategies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High IC50 Value | - Low compound potency- Compound instability in media- Low target expression in the cell line | - Synthesize and test more potent analogs- Assess compound stability in media over time- Confirm target expression via Western blot or qPCR |
| High Cell Death in Vehicle Control | - DMSO concentration is too high- Cells are sensitive to the solvent | - Ensure the final DMSO concentration is non-toxic (typically <0.1%)- Test alternative solvents if possible |
| No Change in Target Phosphorylation | - Ineffective compound concentration or incubation time- Low target expression- Poor antibody quality | - Optimize compound concentration and incubation time- Verify target expression in your cell line- Validate your primary and secondary antibodies |
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform for the development of potent and selective kinase inhibitors. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize these compounds in cell culture-based assays. By carefully considering compound handling, optimizing experimental conditions, and validating on-target activity, researchers can generate reliable and reproducible data, ultimately advancing our understanding of cellular signaling and contributing to the development of novel therapeutics.
References
- AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.
- Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature.
- Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio.
- ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
- ResearchGate. (2012). How to select the final concentration of inhibitor for antagonist in cell culture experiment? ResearchGate.
- PubMed Central. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central.
- National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- PubMed. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. European Journal of Medicinal Chemistry.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
- Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry.
- National Institutes of Health. (n.d.). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.
- MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes.
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine. PubChem.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
- PubMed. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry.
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- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Evaluation of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in Kinase Inhibition Assays
Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases.[1] Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1][2] The 1H-pyrrolo[3,2-c]pyridine core, an isomer of the well-known 7-azaindole, is considered a "privileged structure" in medicinal chemistry. This designation stems from its ability to form key interactions with the ATP-binding pocket of various kinases, making it a promising scaffold for the development of novel inhibitors.[3]
While extensive research has been conducted on related structures like pyrrolo[2,3-d]pyrimidines, which have led to approved drugs, the specific compound 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine remains a largely unexplored chemical entity in the context of kinase inhibition.[4] Its structural features—a bromine atom at position 7 and a methoxy group at position 6—offer unique electronic and steric properties that could be exploited for selective kinase binding. The bromine atom can serve as a handle for further chemical modification or act as a key interaction point within the kinase active site.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the potential of this compound as a kinase inhibitor. We will proceed under the hypothesis that this novel compound, based on its privileged scaffold, warrants a thorough investigation. This guide will provide the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary for this endeavor.
Part 1: Initial Characterization and Assay Preparation
Before embarking on kinase screening, it is imperative to thoroughly characterize the test compound, this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 7-Bromo-1H-pyrrolo[3,2-c]pyridine, is provided below. These properties for the methoxy-substituted version should be experimentally determined.
| Property | Value (for 7-Bromo-1H-pyrrolo[3,2-c]pyridine) | Source |
| Molecular Formula | C7H5BrN2 | [5] |
| Molecular Weight | 197.03 g/mol | [5] |
| IUPAC Name | 7-bromo-1H-pyrrolo[3,2-c]pyridine | [5] |
Note: The addition of a methoxy group to this core will alter the molecular formula to C8H7BrN2O and the molecular weight to 227.06 g/mol .[6][7][8]
Compound Preparation for Biological Assays
The purity and solubility of the test compound are critical for obtaining reliable and reproducible data in kinase assays.
Protocol 1: Stock Solution Preparation
-
Purity Assessment : Confirm the purity of this compound using HPLC and NMR. A purity of >95% is recommended for initial screening.
-
Solubility Testing : Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecule inhibitors.
-
Stock Solution Preparation :
-
Accurately weigh out a precise amount of the compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Causality Behind the Protocol: Using a high-concentration DMSO stock allows for minimal solvent concentration in the final assay, as high concentrations of DMSO can inhibit kinase activity. Aliquoting prevents degradation of the compound due to repeated freeze-thaw cycles.
Part 2: A Tiered Approach to Kinase Inhibition Profiling
A systematic, tiered approach is recommended to efficiently assess the kinase inhibitory potential of this compound. This approach starts with broad screening and progresses to more focused and detailed studies.
Caption: A tiered workflow for kinase inhibitor profiling.
Tier 1: Broad Kinase Panel Screening
The initial step is to screen this compound against a large, diverse panel of kinases at a single, high concentration (typically 1-10 µM). This will provide a broad overview of its potential targets. Many contract research organizations (CROs) offer such screening services.
Rationale: This approach is cost-effective and provides a rapid "snapshot" of the compound's kinase inhibitory landscape, identifying potential "hits" for further investigation.
Tier 2: Hit Validation and Potency Determination (IC50)
For any kinases that show significant inhibition (e.g., >50% inhibition) in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This is a quantitative measure of the compound's potency.
Protocol 2: IC50 Determination using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay (Promega) is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.
Materials:
-
Kinase of interest (e.g., FMS, a known target for some pyrrolopyridine derivatives).[9]
-
Substrate for the kinase.
-
ATP.
-
This compound stock solution.
-
ADP-Glo™ Kinase Assay kit.
-
White, opaque 96-well or 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Dilution Series : Prepare a serial dilution of this compound in the appropriate assay buffer. A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM.
-
Kinase Reaction Setup :
-
In each well of the plate, add the kinase, its specific substrate, and ATP at a concentration near its Km value.
-
Add the diluted test compound to the appropriate wells.
-
Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
-
Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition :
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis :
-
Subtract the background luminescence from all readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Expected Data Output:
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 100 | 5,000 | 95.0 |
| 33.3 | 8,000 | 92.0 |
| 11.1 | 25,000 | 75.0 |
| 3.7 | 55,000 | 45.0 |
| 1.2 | 85,000 | 15.0 |
| 0.4 | 98,000 | 2.0 |
| ... | ... | ... |
| 0 (Control) | 100,000 | 0.0 |
This is example data and will vary based on the kinase and compound.
Tier 3: Selectivity and Mechanism of Action
Once potent hits are validated, it is crucial to understand their selectivity and how they interact with the kinase.
Selectivity Profiling: A highly potent inhibitor is of limited therapeutic value if it inhibits numerous other kinases, which can lead to off-target toxicities. Therefore, the compound should be tested against a smaller, focused panel of closely related kinases to assess its selectivity.
Mechanism of Action (MoA) Studies: Most small molecule kinase inhibitors are ATP-competitive. To determine if this compound acts in this manner, IC50 curves can be generated at varying ATP concentrations.
Caption: ATP-competitive inhibition mechanism.
If the compound is an ATP-competitive inhibitor, its apparent IC50 value will increase as the concentration of ATP in the assay increases.
Part 4: Cellular Assays
Demonstrating that a compound is active in a biochemical assay is the first step. The ultimate goal is to show that it can engage its target and exert a biological effect in a cellular context.
Cellular Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target kinase inside intact cells.
Phenotypic Assays: If the target kinase is known to be involved in a specific cellular process, such as cell proliferation, the compound can be tested in a relevant phenotypic assay. For example, derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have shown anti-proliferative activity in cancer cell lines.[10][11]
Protocol 3: Anti-Proliferative Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells known to be dependent on the target kinase into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition : Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis : Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the initial evaluation of this compound as a potential kinase inhibitor. By following a tiered approach—from broad screening to detailed mechanistic and cellular studies—researchers can efficiently determine the potency, selectivity, and cellular activity of this novel compound. Positive results from these assays would provide a strong rationale for further preclinical development, including medicinal chemistry efforts to optimize its properties and in vivo efficacy studies. The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of new kinase inhibitors, and a thorough investigation of novel derivatives like the one discussed here is a worthwhile scientific endeavor.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302021.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44721299, 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Gangjee, A., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6296-6301.
- MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
- Abdel-Halim, M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biological Evaluations, 5(2), 79-87.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20791244, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
- ACS Publications. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(26), 5227-5235.
- Douglas, C. J., et al. (2020). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. Organic Letters, 22(15), 5849-5854.
- Varhegyi, E., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(5), 779-784.
- National Center for Biotechnology Information. (2018). Special Issue: Kinase inhibitors.
- PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
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Experimental design for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine studies
An In-Depth Guide to the Preclinical Evaluation of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine and its Analogs as Novel Therapeutic Agents.
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core is a "privileged scaffold" in medicinal chemistry. Its structure, which contains a pyrrole ring fused to a pyridine ring, mimics the purine ring of adenosine triphosphate (ATP).[1][2] This structural similarity allows compounds built on this scaffold to function as competitive inhibitors at the ATP-binding site of a vast family of enzymes known as kinases.[1][3] Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[4][5]
This compound represents a novel chemical entity designed to leverage this scaffold. The bromine atom at the 7-position and the methoxy group at the 6-position are strategic modifications intended to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive experimental framework for researchers to systematically evaluate this molecule, progressing from initial characterization to in vivo efficacy studies. The logic follows a standard drug discovery cascade, ensuring that data generated at each stage informs the decision to proceed to the next, more resource-intensive phase.
Section 1: Foundational Physicochemical & In Vitro Profiling
Before committing to complex biological assays, it is imperative to understand the fundamental properties of the test compound. These characteristics influence every subsequent experiment, from stock solution preparation to in vivo bioavailability.[6][7] Poor physicochemical properties are a leading cause of compound attrition in drug discovery.[8]
Physicochemical Property Analysis
The goal is to establish a baseline profile of the compound's "drug-likeness."[8] These assays are typically low-compound-consuming and can be performed in high-throughput formats.
Table 1: Key Physicochemical Parameters for Initial Assessment
| Parameter | Method | Rationale & Desired Outcome |
| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assay (e.g., Nephelometry) | Determines the maximum concentration in aqueous buffer. Poor solubility can lead to inaccurate biological data and poor absorption. Goal: >10 µM in physiological buffer (e.g., PBS pH 7.4). |
| Lipophilicity (LogD) | HPLC-based or Shake-Flask Method | Measures the compound's distribution between an organic (octanol) and aqueous phase at a specific pH. It influences permeability, metabolism, and off-target effects. Goal: LogD at pH 7.4 between 1 and 3 for oral bioavailability.[9] |
| Chemical Stability | HPLC-UV Analysis in various media (PBS, Simulated Gastric Fluid) over time | Assesses degradation of the compound under experimental and physiological conditions. Instability leads to a loss of active compound. Goal: >95% of compound remaining after 24-48 hours. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of compound bound to plasma proteins (e.g., albumin). Only the unbound fraction is pharmacologically active. Goal: Unbound fraction >1% to ensure sufficient free drug exposure. |
Initial Biological Screening: The Kinase Assay
Given the scaffold's nature, the primary hypothesis is that this compound is a kinase inhibitor. The first biological test should directly measure its effect on kinase activity.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion)
This protocol assesses the compound's ability to inhibit a specific kinase by measuring the amount of ATP remaining after the kinase reaction. Less ATP indicates higher kinase activity.
Causality: This is a direct measure of target engagement. A potent result (low IC50) validates the primary hypothesis and justifies further investigation. The use of a well-established platform like Promega's ADP-Glo™ ensures reliability and reproducibility.[10]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO, typically starting from 1 mM down to nanomolar concentrations.
-
Prepare kinase buffer, recombinant kinase enzyme, substrate, and ATP according to the assay kit manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture to all wells.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Include "no kinase" wells as a 100% inhibition control.
-
-
Reaction & Detection:
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Analysis:
-
Read luminescence on a plate reader.
-
Normalize the data using the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Section 2: Cellular Characterization: From Viability to Target Validation
A compound that inhibits an isolated enzyme is promising, but its success hinges on its ability to enter a cell, engage its target in a complex environment, and elicit a desired biological response.[11][12]
Workflow for Cellular Characterization
This workflow logically progresses from a general assessment of anticancer activity to a specific confirmation of the mechanism of action within the cell.
Caption: Logical progression for cellular characterization of a novel compound.
Protocol 2: Cell Viability Assay (Luminescent)
This assay determines the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (GI50). It measures intracellular ATP levels as an indicator of metabolic activity and viability.[12][13]
Causality: This is the first test of the compound's therapeutic potential. A potent GI50 value in a cancer cell line known to be dependent on the target kinase provides strong evidence for on-target activity and justifies further mechanistic studies.
Methodology:
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., a line known to overexpress the target kinase) in appropriate media.
-
Seed cells into 96-well, white-walled plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the compound or vehicle (DMSO) control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Read luminescence on a plate reader.
-
Calculate the GI50 value by plotting cell viability against the log of compound concentration and fitting the curve.
-
Protocol 3: Western Blot Analysis for Target Engagement
This protocol verifies that the compound inhibits the target kinase within the cell by measuring the phosphorylation level of a known downstream substrate protein.
Causality: A reduction in the phosphorylated (activated) form of the substrate, without changing the total amount of that substrate, is the gold standard for confirming on-target kinase inhibition in a cellular context.[14] This directly links the compound's cell-killing effect to its intended mechanism.
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 2-6 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Quantification and Sample Prep:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 2 mg/mL).
-
Add Laemmli sample buffer to 20-30 µg of protein and boil for 5 minutes to denature.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-AKT) and the total substrate (e.g., anti-total-AKT). A loading control antibody (e.g., anti-β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and show that the ratio of phospho-protein to total protein decreases in a dose-dependent manner.
-
Section 3: Preclinical Development: ADME & In Vivo Efficacy
Once a compound demonstrates potent and on-target cellular activity, the focus shifts to evaluating its potential as a drug. This involves assessing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and testing its efficacy in a living organism.[10][17]
In Vitro ADME & Toxicology Screening
These assays predict how the drug will behave in the body and identify potential liabilities early in the development process.[18][19]
Table 2: Key In Vitro ADME/Tox Assays
| Assay Type | Specific Assay | Rationale |
| Metabolism | Microsomal Stability | Measures how quickly the compound is metabolized by liver enzymes (CYP450s). Predicts hepatic clearance and half-life.[10] |
| Metabolism | CYP450 Inhibition | Assesses if the compound inhibits major CYP enzymes, which can cause dangerous drug-drug interactions. |
| Permeability | PAMPA or Caco-2 | Predicts how well the compound will be absorbed across the intestinal wall, a key factor for oral bioavailability.[18] |
| Toxicity | hERG Channel Assay | Screens for off-target binding to the hERG potassium channel, which can cause cardiac arrhythmias.[20] |
| Toxicity | Hepatotoxicity | Evaluates the potential for the compound to cause liver damage using primary hepatocytes.[18] |
Hit-to-Lead Optimization Logic
The data from all in vitro assays feeds into a cycle of medicinal chemistry optimization to improve the compound's overall profile.[21]
Caption: A simplified decision tree for the hit-to-lead optimization process.
Protocol 4: In Vivo Tumor Xenograft Efficacy Study
This is the definitive preclinical test of a compound's anticancer activity, assessing its ability to inhibit tumor growth in a living mouse model.[22][23]
Causality: This experiment integrates all aspects of a drug's properties: its ability to be absorbed, reach the tumor tissue in sufficient concentration (pharmacokinetics), inhibit its target, and shrink the tumor (pharmacodynamics) without causing unacceptable toxicity. Success in a xenograft model is a critical prerequisite for advancing a compound toward clinical trials.[24]
Methodology:
-
Model Establishment:
-
Use immunocompromised mice (e.g., nude or NSG mice).
-
Subcutaneously implant a human cancer cell line (the same one used for in vitro tests) into the flank of each mouse.[23]
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
-
Group Allocation and Treatment:
-
Randomize mice into treatment groups (typically 8-10 mice per group) once tumors reach the target size.
-
Groups should include:
-
Vehicle Control (e.g., saline or a specific formulation vehicle).
-
This compound at two or three different dose levels (e.g., 10, 30, 100 mg/kg).
-
A positive control (a standard-of-care chemotherapy for that cancer type).
-
-
Administer the compound daily via the intended clinical route (e.g., oral gavage or intraperitoneal injection) for a set period (e.g., 21-28 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with digital calipers two to three times per week.
-
Monitor the body weight of the mice as a general indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Plot the mean tumor volume and mean body weight for each group over time.
-
Perform statistical analysis (e.g., ANOVA) to determine if the reduction in tumor growth is statistically significant.
-
(Optional) Collect terminal blood and tumor samples to measure compound concentration and target modulation (e.g., via Western Blot on tumor lysates).
-
Conclusion
This document outlines a rigorous, logically sequenced, and mechanistically driven approach to the preclinical evaluation of this compound. By systematically assessing its physicochemical properties, biochemical potency, on-target cellular activity, ADME/Tox profile, and finally, its in vivo efficacy, researchers can build a comprehensive data package. This structured methodology maximizes the probability of identifying a viable drug candidate while efficiently allocating resources, ultimately accelerating the journey from a promising molecule to a potential therapeutic.
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Application Notes and Protocols for Pyrrolo[3,2-c]pyridine Derivatives in Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the cancer research applications of the pyrrolo[3,2-c]pyridine scaffold. Due to the limited publicly available data on 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine , this document will use the closely related and better-characterized analog, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine , as a representative compound. The principles, mechanisms, and protocols described herein are based on the known biological activities of this and other similar pyrrolo[3,2-c]pyridine derivatives and are intended to provide a foundational framework for research in this area.
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold as a Privileged Structure in Oncology
The pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. In the realm of oncology, derivatives of this scaffold have emerged as promising candidates for the development of targeted therapies, particularly as inhibitors of protein kinases.[1][3]
Protein kinases are a large family of enzymes that play a critical role in regulating cellular signaling pathways. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The pyrrolo[3,2-c]pyridine scaffold has been shown to effectively mimic the purine core of ATP, the natural substrate for kinases. This allows derivatives to bind to the ATP-binding site of kinases, competitively inhibiting their activity and disrupting downstream signaling cascades.[1]
One of the key targets of pyrrolo[3,2-c]pyridine derivatives is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[4][5] The FGF/FGFR signaling pathway is crucial for normal development and tissue homeostasis, but its aberrant activation through gene amplification, mutations, or translocations is a known driver of various cancers.[6][7] Inhibition of this pathway has shown promising preclinical and clinical results, making it an attractive target for cancer therapy.[6][8]
This guide will provide an in-depth exploration of the application of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine and related compounds in cancer research, with a focus on their role as FGFR inhibitors. We will delve into the mechanism of action, provide detailed protocols for in vitro and in vivo evaluation, and present a framework for advancing these compounds in a drug discovery pipeline.
Mechanism of Action: Targeting the FGFR Signaling Pathway
The primary mechanism of action for many anticancer pyrrolo[3,2-c]pyridine derivatives is the inhibition of receptor tyrosine kinases, with a notable focus on the FGFR family.[4][5]
The FGFR Signaling Cascade
The FGFR family consists of four highly conserved transmembrane receptors (FGFR1-4). Ligand (FGF) binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.[6]
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival and inhibition of apoptosis.[6][8]
-
JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.[8]
-
PLCγ Pathway: Regulates cell motility and invasion.[8]
Aberrant activation of these pathways due to FGFR alterations drives tumorigenesis.[6][7]
Inhibition by Pyrrolo[3,2-c]pyridine Derivatives
7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine and its analogs act as ATP-competitive inhibitors of FGFRs.[1] The pyrrolo[3,2-c]pyridine core occupies the adenine-binding region of the ATP pocket, while the substituents on the ring system form key interactions with surrounding amino acid residues, conferring potency and selectivity. By blocking ATP binding, these compounds prevent receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to a cytostatic or cytotoxic effect on cancer cells that are dependent on FGFR signaling for their growth and survival.
In Vitro Evaluation: Protocols and Methodologies
A systematic in vitro evaluation is essential to characterize the potency, selectivity, and cellular activity of novel pyrrolo[3,2-c]pyridine derivatives.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This commercially available assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine (or test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Assay Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of the FGFR enzyme solution to each well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final concentrations should be at the Km for ATP for each respective enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Kinase Target | Representative IC50 (nM) for a Pyrrolo[2,3-b]pyridine Derivative (Compound 4h)[4] |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Cell-Based Assays
Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context.
Protocol: Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines with known FGFR alterations (e.g., SNU-16, KMS-11)
-
Appropriate cell culture medium and supplements
-
7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol: Western Blot Analysis of FGFR Signaling
This technique is used to assess the effect of the compound on the phosphorylation status of FGFR and its downstream signaling proteins.
-
Materials:
-
Cancer cell lines with FGFR alterations
-
7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine (or test compound)
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
In Vivo Evaluation: Preclinical Models
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of a lead compound in a whole-organism setting.
Protocol: Human Tumor Xenograft Model
This model involves the implantation of human tumor cells into immunocompromised mice.[9]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with known FGFR alterations
-
7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine (or test compound) formulated in a suitable vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Efficacy Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups.
-
| Model Type | Description | Key Advantages |
| Cell Line-Derived Xenograft (CDX) | Established human cancer cell lines are implanted into immunocompromised mice. | High reproducibility, cost-effective for large-scale screening. |
| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a patient is directly implanted into immunocompromised mice. | Better recapitulates the heterogeneity and clinical behavior of the original tumor.[10][11] |
Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. As exemplified by 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine and its analogs, these compounds can potently and selectively inhibit key oncogenic drivers like the FGFRs. The protocols outlined in this guide provide a comprehensive framework for the in vitro and in vivo evaluation of such compounds.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
Identification of Predictive Biomarkers: Identifying which patients are most likely to respond to these therapies based on the genetic makeup of their tumors.
-
Combination Therapies: Investigating the synergistic effects of combining pyrrolo[3,2-c]pyridine-based inhibitors with other anticancer agents to overcome resistance.
By leveraging the methodologies described herein, researchers can effectively advance the development of this promising class of compounds from the laboratory to the clinic.
References
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- Gu, T., Li, M., & Ye, L. (2023). Current progress in cancer treatment by targeting FGFR signaling. Frontiers in Oncology, 13, 1189334. [Link]
- Dienstmann, R., Rodon, J., Prat, A., Perez-Garcia, J., Adamo, B., Felip, E., ... & Tabernero, J. (2014). Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors. Annals of Oncology, 25(3), 552-563. [Link]
- André, F., & Soria, J. C. (2015). Targeting FGFR signaling in cancer. Clinical Cancer Research, 21(12), 2684-2694. [Link]
- Grignani, G., Lorenzi, E., Vigna, E., Gualeni, A. V., Sola, F., Folenghi, E., ... & Aglietta, M. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2432. [Link]
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo [3, 2-c] pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300067. [Link]
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300067. [Link]
- Wenta, M., & Giełdoń, A. (2021). An Overview of the Biological Activity of Pyrrolo [3, 4-c] pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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- Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
- Kandeel, M. M., Abdel-Sattar, E. A., & Abouzid, K. A. (2013). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo [3, 2-c] pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & medicinal chemistry, 21(1), 299-308. [Link]
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- Chen, Y. T., The, H. C., & Chen, Y. A. (2023). A cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI insight, 8(23). [Link]
- Tan, L., Wang, J., Tanizaki, J., Huang, Z., Aref, A. R., Rusan, M., ... & Gray, N. S. (2014). A structure-guided approach to creating covalent FGFR inhibitors. Chemistry & biology, 21(11), 1465-1470. [Link]
- Mouton, L., Bonhomme, L., & Bernard-Tessier, A. (2022). Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies. bioRxiv. [Link]
- Indigo Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. [Link]
- Zhao, G., Li, T., & Qin, L. (2014). A novel, selective inhibitor of fibroblast growth factor receptors that shows a potent broad spectrum of antitumor activity in several tumor xenograft models. Molecular cancer therapeutics, 13(3), 569-579. [Link]
- ResearchGate. (n.d.). Characterization of xenograft models used for the experimental work. [Link]
- Zhang, Y., Wang, Y., & Li, Y. (2024). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Molecules, 29(3), 668. [Link]
- Papafilippou, P., Tsolkas, D., & Pontiki, E. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology letters, 16(3), 3931-3938. [Link]
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo [3, 2-c] pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300067. [Link]
- Hansen, M. H., Jensen, T. A., & Nielsen, T. E. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo [2, 3-b] pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(17), 3139. [Link]
- Sunway Pharm Ltd. (n.d.). 7-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine. [Link]
- Zhang, J., Wang, Y., & Li, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(28), 17205-17215. [Link]
- Hettle, A. G., & Harris, S. F. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl) propyl)-6-(2, 6-dichloro-3, 5-dimethoxyphenyl)-2-(methylamino) pyrido [2, 3-d] pyrimidin-7 (8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of medicinal chemistry, 60(15), 6516-6527. [Link]
- Wang, Y., & Liu, Y. (2015). Discovery of a Potent Anti-tumor Agent through Regioselective Mono-N-acylation of 7H-Pyrrolo [3, 2-f] quinazoline-1, 3-diamine. PloS one, 10(7), e0132836. [Link]
- Wang, N., & Luo, Y. (2022). Design, synthesis and biological evaluation of 7-((7H-pyrrolo [2, 3-d] pyrimidin-4-yl) oxy)-2, 3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. European journal of medicinal chemistry, 228, 113978. [Link]
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Application Note & Protocol: Preparation of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Solutions for Research Applications
Abstract
This document provides a comprehensive guide for the effective dissolution of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this guide moves beyond a simple set of instructions. It details the underlying principles of solvent selection, provides validated, step-by-step protocols for preparing both high-concentration stock solutions for biological screening and solutions for synthetic applications, and offers guidance on storage and troubleshooting. The protocols are designed to ensure complete solubilization and maintain the integrity of the compound, empowering researchers in pharmacology and chemical synthesis to proceed with confidence.
Compound Profile and Physicochemical Properties
This compound is a substituted azaindole, a scaffold of significant interest in the development of therapeutic agents, particularly kinase inhibitors for oncology.[1][2] Its structural features necessitate careful consideration of solvent choice to achieve complete dissolution, which is the foundational step for any downstream application.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1190314-42-1 | [3] |
| Molecular Formula | C₈H₇BrN₂O | [3] |
| Molecular Weight | 227.06 g/mol | [4][5] |
| Appearance | Typically an off-white to pale yellow solid | Assumed |
| Purity | ≥95% (Varies by supplier) | N/A |
Critical Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar bromo-aza-indoles indicate a consistent hazard profile.[5][6] All handling must be performed under the assumption that the compound is hazardous.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves prior to use.[7]
-
Body Protection: A standard laboratory coat is required.
Engineering Controls & Handling:
-
Ventilation: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8][9]
-
Static Discharge: Take precautionary measures against static discharge.
-
Exposure Avoidance: Avoid all direct contact with skin and eyes and prevent inhalation of dust.[8] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[7]
The Causality of Solvent Selection
The choice of solvent is dictated by the intended application. The pyrrolo[3,2-c]pyridine core is largely nonpolar, but the nitrogen atoms and methoxy group introduce some polarity. Based on empirical data from synthetic procedures involving this and related scaffolds, solubility in aqueous media is expected to be extremely low.[10] Therefore, organic solvents are required.
-
For Biological Assays (e.g., Kinase Inhibition, Cell Viability): The goal is a high-concentration, sterile-filterable stock solution that can be serially diluted into aqueous assay buffers.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). Its high dielectric constant and aprotic nature make it an excellent solvent for a wide range of organic molecules. It is also miscible with most aqueous media.
-
Alternative: N,N-Dimethylformamide (DMF) can also be used, but DMSO is generally preferred due to its lower toxicity.
-
-
For Chemical Synthesis (e.g., Suzuki Coupling, Buchwald-Hartwig Amination): The solvent must be compatible with the reaction conditions (e.g., anhydrous, non-reactive).
The following diagram illustrates the decision-making workflow for solvent selection.
Caption: Solvent selection workflow based on experimental application.
Validated Dissolution Protocols
The following protocols provide step-by-step methodologies for preparing solutions. The key to success is to calculate the required mass and volume accurately before starting.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is standard for preparing a master stock solution for biological screening purposes.
Materials:
-
This compound
-
Anhydrous, biotechnology-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriately sized amber glass vial with a PTFE-lined cap
-
Micropipettes
-
Vortex mixer
-
Benchtop sonicator (optional, but recommended)
Methodology:
-
Pre-Weigh Vial: Place the empty, clean, and dry amber vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh approximately 2.27 mg of this compound directly into the tared vial. Record the exact mass. Causality Note: Weighing directly into the final vial minimizes material loss during transfer.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Mass (mg) / 227.06 ( g/mol )) * 100,000 Example: For 2.27 mg, the required volume is (2.27 / 227.06) * 100,000 ≈ 1000 µL (1 mL).
-
Add Solvent: In a chemical fume hood, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution:
-
Cap the vial securely.
-
Vortex the solution vigorously for 1-2 minutes.
-
If any solid particulates remain, place the vial in a benchtop water bath sonicator for 5-10 minutes. Causality Note: Sonication uses ultrasonic waves to break up particle agglomerates and accelerate solvation.
-
Gentle warming (to 30-37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.
-
-
Self-Validation Check: Visually inspect the solution against a bright background. It must be a clear, homogenous solution completely free of any visible solid particles. If particulates persist, repeat Step 5.
-
Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store as recommended in Section 5.
Caption: General workflow for preparing a high-concentration stock solution.
Protocol 2: Preparation of a Solution for Chemical Synthesis
This protocol provides a general framework. The exact concentration and solvent will be determined by the specific reaction stoichiometry and conditions.
Materials:
-
This compound
-
Anhydrous, reaction-appropriate solvent (e.g., 1,4-Dioxane)
-
Oven-dried reaction flask with a magnetic stir bar
-
Septum and needle for inert atmosphere techniques
-
Standard glassware and syringes
Methodology:
-
Setup: Assemble the oven-dried reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Add Compound: Add the required mass of this compound to the flask.
-
Add Solvent: Using a syringe, add the required volume of anhydrous solvent to the flask.
-
Dissolution: Stir the mixture at room temperature using the magnetic stir bar. Dissolution in common synthesis solvents is typically rapid.
-
Proceed with Reaction: Once the solid is fully dissolved, the solution is ready for the addition of other reagents as dictated by the synthetic procedure.
Solution Stability and Long-Term Storage
The stability of the compound in solution is paramount for obtaining reliable data over time.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C for long-term storage of DMSO stock solutions. | Low temperatures drastically reduce the rate of potential chemical degradation. |
| Aliquoting | Dispense the master stock solution into smaller, single-use aliquots. | This practice prevents multiple freeze-thaw cycles, which can force the compound out of solution and introduce water condensation, leading to hydrolysis. |
| Light Exposure | Store all solutions in amber vials or protect them from light. | Heterocyclic aromatic compounds can be susceptible to photodegradation. |
| Moisture | Use anhydrous solvents and keep containers tightly sealed. | The compound may be sensitive to hydrolysis. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound fails to dissolve completely in DMSO. | Insufficient solvent volume was added. Solution is supersaturated. Insufficient energy input to overcome lattice energy. | Double-check calculations and add a small, precise amount of additional DMSO. Prepare a more dilute stock solution (e.g., 5 mM). Continue to vortex and sonicate. Gentle warming (37°C) may be applied. |
| Precipitate forms after freezing and thawing a stock solution. | Compound has come out of solution. | Warm the vial to room temperature or 37°C and vortex/sonicate until the solution is clear again before use. Ensure the solution is fully re-dissolved before making dilutions. |
| Solution appears colored or cloudy. | Potential compound degradation or contamination. | Do not use the solution. Prepare a fresh stock from solid material. Verify the purity of the solid compound if the problem persists. |
References
- PubChem. 7-Bromo-1H-pyrrolo[3,2-c]pyridine. National Center for Biotechnology Information.
- PubChem. Compound Summary for CID 44721299, 7-Bromo-1H-pyrrolo[3,2-c]pyridine.
- PubChem. Compound Summary for CID 11806401, 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
- Angene Chemical. Safety Data Sheet.
- Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Semantic Scholar. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents.
- Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
- National Institutes of Health. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
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The Pyrrolo[3,2-c]pyridine Scaffold: A Versatile Tool for Kinase Inhibition and Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling high-affinity and selective interactions with a variety of biological targets. While specific data on 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine as a chemical probe is limited in publicly available literature, the broader class of pyrrolo[3,2-c]pyridine derivatives has been extensively explored, yielding potent inhibitors of several protein kinases. These kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1]
This guide will provide an in-depth overview of the application of the pyrrolo[3,2-c]pyridine scaffold as a chemical probe for kinase inhibition, using a well-characterized analogue as a representative example. We will delve into the mechanism of action, provide detailed experimental protocols, and present key data to illustrate the utility of this chemical class for researchers, scientists, and drug development professionals.
The Pyrrolo[3,2-c]pyridine Scaffold as a Kinase Inhibitor
The pyrrolo[3,2-c]pyridine framework serves as a versatile backbone for the design of ATP-competitive kinase inhibitors. By modifying the substitution pattern on the pyrrole and pyridine rings, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. This has led to the development of inhibitors targeting a range of kinases, including FMS kinase, Fibroblast Growth Factor Receptors (FGFR), and Monopolar Spindle 1 (MPS1) kinase.[2][3][4]
For the purpose of these application notes, we will focus on a potent and selective inhibitor of FMS kinase, a derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, as a case study to illustrate the practical application of this class of compounds as chemical probes.
Case Study: A Pyrrolo[3,2-c]pyridine Derivative as a Potent FMS Kinase Inhibitor
Colony-stimulating factor 1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their bone marrow progenitors. Overexpression and/or activation of FMS kinase have been implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target.[2]
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FMS kinase. One particularly potent compound from this series, designated as compound 1r , demonstrates significant and selective inhibition of FMS kinase.[2]
Biochemical and Cellular Activity of Compound 1r
| Parameter | Value | Reference |
| Target Kinase | FMS Kinase | [2] |
| IC50 (FMS Kinase) | 30 nM | [2] |
| Cellular Antiproliferative Activity (IC50) | 0.15–1.78 µM (against various cancer cell lines) | [2] |
| Selectivity | Selective for FMS kinase over a panel of 40 other kinases | [2] |
Mechanism of Action: Targeting the FMS Kinase Signaling Pathway
Compound 1r and other pyrrolo[3,2-c]pyridine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the FMS kinase domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of FMS kinase activation inhibits downstream signaling pathways, ultimately leading to reduced cell proliferation and survival of FMS-dependent cells.
Caption: Inhibition of the FMS kinase signaling pathway by a pyrrolo[3,2-c]pyridine derivative.
Experimental Protocols
The following protocols provide a framework for utilizing a pyrrolo[3,2-c]pyridine-based FMS kinase inhibitor, such as compound 1r , as a chemical probe in biochemical and cellular assays.
Protocol 1: In Vitro FMS Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified FMS kinase.
Materials:
-
Purified recombinant human FMS kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., compound 1r ) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: Add the diluted test compound and FMS kinase to the wells of a 384-well plate.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of the pyrrolo[3,2-c]pyridine inhibitor on the proliferation of FMS-dependent cancer cell lines.
Materials:
-
FMS-dependent cancer cell line (e.g., certain ovarian, prostate, or breast cancer cell lines)[2]
-
Complete cell culture medium
-
Test compound (e.g., compound 1r ) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the FMS-dependent cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.
Trustworthiness and Self-Validation
The protocols described above are standard methods in the field of kinase drug discovery and include inherent controls for self-validation. In the biochemical assay, the use of a no-enzyme control and a no-compound (DMSO) control is crucial for determining the baseline and maximum kinase activity, respectively. For the cellular assay, a vehicle-treated control group is essential for normalizing the data and ensuring that the observed effects are due to the compound and not the solvent. Furthermore, the consistency of results across multiple independent experiments is a key indicator of the reliability of the data.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. While the specific compound this compound is not extensively characterized as a chemical probe, the detailed analysis of its close analogue, an FMS kinase inhibitor, demonstrates the power of this chemical class. The provided protocols offer a robust framework for researchers to utilize such compounds to investigate kinase signaling pathways and to aid in the discovery of novel therapeutic agents.
References
- El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3582-3586. [Link]
- Nagashima, H., et al. (2007). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(15), 5035-5052.
- MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1183-1191. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5395. [Link]
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(5), 1864-1877. [Link]
- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- PubMed. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. [Link]
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsleitfaden und Protokolle: Derivatisierung von 7-Brom-6-methoxy-1H-pyrrolo[3,2-c]pyridin für SAR-Studien
Einleitung: Die Bedeutung des Pyrrolo[3,2-c]pyridin-Gerüsts
Das 1H-Pyrrolo[3,2-c]pyridin, auch als 5-Azaindol bekannt, ist ein heterozyklisches Gerüst von erheblicher Bedeutung in der medizinischen Chemie. Seine strukturelle Ähnlichkeit mit Indol ermöglicht es ihm, als Bioisoster für Tryptophan zu fungieren und mit einer Vielzahl von biologischen Zielmolekülen zu interagieren. Pyrrolopyridine sind Kernstrukturen in Naturstoffen mit pharmakologischer Wirkung und bilden das Rückgrat vieler synthetischer Moleküle, die als Inhibitoren für Kinasen, antivirale Mittel und Antitumormittel entwickelt wurden.[1][2]
Das spezifische Molekül 7-Brom-6-methoxy-1H-pyrrolo[3,2-c]pyridin bietet durch seine Substituenten strategische Ansatzpunkte für die chemische Modifikation. Das Bromatom an Position 7 ist ein idealer "Griff" für Kreuzkupplungsreaktionen, während der Pyrrol-Stickstoff (N1) und potenziell andere Positionen am aromatischen Ring für weitere Funktionalisierungen zugänglich sind. Diese Vielseitigkeit macht es zu einem wertvollen Baustein für die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR), einem Eckpfeiler der modernen Arzneimittelentwicklung.[3][4] SAR-Studien ermöglichen es, durch gezielte Modifikationen eines Leitmoleküls dessen Affinität, Selektivität und pharmakokinetische Eigenschaften zu optimieren.
Strategische Überlegungen zur Derivatisierung für SAR-Studien
Die systematische Derivatisierung des 7-Brom-6-methoxy-1H-pyrrolo[3,2-c]pyridin-Gerüsts zielt darauf ab, den chemischen Raum um die Kernstruktur zu erkunden. Die Auswahl der Reaktionsorte und der einzuführenden funktionellen Gruppen sollte auf der Hypothese basieren, wie diese Modifikationen die Interaktion mit dem biologischen Zielmolekül beeinflussen könnten.
Logik der SAR-Studie
Abbildung 1: Logischer Arbeitsablauf für SAR-Studien ausgehend vom Pyrrolopyridin-Gerüst.
Die primären Modifikationspunkte sind:
-
Position C7 (Brom-Substituent): Ideal für Palladium-katalysierte Kreuzkupplungsreaktionen wie Suzuki-, Buchwald-Hartwig-, Sonogashira- und Heck-Kupplungen. Dies ermöglicht die Einführung einer breiten Palette von Aryl-, Heteroaryl-, Alkyl-, Alkinyl- und Aminogruppen.
-
Position N1 (Pyrrol-Stickstoff): Das N-H-Proton ist sauer und kann deprotoniert werden, um N-Alkylierungen, N-Arylierungen oder N-Acylierungen zu ermöglichen. Diese Modifikationen können die Löslichkeit, die Zellpermeabilität und die Bindungsinteraktionen beeinflussen.
-
Andere Positionen (C2, C3, C4): Obwohl weniger reaktiv, können diese Positionen durch C-H-Aktivierung oder nachfolgende Reaktionen an den bereits eingeführten Substituenten modifiziert werden, um die SAR-Studie zu verfeinern.
Detaillierte Protokolle zur Derivatisierung
Die folgenden Protokolle beschreiben bewährte Methoden zur Modifikation des 7-Brom-6-methoxy-1H-pyrrolo[3,2-c]pyridin-Gerüsts.
Diese Reaktion ist eine der wirksamsten Methoden zur Bildung von C-C-Bindungen und zur Einführung von (Hetero-)Aryl-Substituenten.
Experimenteller Arbeitsablauf: Suzuki-Kupplung
Abbildung 2: Standard-Arbeitsablauf für eine Suzuki-Miyaura-Kreuzkupplung.
Materialien:
-
7-Brom-6-methoxy-1H-pyrrolo[3,2-c]pyridin (1 Äquiv.)
-
Aryl- oder Heteroarylboronsäure (1.2 - 1.5 Äquiv.)
-
Palladium-Katalysator (z.B. Pd(PPh₃)₄, 2-5 mol%)
-
Base (z.B. K₂CO₃ oder Cs₂CO₃, 2-3 Äquiv.)
-
Lösungsmittel (z.B. 1,4-Dioxan/H₂O 4:1 oder Toluol/EtOH/H₂O)
-
Inertgas (Argon oder Stickstoff)
Schritt-für-Schritt-Protokoll:
-
In einem trockenen, mit Inertgas gespülten Reaktionsgefäß werden 7-Brom-6-methoxy-1H-pyrrolo[3,2-c]pyridin, die Boronsäure, der Palladium-Katalysator und die Base vorgelegt.
-
Das entgaste Lösungsmittelgemisch wird zugegeben.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre für 2-16 Stunden bei 80-100 °C erhitzt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt und mit Ethylacetat verdünnt.
-
Die organische Phase wird mit Wasser und gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Der Rückstand wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Produkt zu erhalten.
-
Die Struktur des Produkts wird durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.
Begründung der experimentellen Entscheidungen:
-
Katalysator: Pd(PPh₃)₄ ist ein robuster und vielseitiger Katalysator. Für anspruchsvollere Substrate können modernere Katalysatorsysteme wie Pd(dppf)Cl₂ oder Buchwald-Liganden erforderlich sein, um die Ausbeute zu verbessern und Nebenreaktionen zu minimieren.
-
Base: Die Wahl der Base ist entscheidend. K₂CO₃ ist eine milde und kostengünstige Option. Stärkere Basen wie Cs₂CO₃ können die Reaktion bei weniger reaktiven Boronsäuren beschleunigen.
-
Lösungsmittel: Ein Gemisch aus einem organischen Lösungsmittel und Wasser ist typisch, da es sowohl die organischen Edukte als auch die anorganische Base löst und den transmetallierenden Schritt erleichtert.
Die Einführung von Alkylketten am Pyrrol-Stickstoff kann die Lipophilie und damit die pharmakokinetischen Eigenschaften des Moleküls signifikant verändern.
Materialien:
-
7-Brom-6-methoxy-1H-pyrrolo[3,2-c]pyridin (1 Äquiv.)
-
Starke Base (z.B. NaH, 60% in Mineralöl, 1.1 Äquiv.)
-
Alkylierungsmittel (z.B. Alkylhalogenid oder -tosylat, 1.1 Äquiv.)
-
Aprotonsches polares Lösungsmittel (z.B. DMF oder THF)
-
Inertgas (Argon oder Stickstoff)
Schritt-für-Schritt-Protokoll:
-
Das Pyrrolopyridin-Derivat wird in trockenem DMF oder THF unter Inertgasatmosphäre gelöst.
-
Die Lösung wird auf 0 °C abgekühlt.
-
Natriumhydrid wird vorsichtig in Portionen zugegeben. Die Mischung wird bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört (ca. 30 Minuten).
-
Das Alkylierungsmittel wird langsam zugetropft.
-
Die Reaktion wird langsam auf Raumtemperatur erwärmt und für 2-12 Stunden gerührt, bis der Umsatz vollständig ist (DC- oder LC-MS-Kontrolle).
-
Die Reaktion wird vorsichtig mit Wasser oder einer gesättigten NH₄Cl-Lösung gequencht.
-
Das Produkt wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden gewaschen, getrocknet und eingeengt.
-
Die Reinigung erfolgt durch Säulenchromatographie.
Begründung der experimentellen Entscheidungen:
-
Base: Natriumhydrid (NaH) ist eine ausreichend starke, nicht-nukleophile Base, um das Pyrrol-N-H-Proton quantitativ zu deprotonieren, ohne mit dem Alkylierungsmittel zu konkurrieren.
-
Lösungsmittel: DMF und THF sind ideal, da sie aprotisch sind und die gebildeten Salze gut lösen, was die nachfolgende Sₙ2-Reaktion begünstigt.
Datenpräsentation und Analyse
Um die Ergebnisse der SAR-Studie systematisch zu erfassen und zu vergleichen, sollten die Daten in tabellarischer Form zusammengefasst werden.
Tabelle 1: Beispielhafte Datenzusammenfassung für C7-Derivate
| Verbindung | R-Gruppe (an C7) | Ausbeute (%) | Biologische Aktivität (IC₅₀, µM) |
| Start-1 | -Br | - | > 50 |
| C7-1a | Phenyl | 85 | 10.2 |
| C7-1b | 4-Fluorophenyl | 91 | 5.8 |
| C7-1c | 3-Pyridyl | 78 | 2.1 |
| C7-1d | Thiophen-2-yl | 82 | 8.5 |
Die Analyse solcher Tabellen ermöglicht es, Trends zu erkennen. Beispielsweise könnte die Einführung eines Wasserstoffbrückenakzeptors (wie der Stickstoff in der 3-Pyridyl-Gruppe in C7-1c ) zu einer signifikant höheren Aktivität führen, was auf eine spezifische Interaktion im aktiven Zentrum des Zielproteins hindeutet.
Fazit und Ausblick
Die Derivatisierung von 7-Brom-6-methoxy-1H-pyrrolo[3,2-c]pyridin ist eine leistungsstarke Strategie zur Generierung von Molekülbibliotheken für SAR-Studien. Die vorgestellten Protokolle für Suzuki-Kupplungen und N-Alkylierungen sind robuste und vielseitige Methoden, um die chemische Diversität zu erhöhen. Durch die systematische Modifikation an den Positionen C7 und N1 können wertvolle Einblicke in die molekularen Determinanten der biologischen Aktivität gewonnen werden. Zukünftige Arbeiten könnten die Anwendung weiterer Kreuzkupplungsreaktionen (z.B. Buchwald-Hartwig-Aminierung) oder C-H-Aktivierungsstrategien umfassen, um den zugänglichen chemischen Raum weiter zu expandieren und Leitstrukturen mit verbesserten pharmakologischen Profilen zu identifizieren.
Referenzen
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Verfügbar unter: [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Verfügbar unter: [Link]
-
Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. MDPI. Verfügbar unter: [Link]
-
Structure–activity relationship (SAR) and docking studies of... ResearchGate. Verfügbar unter: [Link]
-
Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. ResearchGate. Verfügbar unter: [Link]
-
Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. PubMed. Verfügbar unter: [Link]
-
Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. PMC - PubMed Central. Verfügbar unter: [Link]
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. Verfügbar unter: [Link]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][1][5]benzodiazepines as DNA-interactive antitumour antibiotics. PubMed. Verfügbar unter: [Link]
-
Structure-activity relationship of pyrrolo-pyrimidine derivatives. ResearchGate. Verfügbar unter: [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. . Verfügbar unter: [Link]
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Verfügbar unter: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Verfügbar unter: [Link]
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Verfügbar unter: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Verfügbar unter: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. Verfügbar unter: [Link]
-
7-Bromo-1H-pyrrolo(3,2-c)pyridine. PubChem. Verfügbar unter: [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors [mdpi.com]
- 4. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine using HPLC-UV and LC-MS/MS
Abstract
This application note presents robust and reliable analytical methods for the quantitative determination of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a key intermediate in the synthesis of pharmacologically active compounds.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices. We describe a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. The causality behind experimental choices is explained, and a comprehensive validation protocol is provided to ensure data integrity and trustworthiness, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common feature in a variety of kinase inhibitors and other targeted therapies.[2] Accurate quantification of this intermediate is critical for ensuring the quality and consistency of active pharmaceutical ingredient (API) synthesis, as well as for pharmacokinetic studies. This document provides a comprehensive guide to the analytical methodologies for the precise quantification of this compound.
The chemical structure of this compound, with its aromatic rings and heteroatoms, lends itself well to analysis by reverse-phase HPLC with UV detection. For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the preferred method.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C8H7BrN2O | PubChem |
| Molecular Weight | 227.06 g/mol | [3] |
| InChIKey | SSEKUWDRHZZSFH-UHFFFAOYSA-N | [3] |
| Predicted LogP | 1.8 | ChemAxon |
| Predicted pKa | 13.22 (acidic), 3.5 (basic) | ChemAxon |
The predicted LogP value suggests moderate hydrophobicity, making it suitable for reverse-phase chromatography. The presence of the pyrrolopyridine ring system provides a strong chromophore for UV detection.
HPLC-UV Method for Quantification
This method is suitable for the routine analysis of this compound in relatively clean sample matrices, such as during reaction monitoring or for purity assessment of the synthesized intermediate.
Rationale for Method Development
The choice of a C18 stationary phase is based on the moderate hydrophobicity of the analyte. A gradient elution with acetonitrile and water is selected to ensure good peak shape and resolution from potential impurities. The addition of a small amount of formic acid to the mobile phase helps to protonate the basic nitrogen atoms in the pyrrolopyridine ring, leading to more consistent retention times and improved peak symmetry. The UV detection wavelength is selected based on the predicted UV maxima of the compound.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
3.2.2. Instrumentation
-
HPLC system with a binary pump, autosampler, and UV-Vis detector.
-
Data acquisition and processing software.
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
3.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Analysis and System Suitability
-
Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
-
System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard. The system is deemed suitable if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
-
LC-MS/MS Method for High-Sensitivity Quantification
This method is ideal for the quantification of this compound in complex matrices, such as biological fluids, where high sensitivity and specificity are required.
Rationale for Method Development
The LC conditions are similar to the HPLC-UV method but may be adapted for faster analysis times compatible with mass spectrometry. Electrospray ionization (ESI) in positive ion mode is chosen due to the presence of basic nitrogen atoms that can be readily protonated. Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity, monitoring the transition from a precursor ion (the protonated molecule) to a specific product ion.[4]
Experimental Protocol
4.2.1. Materials and Reagents
-
Same as HPLC-UV method.
4.2.2. Instrumentation
-
LC-MS/MS system consisting of a UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
4.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition | To be determined experimentally |
| Collision Energy | To be optimized |
4.2.4. Standard and Sample Preparation
-
Follow the same procedure as for the HPLC-UV method, but with a lower concentration range appropriate for the sensitivity of the LC-MS/MS system (e.g., 0.1 ng/mL to 100 ng/mL). For biological samples, a protein precipitation or solid-phase extraction step will be necessary.
Data Analysis and System Suitability
-
Quantification: Similar to the HPLC-UV method, use a calibration curve based on the peak area of the MRM transition.
-
System Suitability: Inject a mid-range standard at the beginning of the run and periodically throughout the sequence. The retention time and peak area should be monitored for consistency.
Method Validation Protocol
A comprehensive validation of the chosen analytical method is crucial to ensure its reliability. The following parameters should be assessed according to ICH Q2(R1) guidelines.
Validation Workflow
Caption: Workflow for analytical method validation.
Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Range | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy | Recovery of 98-102% for drug substance; 80-120% for drug product and bioanalytical samples. |
| Precision | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters. |
Conclusion
The HPLC-UV and LC-MS/MS methods described in this application note provide a robust framework for the accurate and precise quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine analysis and LC-MS/MS offering superior sensitivity and selectivity for more demanding applications. Adherence to the outlined method validation protocol will ensure the generation of reliable and trustworthy data, which is paramount in drug development and quality control.
References
- PubChem. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
- MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]
- National Institutes of Health. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
- SCIEX. Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. [Link]
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- 3. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 20791244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
Application Notes and Protocols for High-Throughput Screening of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrrolo[3,2-c]pyridine core is a recognized "privileged structure" in medicinal chemistry, frequently serving as the foundational scaffold for a variety of biologically active agents.[1] Derivatives of this heterocyclic system have demonstrated significant potential, particularly as inhibitors of protein kinases, a critical class of enzymes often dysregulated in human diseases such as cancer and inflammatory disorders.[1][2] Recent studies have highlighted various substituted pyrrolo[3,2-c]pyridines as potent inhibitors of targets like FMS kinase and as agents with significant antiproliferative activity against cancer cell lines.[2][3]
This document provides a comprehensive guide for the utilization of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine , a specific analogue of this promising scaffold, in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We will detail the rationale behind assay selection, provide step-by-step protocols for robust HTS, and outline a workflow for hit validation and progression.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | [4] |
| CAS Number | 1190314-42-1 | [4] |
| Structure | (Structure available from public chemical databases) |
The strategic placement of the bromo and methoxy groups on the pyridine ring of the scaffold offers synthetic handles for the generation of diverse chemical libraries, making it an excellent starting point for a drug discovery program.[5]
High-Throughput Screening Strategy: A Multi-Faceted Approach
A successful HTS campaign requires a carefully planned cascade of assays to identify true hits and eliminate false positives.[6][7] Our proposed strategy for screening this compound and its derivatives is based on a primary biochemical screen followed by secondary and counter-screens.
Caption: High-throughput screening cascade for kinase inhibitor discovery.
Part 1: Primary High-Throughput Screening
Rationale for Assay Selection
For the primary screen, a biochemical assay is recommended to directly measure the inhibition of kinase activity.[8] Homogeneous assays, often referred to as "mix-and-read" assays, are ideal for HTS due to their streamlined workflow, high throughput, and amenability to automation.[9] Among these, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a robust and sensitive platform.[10]
Advantages of TR-FRET Kinase Assays:
-
Homogeneous Format: No wash steps are required, which simplifies automation and reduces variability.[9]
-
High Sensitivity: The time-resolved detection minimizes interference from compound fluorescence and scattered light.[10]
-
Versatility: A wide range of kinases and substrates can be used.[10]
Protocol: TR-FRET-Based Kinase Assay
This protocol is a general guideline and should be optimized for the specific kinase of interest.
Materials:
-
Kinase of interest (e.g., FMS, EGFR, etc.)
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-allophycocyanin (SA-APC) (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (and derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Dispensing: Add 50 nL of test compounds (typically at 10 µM final concentration) or controls (DMSO for negative control, positive control inhibitor) to the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of kinase solution (pre-diluted in assay buffer) to each well.
-
Initiation of Kinase Reaction: Add 5 µL of a solution containing ATP and the biotinylated substrate peptide to each well. The final ATP concentration should be at or near the Km for the specific kinase to identify both competitive and non-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of detection mix containing the Europium-labeled antibody and SA-APC to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence. Inhibition is then calculated relative to the high (positive control) and low (DMSO) controls.
Part 2: Hit Confirmation and Triage
Hits from the primary screen must be validated to ensure their activity is reproducible.[11]
Protocol: Hit Confirmation and IC₅₀ Determination
-
Re-test: Cherry-pick the initial hits and re-test them in the primary assay in triplicate to confirm activity.
-
Dose-Response Curves: For confirmed hits, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). This is crucial for ranking the potency of the compounds.[12]
Part 3: Secondary and Counter-Screening
The goal of this stage is to eliminate false positives and to confirm that the compound's activity is not an artifact of the assay technology.[6][13]
Protocol: Orthogonal Secondary Assay (Cell-Based)
A cell-based assay provides a more biologically relevant context and confirms that the compound can penetrate the cell membrane and engage its target in a cellular environment.[]
Example: Cell-Based Phosphorylation Assay
-
Cell Culture: Plate cells overexpressing the kinase of interest in 384-well plates.
-
Compound Treatment: Treat the cells with the hit compounds at various concentrations for 1-2 hours.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Phosphorylation Detection: Use a technology such as AlphaLISA® or HTRF® to detect the phosphorylation of a downstream substrate of the target kinase.
-
Data Analysis: Determine the IC₅₀ for the inhibition of substrate phosphorylation in a cellular context.
Protocol: Counter-Screening
Counter-screens are essential to identify compounds that interfere with the assay technology or exhibit undesirable properties like cytotoxicity.[13]
Types of Counter-Screens:
-
Assay Interference: Run the primary assay in the absence of the kinase to identify compounds that directly affect the detection reagents.[6]
-
Cytotoxicity: Use a simple cell viability assay (e.g., CellTiter-Glo®) to determine if the observed activity in the cell-based assay is due to cell death.[6]
Caption: Logical workflow for hit validation and triage.
Part 4: Hit-to-Lead Optimization
Validated hits with promising potency and cellular activity serve as the starting point for the hit-to-lead (H2L) process.[15][16] The goal of H2L is to improve the compound's properties, including:
-
Potency: Enhance binding affinity to the target kinase.[17]
-
Selectivity: Reduce off-target effects by screening against a panel of other kinases.[17]
-
Pharmacokinetics: Optimize properties such as absorption, distribution, metabolism, and excretion (ADME).[11]
This iterative process involves the synthesis of new analogues based on structure-activity relationship (SAR) studies and further biological testing.[12]
Conclusion
This compound represents a valuable starting point for the discovery of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a robust framework for conducting a high-throughput screening campaign, from the initial primary screen to hit validation and the initiation of a hit-to-lead program. By employing a systematic and multi-faceted approach, researchers can efficiently identify and advance promising compounds for further drug development.
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Application Notes & Protocols for Cell-based Assays Using 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Abstract
The pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including the inhibition of various protein kinases.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a novel derivative with potential as a kinase inhibitor. Given the precedent for this chemical class, we present detailed protocols for a tiered approach to cellular characterization, beginning with general cytotoxicity and progressing to specific target engagement and phenotypic analysis. The methodologies are designed to be robust and self-validating, providing a clear path to elucidating the compound's mechanism of action and therapeutic potential.
Introduction: The Scientific Rationale
Pyrrolopyridine derivatives have demonstrated significant therapeutic promise, particularly in oncology and neurodegenerative diseases, often through the modulation of protein kinase activity.[1][2] For instance, certain derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as inhibitors of tubulin polymerization and FMS kinase.[2][3] Glycogen synthase kinase-3 beta (GSK3β), a serine/threonine kinase, is a critical regulator in numerous cellular pathways, and its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and cancer.[4] A key pathological role of GSK3β is its involvement in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[5][6]
This document outlines a series of cell-based assays to explore the hypothesis that this compound acts as a kinase inhibitor, potentially targeting the GSK3β-tau phosphorylation axis. The proposed workflow is designed to first establish the compound's impact on cell viability and then to probe its specific effects on a relevant signaling pathway.
Foundational Assays: Determining Cytotoxicity and Therapeutic Window
A crucial first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes the concentration range for subsequent, more specific assays, ensuring that observed effects are not simply a consequence of broad cytotoxicity. Tetrazolium salt-based assays like MTT and XTT are widely used for this purpose, as they measure the metabolic activity of living cells.[7][8]
Principle of MTT and XTT Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The water-soluble, yellow MTT is reduced by mitochondrial dehydrogenases in viable cells to an insoluble purple formazan.[7] The formazan crystals are then solubilized, and the color intensity, proportional to the number of viable cells, is measured spectrophotometrically.[7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: In this second-generation assay, the formazan product is water-soluble, simplifying the protocol by removing the solubilization step.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT/XTT Cell Viability Assays.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity studies or a cancer cell line like HeLa for anti-proliferative screening) under standard conditions.
-
Trypsinize and count the cells. Seed 5,000-20,000 cells per well in 100 µL of complete medium in a 96-well plate.[9] The optimal seeding density should be determined empirically for each cell line.
-
Include wells with medium only for blank measurements.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with the same DMSO concentration).
-
-
Incubation and Measurement:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. A dose-response curve is then plotted to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability). This value is critical for designing subsequent experiments.
| Parameter | Description | Typical Range for Initial Screening |
| Cell Seeding Density | Number of cells per well in a 96-well plate. | 5,000 - 20,000 cells/well |
| Compound Concentration | Range of concentrations to test. | 0.01 µM - 100 µM (logarithmic dilutions) |
| Incubation Time | Duration of compound exposure. | 24, 48, and 72 hours |
| MTT/XTT Incubation | Time for formazan development. | 2-4 hours |
| Absorbance Wavelength | Wavelength for reading the plate. | MTT: 570 nm, XTT: 450-490 nm[7] |
Target Engagement and Mechanistic Assays
Once a non-toxic concentration range is established, the next step is to investigate whether the compound engages its putative target and modulates downstream signaling. Western blotting and In-Cell Western (ICW) assays are powerful techniques for measuring changes in protein phosphorylation.[12][13]
Principle of Phospho-Protein Detection
These immunoassays use antibodies that specifically recognize the phosphorylated form of a target protein. A decrease in the phosphorylation signal upon treatment with the compound suggests inhibition of an upstream kinase. To ensure the observed effect is not due to a decrease in the total amount of the protein, it is crucial to also probe for the total, non-phosphorylated form of the protein as a loading control.[14]
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of GSK3β-mediated Tau phosphorylation.
Detailed Protocol: Western Blot for Phospho-Tau
-
Cell Culture and Treatment:
-
Seed cells (e.g., SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on IC₅₀ data) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[15]
-
Keep samples on ice at all times.[15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Electrophoresis and Transfer:
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[15][16]
-
Incubate the membrane with a primary antibody specific for phospho-tau (e.g., AT180, which recognizes pThr231/pSer235) overnight at 4°C.[5]
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total tau.
-
Streamlined Alternative: In-Cell Western (ICW) Assay
The ICW assay, also known as a cytoblot or in-cell ELISA, offers a higher-throughput alternative to traditional Western blotting for quantifying protein levels directly in fixed and permeabilized cells in a multi-well plate format.[12][13][17]
Experimental Workflow: In-Cell Western
Caption: Workflow for a two-color In-Cell Western Assay.
Detailed Protocol: In-Cell Western (ICW)
-
Cell Seeding and Treatment:
-
Seed and treat cells in a 96-well plate as described for the viability assays.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites with a suitable blocking buffer for 1.5 hours.[12]
-
Incubate with a cocktail of primary antibodies: one for the phospho-target (e.g., rabbit anti-pTau) and one for normalization (e.g., mouse anti-tubulin) overnight at 4°C.[12]
-
Wash the plate multiple times with PBS containing 0.1% Tween-20.[12]
-
-
Detection and Imaging:
-
Incubate with a cocktail of species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD anti-mouse and IRDye 800CW anti-rabbit).[13]
-
After a final wash, scan the plate using an infrared imaging system. The signal intensity in each well is then quantified.
-
Advanced Analysis: High-Content Imaging
High-Content Imaging (HCI) combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data at the single-cell level.[18][19][20] This powerful technique can be used to visualize and measure various cellular events, such as protein translocation, changes in cellular morphology, and the formation of protein aggregates, providing deeper insights into the compound's mechanism of action.[21]
Applications of HCI in This Context
-
Quantifying changes in protein localization: For example, tracking the translocation of a transcription factor from the cytoplasm to the nucleus.
-
Analyzing neurite outgrowth: In neuronal cells like SH-SY5Y, HCI can quantify changes in neurite length and branching in response to compound treatment.
-
Detecting tau aggregation: Using specific dyes or antibodies, HCI can identify and quantify the formation of intracellular tau aggregates.
General Protocol for High-Content Imaging
-
Cell Culture: Cells are cultured in optically clear, multi-well imaging plates.
-
Treatment: Cells are treated with the compound as in other assays.
-
Staining: Cells are fixed, permeabilized, and stained with fluorescent probes. This can include a nuclear stain (like DAPI), an antibody against the target of interest (e.g., phospho-tau), and a marker for cellular morphology (e.g., phalloidin for actin).
-
Image Acquisition: The plate is placed in a high-content imaging system, which automatically acquires images from each well.[18]
-
Image Analysis: Specialized software identifies individual cells and subcellular compartments, and extracts quantitative data for dozens of parameters (e.g., fluorescence intensity, size, shape, texture).[18]
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach for the cellular characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic and phenotypic assays, researchers can efficiently elucidate the compound's biological activity. The protocols described herein are foundational and should be optimized for the specific cell lines and biological questions being addressed. Successful execution of these assays will provide the critical data needed to validate the compound's mechanism of action and guide its further development as a potential therapeutic agent.
References
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- ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
- Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
- IDEA Bio-Medical. (2022).
- Charles River Laboratories. (n.d.). High Content Imaging Assays. [Link]
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- National Institutes of Health (NIH). (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. [Link]
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
- PhenoVista Biosciences. (n.d.). Advantages of High-Content Imaging. [Link]
- Excedr. (2023). An Introduction to High-Content Imaging. [Link]
- National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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- PubMed Central (PMC). (n.d.).
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- National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
- Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
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Application Notes & Protocols: A Strategic Guide to In Vivo Evaluation of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent activities across oncology, inflammation, and neurology.[1][2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals to design and execute preclinical animal studies for a novel derivative, 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine . While specific biological data for this compound is not yet publicly available[5], the known activities of analogous structures provide a rational basis for hypothesis-driven in vivo evaluation. This document outlines a tiered approach, starting with initial tolerability and pharmacokinetic assessments, followed by efficacy studies in robust animal models relevant to the scaffold's established mechanisms of action, including FMS kinase inhibition, tubulin polymerization disruption, and anti-inflammatory effects.[1][6]
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Core
The pyrrolo[3,2-c]pyridine nucleus is a key pharmacophore found in a range of biologically active molecules. Its structural rigidity and capacity for diverse substitutions have made it an attractive starting point for designing targeted therapies. Extensive research into its derivatives has revealed several key mechanisms of action:
-
FMS Kinase (CSF-1R) Inhibition: Several diarylamide derivatives of the pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase.[1] This receptor tyrosine kinase is crucial for the proliferation and survival of monocytes and macrophages. Its overexpression is implicated in various cancers (ovarian, prostate, breast) and inflammatory conditions like rheumatoid arthritis, making it a prime therapeutic target.[1]
-
Tubulin Polymerization Inhibition: A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics.[6][7] This leads to G2/M phase cell cycle arrest and apoptosis in cancer cells, a well-established anticancer strategy.[6][7]
-
Anti-proliferative Activity: Beyond specific mechanisms, various derivatives have demonstrated broad anti-proliferative effects against a range of cancer cell lines, including melanoma, with high selectivity over normal cells.[2]
-
Anti-inflammatory Properties: The inhibition of FMS kinase in bone marrow-derived macrophages (BMDMs) directly translates to potent anti-inflammatory effects, suggesting utility in diseases like rheumatoid arthritis.[1] Furthermore, related fused pyrrole compounds have shown inhibitory activity against pro-inflammatory cytokines.
Given this landscape, This compound warrants investigation in animal models of oncology and inflammatory disease.
Preliminary In Vivo Assessment: The Foundation of Efficacy Studies
Before assessing efficacy, it is critical to establish the compound's safety profile and pharmacokinetic (PK) parameters. These initial studies are essential for selecting a safe and effective dosing regimen.
Maximum Tolerated Dose (MTD) and Dose-Range Finding
Causality: The MTD study determines the highest dose of the compound that does not cause unacceptable toxicity. This is a cornerstone for designing subsequent efficacy studies, ensuring that observed therapeutic effects are not confounded by overt toxicity. It also provides initial insights into potential on-target or off-target toxicities.
Protocol 2.1.1: Acute MTD Study in Mice
-
Animal Model: Use healthy, 8-10 week old C57BL/6 or BALB/c mice (n=3-5 per group, mixed sex).
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water). The formulation must be validated for stability and homogeneity.
-
Dose Escalation: Administer single doses via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg) until signs of toxicity are observed.
-
Monitoring: Observe animals daily for 7-14 days. Record clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur, ataxia), morbidity, and mortality.
-
Endpoint: The MTD is defined as the highest dose at which no mortality and no more than 10% body weight loss occurs, with full recovery.
Pharmacokinetic (PK) Profiling
Causality: A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. It answers critical questions: Is the compound absorbed? What is its half-life? Does it achieve concentrations in the plasma that are relevant to its in vitro potency (IC50)? This information is vital for establishing a rational dosing schedule (e.g., once vs. twice daily) for efficacy studies.
Protocol 2.2.1: Single-Dose PK Study in Mice
-
Animal Model: Use healthy, 8-10 week old male C57BL/6 mice (n=3 per time point).
-
Dosing: Administer a single, sub-MTD dose of the compound (e.g., 50 mg/kg PO).
-
Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) into heparinized tubes at predefined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Processing: Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Symbol | Description | Importance |
|---|---|---|---|
| Maximum Concentration | Cmax | The highest concentration of the drug observed in plasma. | Indicates extent of absorption. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates rate of absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | Key measure of bioavailability. |
| Half-life | t½ | The time required for the drug concentration to decrease by half. | Determines dosing interval. |
| Bioavailability | F% | The fraction of an administered dose that reaches systemic circulation. | Compares routes of administration (e.g., PO vs. IV). |
Efficacy Evaluation: Selecting Appropriate Animal Models
Based on the known activities of the pyrrolo[3,2-c]pyridine scaffold, the following animal models are recommended for efficacy testing. The choice of model should be guided by prior in vitro data on the specific compound.
Oncology Models
Rationale: The potent anti-proliferative, FMS kinase inhibitory, and tubulin-disrupting activities of this chemical class strongly support evaluation in cancer models.[1][2][6]
Workflow Diagram: Oncology Efficacy Study
Caption: Workflow for a subcutaneous cancer xenograft model.
Protocol 3.1.1: Subcutaneous Xenograft Model (e.g., Ovarian Cancer)
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: OVCAR-3 human ovarian cancer cells, which are known to overexpress FMS kinase.
-
Implantation: Inject 5 x 10⁶ OVCAR-3 cells in 100 µL of Matrigel subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth using digital calipers. Tumor volume (mm³) = (Length x Width²)/2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% MC PO, QD)
-
Group 2: this compound (Dose selected from PK/MTD, PO, QD)
-
Group 3: Positive Control (e.g., Paclitaxel, IP, weekly)
-
-
Efficacy Readouts:
-
Primary: Tumor Growth Inhibition (TGI).
-
Secondary: Body weight changes (as a measure of toxicity).
-
-
Endpoint Analysis: At the end of the study, collect tumors for pharmacodynamic (PD) marker analysis (e.g., immunohistochemistry for Ki-67 to assess proliferation, or p-FMS to assess target engagement).
Inflammatory Disease Models
Rationale: The demonstrated inhibition of FMS kinase by pyrrolo[3,2-c]pyridine derivatives in macrophages provides a strong rationale for testing in models of inflammatory disease, particularly those with significant macrophage involvement.[1]
Protocol 3.2.1: Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1 mice, 8-10 weeks old. These mice are genetically susceptible to developing arthritis upon immunization with type II collagen.
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
-
Day 21: Administer a booster immunization of type II collagen with Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Begin prophylactic or therapeutic dosing upon the first signs of arthritis (typically around day 21-25).
-
Group 1: Vehicle control
-
Group 2: this compound (Dose selected from PK/MTD)
-
Group 3: Positive Control (e.g., Methotrexate)
-
-
Efficacy Readouts:
-
Clinical Score: Score paws daily for redness and swelling on a scale of 0-4. The maximum score per mouse is 16.
-
Paw Thickness: Measure paw swelling using digital calipers.
-
Histopathology: At the study endpoint, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Diagram: FMS Kinase Signaling Pathway
Caption: Hypothesized inhibition of the FMS kinase pathway.
Data Interpretation and Next Steps
Table 2: Efficacy Endpoint Summary and Interpretation
| Model | Primary Endpoint | Favorable Outcome | Interpretation & Next Steps |
|---|---|---|---|
| Oncology Xenograft | Tumor Growth Inhibition (TGI) | Statistically significant reduction in tumor volume compared to vehicle. | Indicates anti-tumor activity. Proceed to orthotopic or patient-derived xenograft (PDX) models. Conduct PD studies to confirm on-target activity. |
| Collagen-Induced Arthritis | Clinical Arthritis Score | Statistically significant reduction in clinical score and paw swelling. | Indicates anti-inflammatory and potentially disease-modifying activity. Proceed to measure inflammatory cytokines in serum and analyze joint histology. |
A successful outcome in these initial models would provide strong justification for further preclinical development, including more advanced efficacy models, combination studies, and formal IND-enabling toxicology studies.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics. While This compound requires initial in vitro characterization, the established biological activities of its analogs provide a clear and logical path for in vivo investigation. By systematically evaluating tolerability, pharmacokinetics, and efficacy in well-validated animal models of cancer and inflammation, researchers can efficiently determine the therapeutic potential of this novel compound.
References
- Time in Pasuruan, ID. Google.
- Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Bioorganic & Medicinal Chemistry Letters.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- El-Damasy, A. K., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Wójcicka, A., & Redzicka, A. (2021).
- Gouda, M. A., et al. (2017).
- 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine Deriv
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- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine - A Versatile Scaffold for Fragment-Based Drug Design
Introduction: The Power of Fragments and the Promise of the Pyrrolo[3,2-c]pyridine Core
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful, efficient, and highly successful paradigm for the discovery of high-quality lead compounds.[1][2] By screening collections of low molecular weight fragments (typically < 300 Da), FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS). Hits identified through FBDD often exhibit superior physicochemical properties and provide a more robust foundation for optimization, leading to clinical candidates with improved developability.
At the heart of successful FBDD campaigns lies the quality and diversity of the fragment library. "Privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – are of particular interest. The 7-azaindole core and its isomers, such as the 1H-pyrrolo[3,2-c]pyridine scaffold, represent one such privileged class.[1][3] Derivatives of this heterocyclic system are found in several approved drugs and clinical candidates, particularly targeting protein kinases.[3][4]
This application note focuses on 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1190314-42-1), a fragment designed to present key interaction features to protein binding sites while offering clear vectors for chemical elaboration. The methoxy group can act as a hydrogen bond acceptor and influence the electronics of the ring system, while the bromine atom serves as a versatile synthetic handle for follow-up chemistry, enabling rapid exploration of structure-activity relationships (SAR).
Physicochemical Properties and FBDD Suitability
For a fragment to be effective, it must adhere to the "Rule of Three" and possess favorable physicochemical properties. While experimental data for the title compound is not widely published, its calculated properties position it as an ideal candidate for an FBDD library.
| Property | Calculated Value | FBDD Guideline ("Rule of Three") | Rationale |
| Molecular Weight | 227.06 g/mol | < 300 Da | Ensures efficient exploration of chemical space and higher hit rates. |
| cLogP | ~1.9 - 2.2 | ≤ 3 | Balances solubility and permeability, reducing the risk of non-specific binding. |
| Hydrogen Bond Donors | 1 (pyrrole N-H) | ≤ 3 | Maintains solubility and allows for specific interactions with the target. |
| Hydrogen Bond Acceptors | 2 (pyridine N, methoxy O) | ≤ 3 | Provides key interaction points for target binding. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational complexity leads to a lower entropic penalty upon binding. |
| Ligand Efficiency (LE) | Target Dependent | > 0.3 | A critical metric for prioritizing fragments; calculated after affinity is measured. |
Note: cLogP values are estimations from various computational models. The molecular formula is C₈H₇BrN₂O.
The structure combines a flat, aromatic core, ideal for slotting into binding pockets, with strategically placed functional groups that provide vectors for optimization.
FBDD Workflow Using this compound
A typical FBDD campaign involves a primary screen to identify binders, followed by hit validation and subsequent hit-to-lead optimization.
Caption: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.
Protocol 1: Primary Screening via Thermal Shift Assay (TSA)
The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary fragment screening.[4][5] It measures the change in a protein's melting temperature (Tₘ) upon ligand binding. A positive shift (ΔTₘ) indicates that the fragment stabilizes the protein.
Objective: To identify fragments from a library, including this compound, that bind to and stabilize a target protein (e.g., a protein kinase).
Materials:
-
Purified target protein (≥95% purity, 2-10 µM final concentration).
-
SYPRO Orange dye (e.g., 5000x stock in DMSO).
-
Fragment library, with fragments dissolved in DMSO (e.g., 10-100 mM stocks).
-
Assay buffer (pre-screened for optimal protein stability).[6]
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
96- or 384-well PCR plates.
Methodology:
-
Preparation of Master Mix:
-
In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.
-
Example: For a 20 µL final reaction volume, mix 10 µL of 4 µM protein stock, 0.2 µL of 500x SYPRO Orange (5x final), and 8.8 µL of assay buffer per well.
-
Scientist's Note: The final concentrations of protein and dye must be optimized for each target to ensure a good signal-to-noise ratio.[5]
-
-
Fragment Dispensing:
-
Using an acoustic dispenser or a multichannel pipette, dispense a small volume (e.g., 100-200 nL) of each fragment stock solution into the wells of the PCR plate.
-
This results in a final fragment concentration typically in the range of 100-500 µM.
-
Include DMSO-only wells as a negative control (baseline Tₘ) and a known binder as a positive control.
-
-
Assay Plate Preparation:
-
Add 19.8 µL of the protein/dye master mix to each well containing the dispensed fragments.
-
Seal the plate securely, vortex briefly, and centrifuge to collect the contents at the bottom of the wells.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment:
-
Initial temperature: 25 °C (hold for 2 min).
-
Ramp rate: 0.05 °C/sec.
-
Final temperature: 95 °C.
-
Data acquisition: Monitor fluorescence (e.g., using FRET or VIC channels) at each temperature increment.[6]
-
-
-
Data Analysis:
-
The raw fluorescence data will produce a sigmoidal curve for each well.
-
The Tₘ is the temperature at the inflection point of this curve, which corresponds to the peak of the first derivative.[5]
-
Calculate the thermal shift: ΔTₘ = Tₘ (fragment) - Tₘ (DMSO control) .
-
A hit is typically defined as a fragment that induces a ΔTₘ ≥ 2-3 standard deviations above the mean of the DMSO controls, or a fixed cutoff (e.g., ΔTₘ > 1.5 °C).
-
Caption: Example data table from a Thermal Shift Assay screen.
Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique that provides real-time, label-free kinetic and affinity data. It is an ideal method for validating hits from a primary screen and accurately measuring binding affinity (Kᴅ).[3][7]
Objective: To confirm the binding of this compound to the target protein and determine its equilibrium dissociation constant (Kᴅ).
Materials:
-
SPR instrument (e.g., Biacore™ systems).[1]
-
Sensor chip (e.g., CM5 chip for amine coupling).[1]
-
Target protein.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., PBS or HEPES with 0.05% P20 surfactant, matched DMSO).[1][8]
-
Fragment hit solution (serial dilutions in running buffer).
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling. Aim for a high immobilization level to maximize the signal for small fragment binding.[1]
-
Activate the carboxylated surface with a 1:1 mixture of EDC/NHS.
-
Inject the protein (in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) to facilitate covalent linkage.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Assay Development & Execution:
-
Prepare a concentration series of the fragment hit (e.g., from 1 µM to 500 µM) in the running buffer. It is critical that the DMSO concentration is precisely matched between the running buffer and the fragment solutions to avoid bulk refractive index artifacts.[8]
-
Inject the different concentrations of the fragment over the target and reference surfaces at a constant flow rate.
-
Monitor the change in response units (RU) over time. Each injection cycle consists of an association phase (fragment flowing over) and a dissociation phase (buffer flowing over).
-
Include several buffer-only (blank) injections for double-referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell sensorgrams.
-
For each concentration, plot the equilibrium response (Req) against the fragment concentration.
-
Fit the data to a steady-state affinity model (e.g., a 1:1 binding model) using the instrument's analysis software.
-
The equation Req = (Rmax * [Analyte]) / (Kᴅ + [Analyte]) is used to derive the Kᴅ, where Rmax is the maximum response.
-
Scientist's Note: Due to the fast on/off rates typical of fragments, steady-state analysis is often more reliable than full kinetic analysis.
-
PART 3: Hit-to-Lead Chemistry - The Role of the Bromo and Methoxy Groups
Once this compound is validated as a hit, its structure provides clear guidance for chemical elaboration. The goal is to "grow" the fragment into a more potent lead molecule by making favorable interactions with adjacent pockets in the binding site, guided by structural information (e.g., from X-ray crystallography).
The bromine at the 7-position is an exceptionally useful synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the rapid introduction of diverse chemical moieties.[9][10]
Caption: Synthetic utility of the 7-bromo position for hit-to-lead chemistry.
Illustrative Synthetic Protocol: Suzuki Coupling
This protocol describes a general method for coupling an arylboronic acid to the 7-position, a common first step in exploring the SAR of a new pocket.
-
Reaction Setup:
-
To a microwave vial, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).[9]
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
-
Reaction:
-
Seal the vial and heat the mixture, either conventionally (e.g., 80-100 °C) or in a microwave reactor (e.g., 100-125 °C) for 30-90 minutes.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
-
This iterative process of synthesis and biological testing, guided by structural insights, is the core engine of the hit-to-lead phase, ultimately transforming a millimolar or high micromolar fragment into a potent nanomolar lead compound.
Conclusion
This compound is a high-value fragment for FBDD campaigns, particularly those targeting ATP-binding sites like kinase pockets. Its favorable physicochemical properties and the synthetic tractability afforded by the bromine handle make it an excellent starting point for discovering novel, potent, and selective inhibitors. The protocols outlined in this note provide a clear and robust framework for researchers to screen this fragment, validate its binding, and efficiently progress it into a lead optimization program.
References
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
- Hung, A. W., et al. (2018). Fragments vs PKC-ι: 7-azaindole strikes again. Practical Fragments. [Link]
- Renaudet, O., et al. (2008).
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Rebelo, F. A., et al. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. [Link]
- Giannetti, A. M., et al. (2008). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Walsh, L., et al. (2023). Fragment-to-Lead Medicinal Chemistry Publications in 2021. Journal of Medicinal Chemistry. [Link]
- ChemUniverse. (n.d.). Request Bulk Quote for this compound. [Link]
- American Elements. (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]
- AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. [Link]
- Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
- Abdel-Halim, H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Chemical Journal. [Link]
- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
- Fahmy, H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4949. [Link]
- Liu, X., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 21101-21108. [Link]
- Cherukupalli, S., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(10), 1611. [Link]
- Wang, C., et al. (2024). Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(18), 6600–6613. [Link]
- MDPI. (2021).
- MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Practical Fragments: Fragments vs PKC-ι: 7-azaindole strikes again [practicalfragments.blogspot.com]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine as a Privileged Scaffold in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in modern medicinal chemistry.
Introduction: The Strategic Value of the 7-Aza-6-methoxyindole Scaffold
This compound, an analogue of indole often referred to as a 7-azaindole derivative, represents a cornerstone heterocyclic building block in contemporary medicinal chemistry. Its rigid bicyclic structure, composed of a pyrrole ring fused to a pyridine ring, offers a unique combination of electronic properties and spatial orientation that makes it an excellent scaffold for engaging with biological targets.[1] The pyrrolopyridine core is a recognized "privileged structure," frequently found in compounds with significant pharmacological activity, particularly as kinase inhibitors.[1][2][3]
The strategic importance of this specific molecule lies in its dual-functionality:
-
The 7-Bromo Position: This site is primed for functionalization via palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse aryl and heteroaryl substituents. This enables extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
-
The 6-Methoxy Group: The methoxy group acts as a key electronic and steric modulator, often forming critical hydrogen bonds or occupying specific pockets within a target protein's active site.
-
The Pyrrole N-H Group: This nitrogen can serve as a crucial hydrogen bond donor, mimicking the hinge-binding interactions of adenine in the ATP-binding site of many kinases. It also provides an additional site for substitution to modulate physicochemical properties.
This guide provides detailed protocols and scientific rationale for leveraging this compound in the synthesis of novel therapeutic agents.
Core Application: Development of Protein Kinase Inhibitors
The pyrrolo[3,2-c]pyridine scaffold is exceptionally well-suited for the design of ATP-competitive kinase inhibitors. Protein kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including FMS kinase (CSF-1R), which is implicated in cancer and inflammatory disorders.[4]
Mechanism of Action: Hinge-Binding and Pocket Filling
The primary mechanism of action involves the pyrrolo[3,2-c]pyridine core acting as a "hinge-binder." The pyrrole N-H and the pyridine nitrogen can form key hydrogen bonds with the backbone residues of the kinase hinge region, the flexible segment connecting the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor in the ATP-binding site. The substituents introduced at the 7-position can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity for the target kinase.
Caption: Kinase Inhibition Mechanism.
Synthetic Protocols for Scaffold Elaboration
The true power of this compound is realized through its chemical modification. The following sections provide robust, field-proven protocols for the two most critical transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination at the C7 position.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the premier method for installing carbon-carbon bonds, enabling the synthesis of 7-aryl or 7-heteroaryl derivatives.[5][6][7] This protocol provides a reliable starting point for coupling a wide range of boronic acids or esters.
Reaction Scheme: this compound + R-B(OH)₂ → 7-R-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Table 1: Materials and Reagents for Suzuki-Miyaura Coupling
| Reagent | Purpose | Typical Amount | CAS Number (for starting material) |
| This compound | Starting Material | 1.0 equivalent | 902837-42-7[8] |
| Aryl/Heteroaryl Boronic Acid or Ester | Coupling Partner | 1.2 - 1.5 equivalents | Varies |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Palladium Catalyst | 3 - 5 mol% | 95464-05-4 |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base | 2.0 - 3.0 equivalents | 584-08-7 / 534-17-8 |
| 1,4-Dioxane | Anhydrous Solvent | To 0.1 - 0.2 M | 123-91-1 |
| Water | Co-solvent | 10-25% of Dioxane vol. | 7732-18-5 |
| Nitrogen or Argon | Inert Gas | N/A | N/A |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).
-
Solvent Addition: Degas the 1,4-dioxane and water by sparging with inert gas for 15-20 minutes. Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to the reaction vessel.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[9]
Caption: General Workflow for Suzuki-Miyaura Coupling.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
For installing key nitrogen-based linkers or pharmacophores, the Buchwald-Hartwig amination is the method of choice.[10][11] This reaction couples the 7-bromo position with a primary or secondary amine.
Reaction Scheme: this compound + R¹R²N-H → 7-(N-R¹R²)-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Table 2: Reagents and Typical Conditions for Buchwald-Hartwig Amination
| Component | Example Reagents | Role | Typical Loading (mol%) |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pre-catalyst that forms the active Pd(0) species. | 1 - 2 |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich phosphine that facilitates oxidative addition and reductive elimination, crucial steps in the catalytic cycle.[10] | 2 - 4 |
| Base | Sodium tert-butoxide (NaOtBu) or LHMDS | Strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. | 1.5 - 2.0 equivalents |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Aprotic solvent to ensure stability of the catalyst and base. | To 0.1 - 0.2 M |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk flask.
-
Reagent Addition: Add the this compound (1.0 eq.).
-
Solvent and Amine: Add anhydrous toluene via syringe, followed by the amine coupling partner (1.1 - 1.2 eq.).
-
Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Caption: General Workflow for Buchwald-Hartwig Amination.
Bioactivity of Synthesized Derivatives
The strategic functionalization of the this compound scaffold has led to the discovery of highly potent bioactive molecules.
Table 3: Example Bioactivity Data for Pyrrolo[3,2-c]pyridine Derivatives
| Compound Class | Target | Bioactivity (IC₅₀) | Therapeutic Area | Reference |
| 7-Aryl-1H-pyrrolo[3,2-c]pyridines | FMS Kinase (CSF-1R) | 30 - 96 nM | Oncology, Inflammation | [4] |
| 6-Aryl-1-(trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Tubulin Polymerization | 0.12 - 0.21 µM | Oncology | [12][13] |
Note: The table presents data for the general pyrrolo[3,2-c]pyridine scaffold to illustrate potential applications.
These examples underscore the scaffold's utility. For instance, derivatives have been developed as potent inhibitors of FMS kinase, with IC₅₀ values in the nanomolar range, making them promising candidates for anticancer and anti-arthritic drug development.[4] Other derivatives have been synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[12][13]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactive sites allow for predictable and efficient diversification through robust cross-coupling chemistry. The protocols and rationale presented in this guide provide a solid foundation for researchers to harness the potential of this scaffold in the design and synthesis of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitor development.
References
- BenchChem (2025).7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine | 1082042-20-3.
- Semantic Scholar.Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- National Center for Biotechnology Information.Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Informa UK Limited.Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- BenchChem (2025).Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol.
- BenchChem (2025).Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- Royal Society of Chemistry.Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- PubChem.7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- MDPI.An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- BenchChem.3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.
- BenchChem (2025).Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Royal Society of Chemistry.Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- BenchChem (2025).Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- TCI Chemicals.Suzuki-Miyaura Cross Coupling Reaction.
- National Center for Biotechnology Information.N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
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The Strategic Utility of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Chemical Diversity with a Privileged Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of the biologically significant 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors.[1] The strategic introduction of functional groups onto this core allows for the fine-tuning of pharmacological properties. 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine emerges as a highly valuable, yet specialized, intermediate in this context. The methoxy group at the 6-position modulates the electron density of the pyridine ring, influencing its reactivity and providing a potential metabolic blockade point. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for the introduction of diverse molecular fragments.[2][3]
This guide provides a comprehensive overview of the synthesis and application of this compound as a key intermediate. It offers detailed protocols for its utilization in cornerstone organic transformations and explains the underlying principles that govern its reactivity, empowering researchers to leverage this powerful building block in their synthetic endeavors.
Proposed Synthesis of the Intermediate
While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies for constructing the pyrrolo[3,2-c]pyridine scaffold. The following proposed synthesis leverages well-established transformations in heterocyclic chemistry.
A Note on Synthetic Strategy: The construction of the pyrrolo[3,2-c]pyridine ring system can be approached through various strategies, including the Fischer indole synthesis, Larock indole synthesis, and modifications thereof.[1][4][5][6] The proposed route below is a conceptual pathway and may require optimization of reaction conditions.
Workflow for the Proposed Synthesis
Caption: Key cross-coupling applications of the title intermediate.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. [7][8][9] Principle: This reaction involves the palladium-catalyzed coupling of the bromo-intermediate with an organoboron reagent (boronic acid or boronic ester) in the presence of a base. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-rich heterocyclic substrates that can act as catalyst poisons. [10][11]For N-H containing heterocycles, the choice of a suitable base is important to avoid deprotonation and subsequent side reactions. [12] Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄ (5-10 mol%) or a pre-catalyst system like Pd₂(dba)₃ (2-5 mol%) with a suitable ligand such as XPhos or SPhos (4-10 mol%)).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Pd(PPh₃)₄ is often effective for a range of substrates. Pre-catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos) can improve efficiency for challenging couplings. [13] |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky biaryl phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. [14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for the transmetalation step and can influence the reaction rate and yield. Carbonates are generally milder and well-tolerated. [8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
Application Protocol 2: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted heterocycles. [15][16][17] Principle: This reaction involves the palladium-catalyzed coupling of the bromo-intermediate with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and a base. Copper-free conditions have also been developed. [18][19]The resulting alkynes are versatile intermediates for further transformations.
Detailed Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2-5 mol%)), and a copper(I) co-catalyst (e.g., CuI (5-10 mol%)).
-
Solvent and Base Addition: Under an inert atmosphere, add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and effective catalysts for Sonogashira couplings. [20] |
| Copper(I) Co-catalyst | CuI | The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. [21] |
| Base | Triethylamine, Diisopropylethylamine | The amine base acts as both a base and a solvent in some cases, and it also scavenges the HBr formed during the reaction. |
| Solvent | THF, DMF | These polar aprotic solvents are commonly used to dissolve the reactants and catalysts. |
Application Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of substituted anilines and related compounds. [22][23][24] Principle: This reaction involves the palladium-catalyzed coupling of the bromo-intermediate with a primary or secondary amine in the presence of a strong base and a suitable phosphine ligand. The choice of ligand is critical and often depends on the nature of the amine coupling partner. [25][26] Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃ (1-2 mol%)) and the phosphine ligand (e.g., BINAP, Xantphos, or a biaryl phosphine ligand (2-4 mol%)) to a Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 eq.), the amine (1.1-1.2 eq.), and the base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction progress.
-
Work-up and Purification: After completion, cool the reaction, dilute with a suitable organic solvent, and filter through celite. Wash the filtrate with water and brine, dry, and concentrate. Purify the product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium sources for Buchwald-Hartwig aminations. [27] |
| Ligand | BINAP, Xantphos, Biaryl Phosphines | The choice of ligand is crucial for catalytic activity and depends on the steric and electronic properties of the coupling partners. [28][29] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. [23] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary for this reaction. |
Conclusion
This compound is a strategically important intermediate that provides a gateway to a wide array of functionalized heterocyclic compounds. Its synthesis, while requiring a multi-step approach, leverages well-established and reliable synthetic transformations. The true power of this intermediate lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space in drug discovery and development programs. The protocols and principles outlined in this guide are intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of this versatile building block.
References
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
- The Crucial Role of 6-Bromo-1H-pyrrolo[3,2-c]pyridine in Modern Pharmaceutical Synthesis.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Palladium-catalyzed amination of unprotected halo-7-azaindoles - ACS Publications.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Larock indole synthesis - Grokipedia.
- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals.
- Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC - NIH.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma.
- Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions — A synthetic chemist′s perspective | Request PDF - ResearchGate.
- Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Fischer indole synthesis – Knowledge and References - Taylor & Francis.
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate.
- Larock indole synthesis - Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate.
- Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b - ResearchGate.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar.
- Fischer Indole Synthesis - Organic Chemistry Portal.
- Buchwald–Hartwig amination - Wikipedia.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate.
- Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - NIH.
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH.
- (PDF) Synthesis of Indoles through Larock Annulation: Recent Advances - ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Screening reaction conditions of Suzuki coupling a - ResearchGate.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support guide for the synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and critical questions encountered during the synthesis of this valuable heterocyclic scaffold, providing not just solutions but the underlying chemical principles to empower your research.
Overview of Synthetic Strategy
The this compound core is a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors.[1][2] A robust and high-yielding synthesis is therefore critical. While multiple synthetic routes to the pyrrolo[3,2-c]pyridine scaffold exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core or, more conveniently, the late-stage functionalization of an existing 6-methoxy-1H-pyrrolo[3,2-c]pyridine intermediate.
This guide will focus on the latter approach: the regioselective bromination of 6-methoxy-1H-pyrrolo[3,2-c]pyridine. This method is often preferred for its efficiency, provided the precursor is accessible.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-part synthetic workflow.
Troubleshooting and Frequently Asked Questions (FAQs)
Part 1: Synthesis of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine Precursor
Q1: My reductive cyclization to form the pyrrolo[3,2-c]pyridine core is failing or giving very low yields. What are the likely causes?
This is a critical step, adapted from syntheses of similar structures like 6-bromo-1H-pyrrolo[3,2-c]pyridine, where an enamine intermediate is cyclized.[3] Success hinges on the efficient reduction of the nitro group followed by intramolecular condensation.
Causality: The reaction is typically performed with a reducing agent like iron powder in acetic acid.[3] The acidic medium is crucial for activating the iron and facilitating the dehydration step of the cyclization.
-
Inactive Reducing Agent: Old or passivated iron powder is a common culprit. The surface may be oxidized, preventing it from effectively reducing the nitro group.
-
Insufficient Acidity: The pH of the reaction medium must be low enough to facilitate the entire cascade. Acetic acid is generally effective, but its concentration can be critical.
-
Thermal Decomposition: The nitro-enamine precursor can be thermally labile. Excessively high temperatures can lead to polymerization or decomposition instead of the desired cyclization.
Troubleshooting Protocol:
-
Activate the Reducing Agent: Before the reaction, wash the iron powder with dilute HCl, followed by water, ethanol, and ether washes, then dry it under vacuum. This removes the passivating oxide layer.
-
Optimize Reaction Conditions:
-
Temperature Control: Start the reaction at a moderate temperature (e.g., 80-90°C) and monitor by TLC. Avoid aggressive heating; a gentle reflux is often sufficient. The reaction is exothermic, so control the initial addition rate.
-
Solvent: Ensure the acetic acid is of sufficient grade and concentration. In some cases, co-solvents can be explored, but glacial acetic acid is standard.[3]
-
-
Ensure Precursor Purity: Impurities in your enamine intermediate from the previous step can inhibit the cyclization. Purify it thoroughly before proceeding.
Part 2: Regioselective Bromination
Q2: My bromination of 6-methoxy-1H-pyrrolo[3,2-c]pyridine is not selective. I'm getting a mixture of isomers. How can I achieve bromination specifically at the C7 position?
This is the most common challenge in this synthesis. The pyrrolo[3,2-c]pyridine ring system has several positions susceptible to electrophilic attack. The methoxy group at C6 is an activating, ortho-, para-director, while the pyrrole nitrogen also strongly influences regioselectivity. The C3 position of the pyrrole ring is often highly reactive.[4] However, the C7 position is electronically activated by both the methoxy group (para) and the pyrrole ring fusion.
Causality: The outcome of the reaction is a delicate balance between electronic effects and steric hindrance, heavily influenced by the choice of brominating agent and reaction conditions.
-
Harsh Reagents: Using elemental bromine (Br₂) can be too reactive, leading to over-bromination and poor selectivity.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the intermediates of attack at different positions, thereby altering the product ratio.
-
Temperature: Higher temperatures provide more energy to overcome activation barriers, potentially allowing for the formation of thermodynamically less favorable isomers.
Troubleshooting Protocol & Optimization:
-
Choice of Brominating Agent: Use a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of electron-rich heterocycles.[6]
-
Solvent Selection: Perform the reaction in a non-polar or moderately polar, aprotic solvent. Dichloromethane (DCM) or chloroform (CHCl₃) at low temperatures often provides good selectivity. Polar aprotic solvents like DMF or THF can sometimes lead to different selectivity profiles.
-
Temperature Control: Conduct the reaction at low temperatures to enhance selectivity. Start at 0°C or even -78°C and allow the reaction to slowly warm to room temperature while monitoring progress via TLC or LC-MS.
Table 1: Recommended Starting Conditions for Regioselective Bromination
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Equivalents | 1.0 - 1.1 eq. | Minimizes risk of di-bromination. |
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) | Aprotic, minimizes side reactions. |
| Temperature | 0°C to Room Temperature | Enhances kinetic control for C7 selectivity. |
| Reaction Time | 1 - 4 hours (Monitor by TLC) | Avoids prolonged reaction times that may lead to isomerization or degradation. |
Q3: The reaction is very slow or stalls completely. What should I do?
Causality:
-
Insoluble Reagents: The starting material or NBS may not be fully dissolved at very low temperatures.
-
Deactivated Substrate: If the pyrrole nitrogen is protonated by trace acids, its activating effect is nullified, deactivating the ring system towards electrophilic attack.
-
NBS Degradation: Old or improperly stored NBS may have decomposed.
Troubleshooting Protocol:
-
Check Solubility: Ensure your substrate is fully dissolved before adding the NBS. If needed, use a slightly larger volume of solvent.
-
Use High-Purity Reagents: Recrystallize the NBS from water if its purity is in doubt. Ensure your starting material is pure and free of acidic impurities.
-
Consider a Catalyst: In difficult cases, a catalytic amount of a radical initiator like AIBN is sometimes used with NBS, although this can also decrease selectivity. Proceed with caution and on a small scale first.
Caption: Troubleshooting logic for the bromination step.
Q4: I am struggling with the final purification. How can I separate the C7-bromo isomer from other isomers and the starting material?
Causality: The isomers of bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine often have very similar polarities, making separation by standard column chromatography challenging.
Troubleshooting Protocol:
-
High-Performance Chromatography:
-
Silica Gel: Use a high-quality silica gel with a small particle size. Employ a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to maximize separation. A Hexane/Ethyl Acetate or DCM/Methanol system is a good starting point.
-
Reverse-Phase: If normal-phase chromatography fails, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be very effective, as it separates based on different principles.
-
-
Crystallization: This is often the most effective method for obtaining highly pure material. Screen various solvent systems (e.g., ethyl acetate/hexanes, DCM/pentane, ethanol/water) to find conditions that selectively crystallize the desired C7 isomer. Seeding with a pure crystal can be beneficial.
-
Derivative Formation: As a last resort, if the isomers are inseparable, consider reacting the mixture with a reagent that selectively derivatizes one isomer, altering its polarity for easier separation, followed by a deprotection step. This is complex but can be effective.
References
- Current time information in Pasuruan, ID. Google. Retrieved January 10, 2026.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Larsen, S., et al. (2005). 1h-pyrrolo[2,3-b]pyridines.
- Dykstra, K., et al. (2021). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. Organic Letters, 23(15), 5849-5854. [Link]
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. Retrieved January 10, 2026. [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(7), 1147-1155. [Link]
- Han, J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2469. [Link]
- Larsen, S., et al. (2005). 1h -pyrrolo[2,3-b]pyridines.
- Al-Ghorbani, M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(12), 1548. [Link]
- The Crucial Role of 6-Bromo-1H-pyrrolo[3,2-c]pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026. [Link]
- Saczewski, F., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
- Discovery of Original Tricyclic Imidazopyridines during a Search for Nurr1 Nuclear Receptor Agonists. Juniper Publishers. (2021). [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1147-1155. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
- Mondal, T., & Jana, G. K. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). [Link]
- El-Damasy, A. K., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3623-3627. [Link]
- 7-Bromo-1H-pyrrolo(3,2-c)pyridine. PubChem. Retrieved January 10, 2026. [Link]
- Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journals. (2015). [Link]
- Guéret, A., et al. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 4(4), 349-376. [Link]
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
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- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 6. WO2006063167A1 - 1h -pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine solubility issues and solutions
Welcome to the technical support center for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound. As a substituted aza-indole, this heterocyclic compound presents a unique set of physicochemical properties that can make its handling in experimental settings non-trivial. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound, and why is it challenging to dissolve?
Answer: Understanding the solubility of this compound begins with analyzing its molecular structure. It is a relatively planar, aromatic heterocyclic compound. Such structures often exhibit strong intermolecular π-stacking interactions, which contribute to a stable crystal lattice energy.[1] A higher crystal lattice energy means more energy is required to break apart the solid-state structure and solvate the individual molecules, often resulting in low aqueous solubility.
The key structural features influencing its solubility are:
-
Pyrrolo[3,2-c]pyridine Core: This nitrogen-containing heterocyclic system has both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen).[2][3] This allows for interactions with polar protic solvents. However, the fused aromatic ring system is inherently hydrophobic.
-
Bromo Group: The bromine atom significantly increases the molecular weight and lipophilicity (hydrophobicity) of the molecule, generally decreasing its solubility in aqueous solutions.
-
Methoxy Group: The methoxy group (-OCH₃) can act as a hydrogen bond acceptor, which can slightly improve interactions with protic solvents.
Collectively, these features classify the molecule as a "brick-dust" type compound—characterized by a relatively high melting point and poor aqueous solubility due to strong crystal packing forces rather than excessive lipophilicity.[4] Therefore, it is expected to be poorly soluble in water and neutral aqueous buffers but should exhibit good solubility in polar aprotic organic solvents.
Q2: I dissolved my compound in 100% DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS). What is happening and how can I prevent this?
Answer: This is a classic and very common laboratory issue known as "DMSO shock" or solvent-exchange precipitation.[5] You have created a supersaturated aqueous solution from which the compound rapidly crashes out.
The Causality: this compound is highly soluble in neat DMSO. When you introduce a small volume of this concentrated DMSO stock into a large volume of an aqueous buffer, the local solvent environment around the compound molecules abruptly changes from 100% organic to predominantly aqueous. Since the compound has very low intrinsic solubility in water, it can no longer stay in solution and precipitates.
Solutions & Troubleshooting Workflow:
You can mitigate this issue by optimizing your dilution strategy. The goal is to make the transition from an organic to an aqueous environment less abrupt.
-
Lower the Final DMSO Concentration: The most straightforward approach is to ensure your final DMSO concentration in the assay is as low as possible, typically well below 1% and ideally ≤0.1%, if your compound's potency allows.[5]
-
Use a Stepwise Dilution Protocol: Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM stock in DMSO to 1 mM in a 50:50 DMSO:buffer mixture first. This intermediate stock may be more stable and can then be further diluted into the final aqueous buffer.[5]
-
Optimize the Addition Method: The physical act of mixing is critical. Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion prevents the formation of localized pockets of high compound concentration that can initiate precipitation.[5]
Below is a decision-tree workflow to troubleshoot this specific problem.
Caption: Troubleshooting workflow for DMSO stock precipitation.
Q3: What are the best practices for preparing and storing a stock solution of this compound?
Answer: Proper stock solution preparation is crucial for data reproducibility.
-
Solvent Choice: High-purity, anhydrous DMSO is the recommended starting solvent for creating a high-concentration primary stock (e.g., 10-50 mM).[5] DMF can also be used.
-
Weighing: Use a calibrated analytical balance to weigh a sufficient amount of the solid compound (typically >1 mg) to minimize weighing errors.
-
Dissolution: Add the solvent to the solid and use a vortex mixer to facilitate dissolution. Gentle warming (30-40°C) or brief sonication in a water bath can be used to break up aggregates and accelerate the process.[5][6] Always visually inspect the solution against a light source to ensure all particulate matter is dissolved.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. Aliquoting the primary stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[7][8]
Q4: My compound's solubility is too low even with optimized DMSO dilutions. What advanced formulation strategies can I use for in vitro biological assays?
Answer: If standard methods are insufficient, several formulation strategies can enhance the apparent solubility of your compound in aqueous media. The choice of method will depend on the specific requirements and tolerance of your biological assay.[9][10]
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent can significantly increase solubility.[11][12]
-
Examples: Ethanol, PEG 400 (polyethylene glycol 400), propylene glycol.
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[12]
-
Protocol: Prepare your assay buffer with a pre-determined percentage of the co-solvent (e.g., 1-5% PEG 400) before adding the compound stock. Always run a vehicle control with the same co-solvent concentration to assess its effect on the assay.
-
-
pH Modification: As a nitrogen-containing heterocycle, the pyrrolopyridine core has basic nitrogen atoms that can be protonated.[13][14]
-
Mechanism: The protonated, cationic form of the molecule is a salt, which is generally much more water-soluble than the neutral form.[15][16] The key is to determine the pKa of the most basic nitrogen. While not empirically determined for this specific molecule, related pyridine systems have pKa values in the 4-6 range. Adjusting the buffer pH to be 1-2 units below the pKa can significantly increase the proportion of the soluble, protonated species.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0) and test the solubility. Be cautious, as a change in pH can directly affect your biological system.
-
-
Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
-
Mechanism: The hydrophobic pyrrolopyridine molecule can become encapsulated within the cyclodextrin's nonpolar core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[15][17] This is a widely used technique for formulating poorly soluble drugs.[9]
-
Examples: HP-β-CD (Hydroxypropyl-β-cyclodextrin) or SBE-β-CD (Sulfobutylether-β-cyclodextrin).
-
Protocol: Prepare the cyclodextrin solution in your buffer first, then add the compound. The formation of the inclusion complex will enhance its apparent solubility.
-
| Strategy | Mechanism of Action | Common Agents | Considerations for in vitro Assays |
| Co-solvency | Reduces solvent polarity | DMSO, Ethanol, PEG 400 | Must test for vehicle effects on assay performance. |
| pH Adjustment | Forms a more soluble salt | Acidic Buffers (e.g., Citrate) | pH change can directly impact protein function or cell viability. |
| Complexation | Encapsulates the hydrophobic drug | HP-β-CD, SBE-β-CD | Can sometimes affect drug-target binding kinetics. |
Experimental Protocols
Protocol 1: Standard Method for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method to determine the thermodynamic equilibrium solubility of a compound in a specific solvent or buffer.[18][19]
Objective: To determine the saturation concentration of this compound in a chosen medium at a constant temperature.
Materials:
-
This compound solid
-
Chosen solvent (e.g., PBS pH 7.4, Acetate Buffer pH 5.0)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Calibrated HPLC or LC-MS/MS system
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The key is to have undissolved solid remaining at the end of the experiment, ensuring saturation.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for 24-48 hours. This extended time is to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Centrifuge the vial (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Do not disturb the solid pellet.
-
Filtration: Attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean analysis vial. This step removes any fine, non-sedimented particles. The filter must be chemically inert and should not bind the compound.[18]
-
Dilution & Quantification: Prepare a serial dilution of the filtrate in a suitable mobile phase. Quantify the concentration of the compound in the filtrate using a validated HPLC method with a standard calibration curve.[18][20]
-
Data Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH.
Caption: Workflow for the shake-flask equilibrium solubility protocol.
References
- Di, L., & Kerns, E. H. (2016).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
- Patheon. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
- Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237.
- DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]
- Avdeef, A. (2007).
- SlideShare. (2016). solubility experimental methods.pptx. [Link]
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
- PubChem. 7-Bromo-1H-pyrrolo[3,2-c]pyridine.
- MDPI. (2023).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief overview of various approaches to enhance drug solubility. J Dev Drugs, 5(153), 2.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
- PubChem. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499.
- Angene Chemical. (2023).
- LibreTexts Chemistry. (2020). Amines and Heterocycles. [Link]
- Fujikawa, Y., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(14), 3284-3295.
- Taylor & Francis Online. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
- ResearchGate. (2018). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. [Link]
- FULIR. (2018). On the basicity of conjugated nitrogen heterocycles in different media. [Link]
- AMERICAN ELEMENTS. 7-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]
- Google Patents. US20050261331A1 - Substituted pyrrolopyridines.
- UCL Discovery. (1990). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. [Link]
- ResearchGate. (2024).
- Ingenta Connect. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
- PubChem. 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine.
- MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]
- National Institutes of Health. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
- PubChem. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
- Royal Society of Chemistry. (2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. longdom.org [longdom.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. solubility experimental methods.pptx [slideshare.net]
Preventing degradation of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in solution
Welcome to the technical support center for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this compound in solution. As a specialized heterocyclic molecule, its stability can be influenced by various experimental parameters. This document offers insights into potential degradation pathways and provides practical guidance to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound, linking them to potential degradation pathways and offering solutions.
Question 1: I am observing a gradual loss of my compound's potency in my aqueous assay buffer over several hours. What could be the cause?
Answer: A gradual loss of potency in aqueous solutions, particularly under neutral to acidic or basic conditions, strongly suggests hydrolytic degradation. The methoxy group on the pyridine ring is susceptible to hydrolysis, which would convert it to a hydroxyl group, altering the molecule's electronic properties and likely its biological activity.
-
Causality: Ester and amide bonds are well-known to be susceptible to hydrolysis at extreme pH levels.[1] While a methoxy group is generally more stable, its position on an electron-deficient pyridine ring can make it more liable to nucleophilic attack by water or hydroxide ions, especially under non-neutral pH conditions. The pH of the solution can significantly influence the rate of degradation of pharmaceutical compounds.[1][2][3]
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your assay buffer.
-
Buffer Optimization: If possible, adjust the buffer to a pH range of 4-6, as related compounds like daunorubicin show maximal stability in this range.[3]
-
Fresh Preparations: Prepare fresh solutions of the compound immediately before use.
-
Aprotic Solvents: If your experimental design allows, consider using a co-solvent system with a water-miscible aprotic solvent like DMSO or DMF to reduce the concentration of water available for hydrolysis.
-
Question 2: I've noticed the appearance of a new, unidentified peak in my HPLC chromatogram after leaving my stock solution on the benchtop. What might this be?
Answer: The appearance of a new peak, especially after exposure to ambient light, is a strong indicator of photodegradation. Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or even visible light.[4] Another possibility, though less likely under ambient conditions without a catalyst, is dehalogenation of the bromo group.
-
Causality: Aromatic compounds can undergo photochemical reactions, including substitution and degradation.[4] The pyrrolopyridine core, being an aromatic heterocyclic system, can absorb light and undergo electronic transitions that lead to bond cleavage or rearrangement. The bromine substituent might also be involved in photochemical reactions.
-
Troubleshooting Steps:
-
Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light.
-
Work in Dim Light: When preparing solutions or setting up experiments, minimize exposure to direct, bright light.
-
Forced Degradation Study: To confirm light sensitivity, you can perform a simple forced degradation study by intentionally exposing a solution to light and monitoring for the appearance of the new peak by HPLC.
-
Question 3: My stock solution in DMSO has turned a pale yellow color after prolonged storage at room temperature. Is my compound degrading?
Answer: A color change in a stock solution, even in a generally stable solvent like DMSO, can be a sign of degradation. While DMSO is a good solvent for many compounds, prolonged storage at room temperature can still lead to slow degradation, potentially through oxidation or reaction with trace impurities in the solvent. For related azaindole compounds, storage at ambient temperature in a well-ventilated place with the container tightly closed is recommended.[5]
-
Causality: While less reactive than in aqueous solutions, the compound can still undergo slow degradation. The nitrogen atoms in the pyrrolopyridine ring system could be susceptible to oxidation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a color change in a stock solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator or freezer, protected from light and moisture. For a related compound, 7-azaindole, storage at ambient temperature in a well-ventilated place is suggested, but cooler temperatures are generally better for long-term preservation.[5]
Q2: What is the best solvent for preparing a stock solution?
A2: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. These aprotic solvents will minimize the risk of hydrolysis. Ensure you are using high-purity, anhydrous grade solvents.
Q3: Can I use protic solvents like methanol or ethanol?
A3: While the compound may be soluble in protic solvents like methanol or ethanol, these are not ideal for long-term storage of stock solutions due to the risk of solvolysis, which is mechanistically similar to hydrolysis. If your experiment requires the use of a protic solvent, prepare the solution fresh and use it promptly.
Q4: What is the likely pH range for optimal stability in aqueous solutions?
A4: Based on data for similar heterocyclic compounds, a slightly acidic pH range of 4-6 is likely to offer the best stability.[3] Both strongly acidic and strongly basic conditions should be avoided to minimize the risk of methoxy group hydrolysis.
Q5: Are there any known incompatibilities with common reagents?
A5: Avoid strong acids, strong bases, and strong oxidizing agents.[5] Strong acids and bases can catalyze hydrolysis, while strong oxidizing agents could potentially react with the electron-rich pyrrole ring or the pyridine nitrogen.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO or DMF
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Weigh the desired amount of solid compound directly into the amber vial.
-
Add the calculated volume of anhydrous solvent to achieve the target concentration.
-
If possible, briefly purge the headspace of the vial with an inert gas to displace oxygen.
-
Seal the vial tightly with the PTFE-lined cap.
-
Vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Basic Stability Assessment in an Aqueous Buffer
This protocol outlines a simple experiment to assess the short-term stability of the compound in your experimental buffer.
-
Prepare a working solution: Dilute your DMSO stock solution of this compound into your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low and compatible with your assay.
-
Time-point analysis:
-
Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to obtain an initial chromatogram.
-
Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, protected from light).
-
Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze them by HPLC.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the t=0 value. A significant decrease in the peak area indicates degradation.
-
Monitor for the appearance and growth of any new peaks, which would correspond to degradation products.
-
Data Summary and Visualization
Table 1: Solvent and pH Recommendations for Handling this compound
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO or DMF | Aprotic, minimizes hydrolysis risk. |
| Aqueous Buffer pH | 4-6 | Expected range of maximal stability based on related compounds.[3] |
| Solvents to Avoid for Storage | Protic solvents (water, methanol, ethanol) | Can lead to hydrolysis/solvolysis. |
| Incompatible Reagents | Strong acids, strong bases, strong oxidizing agents | Can catalyze degradation or react with the compound.[5] |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1033–1036.
- Jubilant Ingrevia Limited. (n.d.).
- El-Bagary, R. I., Elkady, E. F., & Ayan, A. A. (2012). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. International Journal of Analytical Chemistry, 2012, 1–10.
- Yamada, K., Mishima, N., Saito, K., & Nishi, T. (2021). Synthesis and Applications of 3-Bromo-2-hydroxy-1-tosylazaindolines. Tetrahedron, 97, 132404.
- Singh, S., & Bakshi, M. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1).
- Besson, T., & Guillaumet, G. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 16(5), 3932–3973.
- Chazin, W. J., & Cole, P. A. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 101(10), 3067–3088.
- de Andrade, C. F., de Oliveira, M. F., & de Oliveira, A. C. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2019, 1–13.
- Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis, 229, 115330.
- Gniazdowska, E., & Grieb, P. (2014). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). Journal of Chemistry, 2014, 1–7.
- Khan, M. N., & Ali, A. (2008). Kinetics and mechanism of large rate enhancement in the alkaline hydrolysis of N'-morpholino-N-(2'-methoxyphenyl)phthalamide. The Journal of Organic Chemistry, 73(11), 4229–4232.
- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38356–38360.
- Guillaumet, G., & Besson, T. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 10(14), 1691–1713.
- Oki, H., et al. (2017). Activity cliff for 7-substituted pyrrolo-pyrimidine inhibitors of HCK explained in terms of predicted basicity of the amine nitrogen. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469–3473.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99–102.
- Al-Mokhtar, M. A., et al. (2023). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics.
- BenchChem. (2025). An In-depth Technical Guide to 7-Azaoxindole (CAS 5654-97-7): Properties, Synthesis, and Therapeutic Potential.
- Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232–14237.
- Shinde, S. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Oelgemöller, M. (2016). Photochemistry of aromatic compounds. Photochemistry, 44, 158–198.
- Jamrógiewicz, M., & Wielgomas, B. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 26(16), 4983.
- Gniazdowska, E., & Grieb, P. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry, 2014, 1–7.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21–30.
- Schneider, J., Bourque, K., & Narayan, R. (2016). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- BenchChem. (2025).
- Song, Y., Huang, Y., Ren, D., & Lu, X. (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. Water Environment Research, 79(7), 759–764.
- Brasca, M. G., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(11), 3004–3008.
- Chhattise, A. S., et al. (2007). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform, 38(41).
- Gillespie, J. R., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 64(15), 11467–11486.
- Singh, L., Gupta, A. K., & Singh, R. T. (1984). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 61, 630–632.
- Jia, Y., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 16(12), 28759–28771.
- Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171–191.
- Stokes, B. H., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(15), 8349–8364.
- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171–191.
- Besson, T., & Guillaumet, G. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 16(5), 3932–3973.
- Wadekar, K. R., Ravi, P., Bhalme, M., Rao, S. S., Reddy, K. V., Kumar, L. S., & Balasubrahmanyam, E. (2012). Evaluating impurities in drugs (Part III of III). Pharmaceutical Technology, 36(4), 76–86.
- Wikipedia. (n.d.). Bromine.
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Technical Support Center: Crystallization of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the crystallization of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. As a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, achieving high purity is paramount.[1][2] This guide provides in-depth troubleshooting advice and protocols designed for researchers, chemists, and process development professionals to overcome common challenges encountered during the purification of this heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a crystallization solvent for this compound?
An ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[3] This differential solubility is the driving force for crystallization upon cooling. For pyridine and pyrrole derivatives, common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).[4][5] Solvent mixtures, such as hexane/ethyl acetate or toluene/ethanol, can also be effective for fine-tuning solubility.[4]
Q2: How can I initiate crystallization if no crystals form after cooling?
If your solution remains clear (no crystals), it is likely not sufficiently supersaturated or requires an energy barrier to be overcome for nucleation. Try the following techniques in order:
-
Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[6]
-
Seeding: Add a single, pure crystal of this compound to the solution. This provides a template for crystal growth.[7]
-
Solvent Evaporation: If the solution is too dilute, gently heat it to boil off a small portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[7]
-
Lower Temperature: Cool the solution further using an ice bath or refrigerator, but do so slowly to avoid rapid precipitation.
Q3: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature that is higher than the melting point of the compound in the solvent system.[7] Impurities can also depress the melting point, exacerbating this issue. To prevent it:
-
Add a small amount of additional solvent to the hot solution to slightly decrease the saturation level.[7]
-
Lower the cooling rate. A slower approach to supersaturation allows crystals to nucleate at a temperature below the compound's melting point.
-
Consider a different solvent system where the compound is less soluble at higher temperatures.
Q4: My crystals are forming too quickly. Is this a problem?
Yes, rapid crystallization, often called "crashing out," is detrimental to purity. When crystals form too fast, impurities in the solution can become trapped within the growing crystal lattice.[7] An ideal crystallization process involves slow crystal growth over a period of 20 minutes to several hours.[7] If your compound crystallizes immediately upon removal from heat, you have likely used the absolute minimum amount of solvent. To slow it down, reheat the solution and add a small excess of the solvent (e.g., 5-10% more) before allowing it to cool slowly.[7]
In-Depth Troubleshooting Guide
Problem 1: No Crystal Formation After Extended Cooling and Seeding
-
Probable Cause A: Solution is not supersaturated. The amount of solvent used was too high for the quantity of your compound.
-
Solution: Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure or gentle heating. Re-cool the concentrated solution. To check if you have reached saturation, dip a glass rod in the solution, remove it, and see if crystals form on the rod as the solvent evaporates.[7]
-
-
Probable Cause B: Inappropriate solvent choice. The compound may be highly soluble in the chosen solvent even at low temperatures.
-
Solution: Solvent System Re-evaluation. A good solvent should exhibit a steep solubility curve with respect to temperature.[6] If a single solvent is not effective, an anti-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., THF or acetone) at room temperature. Then, slowly add a miscible "bad" solvent (in which it is poorly soluble, e.g., hexane or water) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.[3]
-
-
Probable Cause C: Presence of impurities. Certain impurities, especially those that are structurally similar or viscous, can inhibit the nucleation process.[8]
-
Solution: Pre-purification. If the crude material is heavily contaminated, consider a preliminary purification step like column chromatography before attempting crystallization. This removes impurities that might interfere with lattice formation.[6]
-
Problem 2: Formation of an Oil Instead of Crystals ("Oiling Out")
-
Probable Cause A: High concentration of impurities. Impurities can form a eutectic mixture with your compound, significantly depressing its melting point.[9]
-
Solution: Re-dissolve the oil by heating and add more solvent to lower the overall concentration. This reduces the likelihood that the solution will reach saturation above the depressed melting point. Allow for very slow cooling, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
-
Probable Cause B: Solvent choice. The chosen solvent may have a very high boiling point, leading to a situation where the solution is still hot when supersaturation is achieved.
-
Solution: Switch to a lower-boiling point solvent or solvent mixture. For example, if pure toluene (boiling point ~111°C) is causing oiling out, a mixture of ethyl acetate and hexane might be more effective.
-
Problem 3: Low Recovery Yield
-
Probable Cause A: Too much solvent was used. This is the most common reason for low yield, as a significant portion of the compound remains dissolved in the mother liquor.[7]
-
Solution: Before filtration, check the mother liquor for remaining product. If a sample on a glass rod evaporates to leave a large residue, there is still a substantial amount of compound in solution.[7] You can attempt to recover more material by concentrating the mother liquor and cooling for a second crop of crystals, though this second crop may be less pure. For future runs, use the minimum amount of hot solvent required for complete dissolution.
-
-
Probable Cause B: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the compound may have started to crystallize on the filter paper or in the funnel.
-
Solution: To prevent this, use a pre-heated funnel and receiving flask. Perform the filtration as quickly as possible. If crystals do form, you can try washing the filter paper with a small amount of fresh, hot solvent to redissolve the product and add it back to the filtrate.
-
Problem 4: Poor Purity of the Final Product
-
Probable Cause A: Inadequate washing. Residual mother liquor, which is rich in impurities, may remain on the surface of the crystals after filtration.[10]
-
Solution: Wash the filtered crystals (the "filter cake") with a small amount of ice-cold crystallization solvent. Using cold solvent is critical to wash away the mother liquor without dissolving a significant amount of your product.
-
-
Probable Cause B: Impurity Incorporation. Structurally similar impurities can be incorporated into the crystal lattice, forming a solid solution, which is very difficult to remove by a single crystallization.[9][11]
-
Solution: Recrystallization. The most effective solution is to perform a second crystallization (recrystallization). Dissolve the impure crystals in a minimal amount of fresh hot solvent and repeat the cooling process. Each successive crystallization will further enhance the purity, albeit with some loss of yield.
-
Recommended Crystallization Protocol
This protocol provides a robust starting point for the crystallization of this compound. Solvent selection is key and may require preliminary screening.
Materials:
-
Crude this compound
-
Candidate solvent (e.g., Ethyl Acetate, Isopropanol, or Acetonitrile)
-
Erlenmeyer flasks, heating mantle/hot plate, magnetic stirrer
-
Buchner funnel, filter flask, and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, just enough to create a slurry.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add more solvent in small portions until the solid completely dissolves. Crucially, add only the minimum amount of hot solvent necessary to achieve a clear solution. [12]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the carbon.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Data Presentation & Visualization
Solvent Selection Guide for Heterocyclic Compounds
| Solvent Class | Example(s) | Suitability for this compound | Notes |
| Alcohols | Ethanol, Isopropanol | Good to Excellent | Often provide a good balance of solubility at high and low temperatures. |
| Esters | Ethyl Acetate | Good to Excellent | A versatile solvent, commonly used for moderately polar compounds.[5] |
| Ketones | Acetone | Good | Can be very effective, but its low boiling point may require a reflux setup. |
| Hydrocarbons | Hexane, Heptane | Poor (as primary solvent) | Typically used as an anti-solvent in combination with a more polar solvent. |
| Ethers | THF, Diethyl Ether | Good (as 'good' solvent) | High solubility often requires use with an anti-solvent like hexane.[4] |
| Nitriles | Acetonitrile | Good | A polar aprotic solvent that can be effective for nitrogen-containing heterocycles.[5] |
Troubleshooting Workflow
Caption: A workflow diagram illustrating the decision-making process for troubleshooting common crystallization issues.
References
- (Pasuruan, ID) Current time information. Google. Retrieved January 10, 2026.
- Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Alvarez, A. J., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations.
- Alvarez, A. J., et al. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. RSC Publishing.
- Soffer, M. D. (1961). Purification of heterocyclic organic nitrogen compounds.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Sathee, J. (n.d.). Chemistry Crystallization.
- (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine. PubChem.
- (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- (n.d.). 1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy-. Guidechem.
- (n.d.). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- (2025).
- (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem.
- (2023). How can I obtain good crystals of heterocyclic organic compounds?
- (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH.
- Collins, I., et al. (n.d.). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). NIH.
- (n.d.). 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. ChemScene.
- (n.d.). Recrystallisation experimental techniques required. University of Calgary.
- (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes.
- (n.d.).
- (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridine. AMERICAN ELEMENTS.
- (n.d.). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
- (n.d.). 3-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine.
- (n.d.).
- (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
- (n.d.).
- (n.d.).
- (2006). PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF.
- (n.d.). 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine. TargetMol.
- (n.d.). 3-bromo-4-(methoxymethyl)pyridine 97%. AChemBlock.
- (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate.
- (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
Sources
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 3. mt.com [mt.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 9. Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00742E [pubs.rsc.org]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This valuable heterocyclic scaffold is a key intermediate in the development of various therapeutic agents. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and mitigating impurities.
Section 1: Frequently Asked Questions (FAQs) on Synthesis
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What is a common synthetic strategy for the this compound scaffold?
A common and effective strategy involves a multi-step sequence that first constructs the core 6-methoxy-1H-pyrrolo[3,2-c]pyridine ring system, followed by a selective bromination. The synthesis of the core heterocycle often begins with a suitably substituted pyridine precursor.
A representative, though generalized, pathway is as follows:
-
Nitration of a Substituted Pyridine: The synthesis often commences with a precursor like 2-bromo-5-methoxypyridine, which undergoes nitration to introduce a nitro group, typically at the 4-position.
-
Vinyl Amine Formation: The resulting 4-nitropyridine derivative is then reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step builds a key enamine intermediate necessary for the subsequent cyclization.
-
Reductive Cyclization (Bartoli Indole Synthesis variation): The enamine intermediate undergoes reductive cyclization to form the fused pyrrole ring. Reagents like iron powder in acetic acid or catalytic hydrogenation are commonly employed for this transformation, which simultaneously reduces the nitro group and facilitates ring closure to yield the 6-methoxy-1H-pyrrolo[3,2-c]pyridine core.[1][2]
-
Electrophilic Bromination: The final step is the selective bromination of the electron-rich pyrrole ring. This is a critical step where impurities frequently arise. An electrophilic bromine source, such as N-Bromosuccinimide (NBS), is typically used in a suitable aprotic solvent. The position of bromination is directed by the electronics of the bicyclic system.
Q2: What are the critical control points in this synthesis for minimizing impurity formation?
Controlling impurity formation requires careful management of several key stages:
-
Purity of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine Intermediate: The purity of the starting material for the bromination step is paramount. Any impurities from the preceding cyclization steps will likely be carried through and potentially react to form additional side products, complicating the final purification.
-
The Bromination Step: This is the most critical control point.
-
Stoichiometry: Precise control over the molar equivalents of the brominating agent (e.g., NBS) is essential. Using an excess can lead to over-bromination.
-
Temperature: Electrophilic aromatic substitutions are often exothermic. Maintaining a low and consistent temperature (e.g., 0 °C to -78 °C) is crucial to enhance selectivity and prevent the formation of undesired isomers and di-brominated species.
-
Reaction Time: Monitoring the reaction by TLC or LC-MS allows for quenching at the optimal point, preventing the accumulation of side products that can form with extended reaction times.
-
-
Work-up and Purification: Pyrrolo[3,2-c]pyridines can be sensitive to strong acids. Aqueous work-ups should be performed carefully, using mild bases like sodium bicarbonate to neutralize the reaction mixture. For chromatographic purification, using silica gel that has been neutralized with a base (e.g., triethylamine) can prevent product degradation on the column.
Section 2: Troubleshooting Guide: Identification and Mitigation of Common Impurities
This guide provides solutions to specific experimental issues encountered during the synthesis.
Issue 1: An unexpected peak with a mass of [M+78/80] is observed in my mass spectrum.
-
Symptom: Your LC-MS or GC-MS analysis of the final product shows the expected mass for the desired compound (C8H7BrN2O, ~227 g/mol ), but also a significant peak with a mass ~78-80 Da higher (~305-307 g/mol ). This secondary peak often displays the characteristic isotopic pattern of a di-brominated compound.
-
Likely Cause: Di-bromination. This is the most common impurity. The pyrrolo[3,2-c]pyridine ring system is electron-rich, and both the pyrrole and pyridine rings are activated towards electrophilic substitution. If the reaction conditions are too harsh or if excess brominating agent is used, a second bromine atom can be added to the molecule, most likely at the C3 position of the pyrrole ring.
-
Proposed Solution:
-
Optimize Stoichiometry: Carefully reduce the equivalents of your brominating agent (e.g., NBS). Start with a slightly substoichiometric amount (e.g., 0.95 equivalents) and gradually increase if the conversion is incomplete.
-
Control Temperature: Perform the reaction at a lower temperature. If you are running the reaction at 0 °C, try -20 °C or even -78 °C (dry ice/acetone bath). This reduces the reaction rate and enhances the selectivity for mono-bromination.
-
Slow Addition: Add the brominating agent as a solution in the reaction solvent dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, further minimizing over-reaction.
Table 1: Effect of Reaction Conditions on Di-bromination
Trial NBS Equivalents Temperature (°C) Product:Di-bromo Ratio (by LC-MS area %) 1 1.2 25 65:35 2 1.05 0 88:12 3 1.05 -20 95:5 | 4 | 0.98 | -20 | >99: <1 (with ~5% unreacted SM) |
-
Issue 2: My NMR shows a mixture of regioisomers. How can I confirm the position of the bromine atom?
-
Symptom: The 1H NMR spectrum is complex, showing more peaks than expected for a single isomer, suggesting that bromination has occurred at multiple positions on the ring.
-
Likely Cause: Formation of Positional Isomers. While bromination is expected at the C7 position, minor amounts of other isomers (e.g., C3-bromo or C5-bromo) can form, especially if the reaction is not properly controlled. The directing effects of the fused ring and the methoxy group influence the regioselectivity.
-
Proposed Solution:
-
Advanced NMR Techniques: To unambiguously determine the structure, 2D NMR experiments are necessary.
-
NOESY/ROESY: A Nuclear Overhauser Effect experiment can show through-space correlations. For the desired 7-bromo isomer, a correlation would be expected between the proton on the pyrrole ring (e.g., H1) and the adjacent proton on the pyridine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Observing a correlation from the pyrrole NH proton to the carbon bearing the methoxy group (C6) would help confirm the overall scaffold connectivity. The absence of a proton at the C7 position in the 1H NMR, coupled with the expected carbon chemical shift in the 13C NMR, confirms C7 bromination.
-
-
Chromatographic Separation: Positional isomers often have slightly different polarities. Careful optimization of the solvent system for flash column chromatography (e.g., using a shallow gradient of ethyl acetate in hexanes) may allow for their separation. Preparative HPLC is a more powerful option for separating stubborn isomers.
Caption: Formation of desired product and common impurities.
-
Issue 3: My final product contains significant amounts of the unbrominated starting material.
-
Symptom: After work-up, TLC and LC-MS analysis show a large amount of the starting material, 6-methoxy-1H-pyrrolo[3,2-c]pyridine, remaining.
-
Likely Cause: Incomplete Reaction. This can be due to several factors:
-
Insufficient Brominating Agent: The stoichiometry of NBS was too low, or the reagent has degraded over time.
-
Low Reaction Temperature: The temperature was too low for the reaction to proceed to completion in a reasonable timeframe.
-
Deactivated Reagent: N-Bromosuccinimide can decompose upon exposure to light and moisture.
-
-
Proposed Solution:
-
Verify Reagent Quality: Use a fresh bottle of NBS or purify the existing stock by recrystallization from water.
-
Incremental Reagent Addition: Monitor the reaction by TLC/LC-MS. If it stalls, add a small additional portion (e.g., 0.1 equivalents) of NBS.
-
Increase Temperature: If the reaction is clean but slow at a very low temperature, allow it to warm slowly (e.g., from -20 °C to 0 °C) while continuing to monitor its progress.
-
Extend Reaction Time: Allow the reaction to stir for a longer period, ensuring it is protected from light.
-
Issue 4: I'm observing a dark, tarry baseline in my chromatography.
-
Symptom: The crude product is a dark oil or solid, and during column chromatography, a significant amount of dark, insoluble material remains at the top of the column or streaks throughout.
-
Likely Cause: Product Decomposition or Polymerization. Azaindole scaffolds can be unstable under certain conditions.
-
Acidic Conditions: Residual acid from the reaction (e.g., succinimide from NBS) can cause degradation. Traces of HBr, a byproduct of some side reactions, are particularly detrimental.
-
Oxidation: The electron-rich pyrrole ring can be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
-
Proposed Solution:
-
Neutral Work-up: Ensure the aqueous work-up is thorough. Wash the organic layer with a saturated sodium bicarbonate solution followed by brine to remove all acidic byproducts.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Treated Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of silica gel in the starting eluent containing 1% triethylamine, then packing the column as usual.
-
Activated Carbon Treatment: Before chromatography, dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stirring with a small amount of activated carbon for 15-30 minutes can help adsorb polymeric impurities. The carbon is then removed by filtration through celite.
Caption: Troubleshooting workflow for impurity identification.
-
Section 3: Protocols
Protocol 1: General Procedure for Selective Bromination
Disclaimer: This is a representative protocol and should be optimized for your specific setup.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF or THF to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture dropwise via a syringe pump over 30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-20 minutes.
-
Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes.
Protocol 2: Analytical Method for Impurity Profiling by LC-MS
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+).
Section 4: References
-
PubChem. 7-Bromo-1H-pyrrolo(3,2-c)pyridine. National Center for Biotechnology Information. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. [Link]
-
Guillorit, H., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
-
Nilsson, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
Sources
Off-target effects of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in assays
A Guide to Understanding and Mitigating Off-Target Effects in Experimental Assays
Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold is a foundational structure in modern medicinal chemistry, recognized for its utility in developing targeted therapeutic agents, particularly kinase inhibitors.[1][2] While 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a specific derivative within this class, a comprehensive public profile of its precise biological activity is not yet established. This guide is formulated based on the known behavior of structurally related pyrrolo[3,2-c]pyridine compounds. It is designed to provide researchers, scientists, and drug development professionals with a framework for anticipating, identifying, and troubleshooting potential off-target effects during their experimental work. Our goal is to ensure the accuracy and reliability of your data by promoting a proactive approach to compound validation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that may arise when experimental results deviate from initial expectations.
Q1: I'm observing a significantly more potent anti-proliferative effect in my cell-based assays than the IC50 from my biochemical assay against my primary target would suggest. What could be the underlying cause?
A: This is a classic indicator of off-target activity. While your compound effectively inhibits your primary target, its broader cellular effect is likely amplified by its interaction with other proteins. Two common possibilities for the pyrrolo[3,2-c]pyridine scaffold are:
-
Polypharmacology (Multi-Kinase Inhibition): The compound may be inhibiting other kinases that play a role in cell survival and proliferation. For instance, a related pyrrolo[3,2-c]pyridine derivative was found to inhibit its primary target, FMS kinase, but also showed significant inhibition of FLT3 and c-MET kinases.[3] Inhibition of multiple pro-survival kinases can lead to a synergistic anti-proliferative effect.
-
Alternative Mechanism of Action: The scaffold may possess entirely different mechanisms of cytotoxicity. Some isomers and derivatives of pyrrolopyridine have been shown to act as inhibitors of tubulin polymerization, binding at the colchicine site.[4][5] This action disrupts microtubule dynamics, leading to potent cell cycle arrest and apoptosis, which would be independent of your primary kinase target.
Q2: My compound is inducing a strong G2/M phase cell cycle arrest, a phenotype not typically associated with the inhibition of my target kinase. How should I proceed?
A: A G2/M arrest is a hallmark of microtubule-targeting agents. Given that certain compounds with a similar core structure are known to interfere with tubulin dynamics, this should be a primary line of investigation.[5][6] We recommend performing an immunofluorescence assay to visualize the microtubule network in treated cells. Look for signs of microtubule depolymerization or aberrant mitotic spindle formation. If this is observed, a direct tubulin polymerization assay should be conducted to confirm this off-target effect.
Q3: My biochemical assay results are highly potent and specific, but I'm struggling to see a clear dose-response in my cellular target engagement assay (e.g., phospho-protein Western Blot). What could explain this discrepancy?
A: This scenario can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane, resulting in a low intracellular concentration that is insufficient to inhibit the target protein, despite high potency against the purified enzyme.
-
Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching its target.
-
High Intracellular ATP Concentration: Kinase inhibitors often act by competing with ATP for the binding site.[7] The high concentration of ATP within a cell (millimolar range) compared to the typical ATP concentration used in biochemical assays (micromolar range) can significantly reduce the apparent potency of an ATP-competitive inhibitor.
-
Scaffold-Specific Off-Targets: The compound might be engaging with an unrelated cellular component that is highly abundant, effectively sequestering it and reducing the free concentration available to bind your primary target.
Part 2: Troubleshooting Guide: A Framework for Investigating Off-Target Effects
This guide provides a structured approach to diagnosing and confirming suspected off-target activities.
Issue 1: Phenotype Suggests Broader Kinase Inhibition than Anticipated
-
Underlying Principle (The "Why"): The ATP-binding pocket is highly conserved across the human kinome. While inhibitors are designed for a specific kinase, structural similarities in the ATP-binding sites of other kinases can lead to cross-reactivity. The pyrrolo[3,2-c]pyridine scaffold has been demonstrated to bind to multiple kinases.[3][8]
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing off-target kinase inhibition.
Issue 2: Evidence of Cytoskeletal Disruption or Mitotic Arrest
-
Underlying Principle (The "Why"): Small molecules can possess multiple, structurally distinct pharmacophores that allow them to bind to unrelated protein classes. The pyrrolo[3,2-c]pyridine core, in certain configurations, can mimic compounds known to bind the colchicine site on β-tubulin, disrupting the dynamic instability of microtubules essential for mitosis.[5][6]
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing microtubule disruption.
Part 3: Key Experimental Protocols
These protocols provide a starting point for validating the on-target and off-target activities of this compound.
Protocol 1: In Vitro Biochemical Kinase Selectivity Assay
This protocol outlines a method to assess the inhibitory activity of the compound against a panel of purified kinases.
Objective: To identify potential off-target kinases.
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Recombinant human kinases (commercial panel)
-
Kinase-specific substrates
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Assay Plate Setup: Add 2.5 µL of kinase buffer to all wells. Add 0.5 µL of the compound dilutions to the test wells and 0.5 µL of DMSO to the control wells.
-
Enzyme Addition: Add 2 µL of the desired kinase diluted in kinase buffer to each well.
-
Reaction Initiation: Add 5 µL of a 2X ATP/substrate solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For significant hits, perform a dose-response experiment to determine the IC50 value.
Protocol 2: Cellular Microtubule Integrity Assay (Immunofluorescence)
This protocol allows for the visualization of the microtubule network within cells after compound treatment.
Objective: To assess if the compound disrupts the cellular microtubule structure.
Materials:
-
HeLa or A549 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well imaging plates (black, clear bottom)
-
Test compound, Paclitaxel (positive control for stabilization), Nocodazole (positive control for destabilization)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dilution series of the test compound and controls for a relevant time period (e.g., 18-24 hours).
-
Fixation: Gently wash cells with warm PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash wells three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash wells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash wells three times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Imaging: Wash wells three times with PBS. Add PBS to the wells and acquire images using a high-content imager.
-
Data Analysis: Visually inspect the microtubule network. Compare the treated cells to controls. Look for depolymerization (loss of filamentous structure), bundling, or abnormal mitotic spindles.
Part 4: Data Presentation and Interpretation
Hypothetical Kinase Selectivity Profile
This table illustrates how to present kinase profiling data to easily identify on-target versus off-target activity.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Target Class | Notes |
| Primary Target Kinase | 98% | 15 | On-Target | High potency and engagement. |
| FMS Kinase | 85% | 95 | Off-Target | Structurally related tyrosine kinase.[3] |
| c-MET | 45% | 1,100 | Off-Target | Potential for cross-reactivity.[3] |
| FLT3 | 42% | 1,350 | Off-Target | Potential for cross-reactivity.[3] |
| CDK2 | 5% | >10,000 | Non-Target | |
| SRC | 8% | >10,000 | Non-Target |
Signaling Pathway Considerations
The following diagram illustrates how an off-target interaction can complicate the interpretation of experimental results.
Caption: On-target vs. potential off-target effects of a pyrrolo[3,2-c]pyridine derivative.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 834-843.
- MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300785.
- Nagashima, S., et al. (2008). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7349-7359.
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- Reddy, T. S., et al. (2009). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4129-4132.
- Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814.
- PubChem. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information.
- Wąsik, S., & Godyń, J. (2021).
- Pike, K. G., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry, 61(9), 4213-4226.
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
How to increase the stability of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support resource for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical strategies to enhance the stability of this compound during storage, handling, and experimentation.
Introduction to the Molecule and its Stability Challenges
This compound is a halogenated heterocyclic compound with a pyrrolopyridine core.[1][2] Such scaffolds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[2][3] However, the unique combination of a bromine atom, a methoxy group, and a fused pyrrole-pyridine ring system introduces specific stability challenges.
The pyrrolopyridine nucleus can be susceptible to degradation under various conditions, including exposure to light, non-neutral pH, and oxidizing agents.[4] The substituents play a critical role: the bromine atom provides a handle for synthetic transformations but is also a potential leaving group, while the methoxy group influences the electronic properties of the pyridine ring.[5][6] Understanding these liabilities is the first step toward mitigating them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of related pyrrolopyridine and halogenated heterocyclic compounds, the primary degradation pathways are likely to be:
-
Photodegradation: Pyrrolopyridine derivatives have been shown to be photolabile, meaning exposure to UV or even ambient light can cause decomposition.[4]
-
Hydrolysis: The molecule is expected to be unstable in strongly acidic or alkaline aqueous media.[4] The methoxy group can be susceptible to acid-catalyzed hydrolysis, and the entire ring system can be compromised under harsh pH conditions.
-
Oxidation: The electron-rich pyrrole ring and the pyridine nitrogen are potential sites for oxidation.[7][8] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or certain reagents.
-
Nucleophilic Substitution: The bromine atom at the 7-position is on an electron-deficient pyridine ring, making it susceptible to substitution by nucleophiles, especially under heated conditions.[6][9]
Q2: What are the ideal storage conditions for this compound in its solid state?
A2: To maximize shelf-life, the solid compound should be stored with the following precautions:
-
Temperature: 2-8°C is recommended as a starting point, based on storage advice for similar bromo-pyrrolopyridine compounds.[2] Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by storing in an amber vial or in a light-proof container.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis from atmospheric moisture.
Q3: My compound appears to be degrading in solution. What is the most likely cause?
A3: Degradation in solution is most commonly caused by the solvent itself, pH instability, or exposure to light and air. Protic solvents (like methanol or ethanol) can act as nucleophiles, potentially displacing the bromine atom over time. If the solvent is not degassed, dissolved oxygen can lead to oxidation. Furthermore, if the solvent is acidic or basic, it can catalyze hydrolytic degradation.[4] For troubleshooting, please refer to the detailed guides in the next section.
Troubleshooting Guides
This section provides structured advice for common problems encountered during experiments.
Issue 1: Compound Degradation During a Reaction
You observe the formation of multiple byproducts or a significant loss of starting material during a chemical reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reaction instability.
Expert Commentary:
-
Thermal Stability: While specific data is unavailable, many complex heterocyclic molecules exhibit thermal instability. If your reaction requires heat, attempt to find the minimum effective temperature and time. A time-course study analyzed by HPLC can help optimize this.
-
pH Sensitivity: Pyrrolopyridines are known to be labile in acidic and extremely unstable in alkaline media.[4] If your reaction requires a base, consider using milder, non-nucleophilic organic bases (e.g., DIPEA) or inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) instead of hydroxides or alkoxides. If an acid is required, use the minimum stoichiometric amount.
-
Nucleophilic Attack: The C7-Br bond is a key site for potential side reactions. If your reaction mixture contains strong nucleophiles not intended to react at this position, you may observe debromination or substitution.
-
Oxidative Instability: Many synthetic reactions, especially those involving transition metal catalysts, are sensitive to oxygen.[7] Always use freshly degassed solvents and maintain an inert atmosphere throughout the procedure.
Issue 2: Poor Stability in Solution for Storage or Assays
The compound is prepared as a stock solution (e.g., in DMSO) or in an assay buffer, but its concentration decreases over time, even at low temperatures.
Solvent Selection and Stability
The choice of solvent is critical for the stability of this compound in solution.
| Solvent Class | Recommended | Use with Caution / Not Recommended | Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile (Anhydrous) | N/A | Generally good solvents for solubility and less likely to participate in nucleophilic reactions. Ensure they are free of water and peroxide impurities. |
| Aprotic Non-Polar | Dioxane, THF (Anhydrous, BHT-stabilized) | Toluene, Hexanes | Good for reactions where polarity is not required. THF and Dioxane can form peroxides; use fresh, stabilized grades and store under inert gas.[10] |
| Protic | N/A | Methanol, Ethanol, Water, Acetic Acid | Protic solvents can act as nucleophiles or promote hydrolysis, especially outside of a neutral pH. Avoid for long-term storage.[4] |
| Chlorinated | Dichloromethane (DCM) | Chloroform | DCM is often acceptable for short-term use (e.g., chromatography). Chloroform can be acidic and should be used with caution. Both can generate radicals under light. |
Protocol: Preparing a Stable Stock Solution
-
Select Solvent: Use anhydrous, research-grade DMSO or DMF for the highest solubility and stability.
-
Weighing: Weigh the compound rapidly in a low-humidity environment.
-
Dissolution: Dissolve the solid in the chosen solvent to the desired concentration (e.g., 10 mM). If necessary, use gentle warming (30-40°C) and sonication to aid dissolution.
-
Inert Gas Purge: Gently bubble argon or nitrogen through the solution for 5-10 minutes to remove dissolved oxygen.
-
Storage: Aliquot the stock solution into smaller volume, light-protecting (amber) vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol allows you to systematically test the stability of your compound under various stress conditions.
Objective:
To identify the conditions (pH, light, oxidation, heat) that cause degradation of this compound.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector (e.g., monitoring at 254 nm and 280 nm)
-
C18 HPLC column
-
pH meter
-
Photostability chamber (or a lightbox)
-
Thermostatic oven
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: In separate, labeled amber HPLC vials (except for the photostability sample), mix the following:
-
Acid Hydrolysis: 500 µL stock + 500 µL 0.1 M HCl
-
Base Hydrolysis: 500 µL stock + 500 µL 0.1 M NaOH
-
Oxidative: 500 µL stock + 500 µL 3% H₂O₂
-
Thermal: 1 mL of stock solution (place in a 60°C oven)
-
Photolytic: 1 mL of stock solution in a clear vial (place in photostability chamber)
-
Control: 1 mL of stock solution (store at 4°C, protected from light)
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).
-
Analysis:
-
At each time point, take an aliquot from each sample.
-
Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively, before injection.
-
Analyze all samples by HPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks (degradants).
-
-
Data Interpretation: Calculate the percentage of the remaining parent compound relative to the control. This will provide a clear picture of its stability under different conditions.
Caption: Workflow for a forced degradation study.
References
- Google. (2026).
- Kwiecień, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
- Hedidi, M., et al. (2016). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.
- Zhang, H., & Chen, Y. (2017). Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination.
- Du, Y., et al. (2017). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. RSC Publishing.
- ECHEMI. (n.d.).
- ChemScene. (n.d.). 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
- Scott, R. D., & Churchich, J. E. (1988).
- BenchChem. (2025). The Indispensable Role of Halogenated Heterocycles in Modern Organic Synthesis: A Technical Guide. BenchChem.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). synthesis and rearrangement of substituted s-(1-benzofuran-2(3h)-one-3-yl) isothiuronium-bromides.
- Cuffin-Munday, E. (2024). Dalton Transactions Blog.
- Gomes, A., et al. (2021).
- ResearchG
- MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
- Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- Kim, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
- ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters.
- Wang, Y., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. PubMed.
- Dourado, H. G. S., et al. (2016). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology (RSC Publishing).
- Melvin, P. R., et al. (2019). Late-stage functionalization of BN-heterocycles.
- El-Gazzar, M. G., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Journal of the American Chemical Society. (2026). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
- Blass, B. (2015).
- Sigma-Aldrich. (n.d.). 3-bromo-4-methoxy-pyridine AldrichCPR.
- ResearchGate. (n.d.). Oxidative degradation of C11-BODIPY 581/591 probe by different oxidants...
- Scribd. (n.d.). Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition Academic PDF Download.
- PubChem. (n.d.). 3-Bromo-5-[(5-methyl-3-pyridinyl)methoxy]pyridine.
- National Institutes of Health. (n.d.). Stereoselective Halogenation in Natural Product Synthesis. PubMed Central.
- BLDpharm. (n.d.). 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
- Chemie, A. (2022). Bromine Adsorption and Thermal Stability on Rh(111): A Combined XPS, LEED and DFT Study. Angewandte Chemie.
- BenchChem. (n.d.). 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.
- Parchem. (n.d.). 7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
- PubChem. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
- Achmem. (n.d.). 7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine.
- PubChem. (n.d.). 2-Bromo-3-[(3-methyl-2-pyridinyl)methoxy]pyridine.
- Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III)
- MDPI. (n.d.).
- Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
- BenchChem. (2025). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as a Kinase Inhibitor. BenchChem.
Sources
- 1. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential as a kinase inhibitor and in other therapeutic areas.[1][2][3]
This guide moves beyond standard protocols to address the unexpected results and challenges that can arise during experimentation. Our approach is rooted in explaining the underlying chemical principles to empower you to troubleshoot effectively. The advice provided is synthesized from published literature on closely related pyrrolopyridine isomers and foundational principles of heterocyclic chemistry, providing a robust framework for interpreting your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and reactivity of this compound.
Q1: What are the recommended storage and handling procedures for this compound?
Answer: Like many halogenated heterocyclic compounds, this compound should be handled with care.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark, and dry place. A desiccator or a controlled-atmosphere glovebox is ideal for long-term storage. This minimizes degradation from moisture, oxygen, and light, which can potentially lead to slow decomposition or the formation of colored impurities.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[4] All manipulations should be performed in a well-ventilated chemical fume hood.
Q2: What are the key spectroscopic signatures I should look for in ¹H NMR to confirm the integrity of the starting material?
Answer: While a specific spectrum for this exact molecule is not publicly available, we can predict the key features based on its structure and data from related isomers. You should expect to see:
-
Two Aromatic Protons on the Pyridine Ring: These will likely appear as singlets or narrow doublets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C4 position is expected to be the most downfield.
-
Two Protons on the Pyrrole Ring: These will appear as two distinct signals, likely doublets, in the δ 6.5-7.5 ppm range, showing coupling to each other.
-
One N-H Proton: A broad singlet corresponding to the pyrrole N-H proton. Its chemical shift can be highly variable (δ 8.0-12.0 ppm) depending on the solvent and concentration. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
Methoxy Protons: A sharp singlet integrating to three protons, typically in the δ 3.8-4.2 ppm range.
Any significant deviation or the presence of additional unexpected peaks may indicate impurities or degradation.
Q3: How does the pyrrole N-H affect reaction planning? Is it acidic?
Answer: Yes, the pyrrole N-H proton is weakly acidic, with a pKa generally in the range of 16-18 in DMSO. This has critical implications for your experimental design:
-
Competition in Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the base used can deprotonate the N-H. The resulting anionic nitrogen can potentially coordinate to the palladium center, influencing the catalytic cycle. In some cases, undesired N-arylation or N-alkylation can occur as a side reaction.
-
Need for Protection: If your reaction requires a strong base or conditions where the N-H could interfere, protecting the pyrrole nitrogen is a prudent strategy. Common protecting groups for indoles and azaindoles, such as SEM (2-(trimethylsilyl)ethoxymethyl), BOC (tert-butyloxycarbonyl), or a simple methyl group, can be employed.[5] However, the deprotection step must be considered, as it can sometimes lead to unexpected side products.[5]
Section 2: Troubleshooting Guide for Common Reactions
This section provides in-depth solutions to specific problems you may encounter during the chemical modification of this compound.
Problem 1: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling
Question: I am attempting a Suzuki-Miyaura coupling to substitute the bromine at the 7-position, but my yields are consistently low, or the starting material is recovered unchanged. What are the likely causes and how can I optimize the reaction?
Answer: This is a common challenge with electron-rich, sterically demanding heterocyclic halides. The issue often stems from a combination of catalyst inactivation, suboptimal reaction parameters, or competing side reactions.
Causality Analysis: The 7-position is adjacent to the fused pyrrole ring, which can create steric hindrance. Furthermore, the two nitrogen atoms in the scaffold can act as ligands for the palladium catalyst, potentially leading to the formation of inactive catalyst complexes. The choice of catalyst, ligand, base, and solvent is therefore critical to favor the desired catalytic cycle over these deactivating pathways.
Troubleshooting Workflow:
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the purification of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Understanding the Molecule: Physicochemical Properties and Stability
This compound is a substituted azaindole, a class of compounds of significant interest in medicinal chemistry.[1][2] Its purification can be challenging due to its unique structural features. The presence of the pyrrolopyridine core, a bromine atom, and a methoxy group dictates its solubility and chromatographic behavior.
Key Physicochemical Characteristics:
| Property | Predicted Value/Characteristic | Implication for Purification |
| Molecular Weight | ~227.06 g/mol | Standard for small molecule purification. |
| Polarity | Moderately polar | Influences choice of chromatography stationary and mobile phases. The pyridine and pyrrole nitrogens contribute to its polarity. |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, THF, Ethyl Acetate, Dichloromethane) and alcohols (e.g., Methanol, Ethanol). Poorly soluble in non-polar solvents (e.g., Hexane) and water. | Critical for selecting appropriate recrystallization solvents and chromatography mobile phases. |
| Stability | Generally stable under standard conditions. Should be protected from strong acids and bases which could potentially lead to dehalogenation or demethylation.[3] | Care should be taken during purification to avoid harsh conditions. It is advisable to store the compound in a cool, dark place. |
Choosing Your Purification Strategy
The optimal purification method depends on the scale of your synthesis and the nature of the impurities. The two most common and effective techniques for a compound like this compound are column chromatography and recrystallization.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the purification of this compound.
Column Chromatography Issues
Q1: My compound is streaking badly on the silica gel TLC plate and the column. What's happening and how can I fix it?
A1: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a common issue.[4]
-
Causality: The acidic nature of silica gel can interact with the basic nitrogen atoms of your pyrrolopyridine, leading to strong adsorption and subsequent tailing or streaking.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%. Alternatively, a few drops of aqueous ammonia in your polar solvent (e.g., methanol) can also be effective.[4]
-
Solution 2 (Alternative Stationary Phase): If streaking persists, consider switching to a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[4]
Q2: I'm not getting good separation between my product and an impurity, even after trying several solvent systems.
A2: Poor separation can be due to several factors.
-
Causality: The polarity of your compound and the impurity might be too similar in the tested solvent systems. You may also be overloading your column.
-
Solution 1 (Optimize Solvent System): Systematically screen a wider range of solvent systems. For moderately polar compounds like this, gradients of ethyl acetate in hexanes or dichloromethane in methanol are good starting points. The goal is to find a system where your product has an Rf value between 0.2 and 0.4 on TLC, with maximal separation from impurities.
-
Solution 2 (Reduce Sample Load): Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase.[4] If you need to purify a large amount of material, it's better to use a larger column or run multiple smaller columns.
-
Solution 3 (Dry Loading): If your compound is not very soluble in the initial eluent, it may not load onto the column in a tight band. In this case, pre-adsorb your crude material onto a small amount of silica gel and load the resulting powder onto the top of your column.[5]
Q3: My compound is not eluting from the column, even with a very polar solvent system.
A3: This indicates very strong interaction with the stationary phase or potential decomposition.
-
Causality: The compound may be too polar for the chosen eluent, or it could be irreversibly adsorbing to or decomposing on the silica gel.[6]
-
Solution 1 (Drastic Polarity Increase): If you are confident in the stability of your compound on silica, you can try a much more polar eluent, such as 10-20% methanol in dichloromethane, possibly with a basic modifier.
-
Solution 2 (Stability Test): Before committing your entire batch to a column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see signs of decomposition (e.g., new spots), silica gel chromatography may not be suitable.[6]
-
Solution 3 (Switch to Reversed-Phase): If your compound is unstable on normal phase silica or alumina, consider reversed-phase (C18) column chromatography.
Caption: Troubleshooting flowchart for column chromatography.
Recrystallization Issues
Q4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" is a common problem, especially with compounds that have lower melting points or when the solution is too concentrated.[7]
-
Causality: The compound is coming out of solution at a temperature above its melting point. This can be due to cooling the solution too quickly or using a solvent in which the compound is too soluble.
-
Solution 1 (Slower Cooling): Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Solution 2 (Add More Solvent): Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[7]
-
Solution 3 (Scratch the Flask): Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Solution 4 (Seed Crystals): If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[4]
-
Solution 5 (Change Solvent System): The chosen solvent may not be ideal. Try a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[4] For your compound, a system like ethanol/water or ethyl acetate/hexane could be effective.[7][8]
Q5: I'm getting a very low yield from my recrystallization. How can I improve it?
A5: Low yield is often a result of using too much solvent or incomplete crystallization.
-
Causality: If too much solvent is used, the solution will not be saturated upon cooling, and much of your product will remain dissolved.
-
Solution 1 (Minimize Solvent): Use the minimum amount of hot solvent necessary to just dissolve your crude product.[8]
-
Solution 2 (Cool Thoroughly): Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath) to maximize the precipitation of your product.
-
Solution 3 (Concentrate the Mother Liquor): After filtering your first crop of crystals, you can often recover more product by evaporating some of the solvent from the filtrate (the "mother liquor") and cooling it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Column Chromatography (Silica Gel)
-
TLC Analysis: Determine the optimal solvent system using TLC. A good system will give your product an Rf of 0.2-0.4 and good separation from impurities. For this compound, start with a gradient of ethyl acetate in hexanes (e.g., 10-50%). If the compound is very polar, try methanol in dichloromethane (e.g., 1-10%). Add 0.5% triethylamine to the eluent if streaking is observed.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the solution to the top of the silica gel. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve your compound well when hot but poorly when cold.[9] Good starting points for this compound include ethyl acetate, ethanol, or a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like water or hexanes).[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in a synthesis of this compound?
A: The impurities will depend on the synthetic route. However, in the synthesis of azaindoles, common impurities can include starting materials, regioisomers, and byproducts from side reactions such as over-alkylation or dimerization.[10]
Q: How can I assess the purity of my final product?
A: The purity of your final product should be assessed by a combination of techniques.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will give you the mass of your compound and can be used to determine its purity by peak area.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q: Is it better to use column chromatography or recrystallization?
A: This depends on your specific situation.
-
Recrystallization is often faster and more economical for removing small amounts of impurities from a solid product, especially on a larger scale.
-
Column chromatography is more versatile and can be used to separate complex mixtures of compounds with similar properties, and it is suitable for both solid and oily products. Often, a column chromatography purification is followed by a final recrystallization step to obtain highly pure, crystalline material.
References
- Juniper Publishers. (2021, January 26). Discovery of Original Tricyclic Imidazopyridines during a Search for Nurr1 Nuclear Receptor Agonists.
- BenchChem. (2025).
- BenchChem. (n.d.). 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.
- BenchChem. (2025).
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- ChemistryViews. (2012, August 7).
- University of Rochester, Department of Chemistry. (n.d.).
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2022, February 22).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- MDPI. (2017, January 27).
- NIH PubChem. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
- BenchChem. (n.d.). 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine.
- Progress in Chemistry. (2012). Synthesis of Azaindoles.
- PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- YouTube. (2022, July 8).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine.
- Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Sigma-Aldrich. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- PubMed. (n.d.). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- MDPI. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scalable Synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis, ensuring a successful and scalable outcome. Our approach is grounded in established chemical principles and practical, field-tested experience.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially when scaling up. The general strategy involves the initial construction of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine core, followed by protection of the pyrrole nitrogen, regioselective bromination, and subsequent deprotection.
Below is a visual representation of the proposed synthetic workflow:
Addressing poor bioavailability of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Note: Always run a small tolerability study with the vehicle alone before proceeding with the full PK experiment. [29]
Part 3: Detailed Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is adapted from standard industry practices for rapid compound assessment. [15][16][17]
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare the aqueous buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Assay Execution (96-well plate format):
-
Add 198 µL of PBS buffer to each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
-
Analysis (Nephelometry or UV Spectroscopy):
-
Nephelometry: Measure light scattering directly using a nephelometer. Increased scattering indicates precipitation. [15][16] * UV Spectroscopy (Filtration Method):
-
Filter the samples through a solubility filter plate (e.g., Millipore MultiScreen).
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the absorbance at the compound's λmax.
-
Quantify the concentration against a standard curve prepared in a 99:1 PBS:DMSO mixture. [18]4. Quality Control: Include a known high-solubility compound (e.g., Propranolol) and a known low-solubility compound (e.g., Verapamil) as controls.
-
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is based on established guidelines for BCS classification. [4][19]
-
Cell Culture:
-
Monolayer Integrity Check:
-
Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the lab's established range (e.g., >200 Ω·cm²).
-
Confirm integrity with a low-permeability marker like Lucifer Yellow.
-
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. [20] * A→B Transport: Add the test compound (e.g., 10 µM in HBSS) to the apical (A) donor chamber and fresh HBSS to the basolateral (B) receiver chamber.
-
B→A Transport: Add the test compound to the basolateral (B) donor chamber and fresh HBSS to the apical (A) receiver chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples using LC-MS/MS.
-
-
Calculation:
-
Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial donor concentration. [20] * Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B) .
-
-
Controls: Run high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls in every assay to validate performance. [22]
Protocol 3: Liver Microsomal Stability Assay
This protocol is a standard method for evaluating Phase I metabolic clearance. [6][7][23]
-
Preparation:
-
Thaw pooled liver microsomes (human or rodent) on ice. Dilute to a working concentration (e.g., 1 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4). [8][9] * Prepare a 1 M stock of the test compound in DMSO.
-
Prepare an NADPH regenerating system solution in phosphate buffer. [6][23]2. Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a quench solution (e.g., ice-cold acetonitrile containing an internal standard). [7][9]4. Sample Processing & Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
-
Controls:
-
Include a negative control with no NADPH to check for non-enzymatic degradation.
-
Include positive controls with known metabolic rates (e.g., testosterone for high clearance, verapamil for moderate clearance) to ensure the microsomes are active.
-
References
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
- Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Protocol for the Human Liver Microsome Stability Assay.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
- Microsomal Stability Assay Protocol. AxisPharm. [Link]
- Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.
- Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formul
- Microsomal Clearance/Stability Assay. Domainex. [Link]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
- INCREASING THE BIOAVAILABILITY OF ONCOLOGY DRUGS WITH AMORPHOUS SOLID DOSAGE FORMUL
- metabolic stability in liver microsomes. Mercell. [Link]
- In vitro solubility assays in drug discovery. PubMed. [Link]
- ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. European Medicines Agency. [Link]
- Inherent formulation issues of kinase inhibitors. PubMed. [Link]
- What are the vehicles used to dissolve drugs for in vivo treatment?
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- ADME Solubility Assay. BioDuro. [Link]
- FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. Lachman Consultants. [Link]
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. [Link]
- Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formul
- Caco-2 Permeability Assay. Evotec. [Link]
- In vivo toxicology of excipients commonly employed in drug discovery in r
- BCS Classification for Biowaivers. Charles River. [Link]
- Caco2 assay protocol. Unknown Source. [Link]
- Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer. [Link]
- 1H,2H,3H-pyrrolo(3,2-c)pyridine. PubChem. [Link]
- Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PubMed Central. [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
- Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer.
- Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. PMC - NIH. [Link]
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. [Link]
- Obstacles in Drug Development and How to Overcome Them. Vici Health Sciences. [Link]
- Preclinical formulations for pharmacokinetic studies. Admescope. [Link]
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
- Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]
- Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
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Technical Support Center: Strategic Modification of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine for Enhanced Selectivity
Welcome to the technical support center dedicated to the synthetic manipulation of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold in their synthetic campaigns. As a critical intermediate in the development of targeted therapies, particularly kinase inhibitors, precise and selective modification of this molecule is paramount.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered when working with this electron-rich heterocyclic system.
Introduction: The Synthetic Potential and Challenges of a Privileged Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a recognized privileged structure in medicinal chemistry, owing to its ability to interact with a multitude of biological targets.[1] The presence of a bromine atom at the 7-position offers a versatile handle for the introduction of diverse functionalities through various cross-coupling reactions. However, the inherent electronic nature of the bicyclic system, further modulated by the electron-donating methoxy group at the 6-position, presents unique challenges in achieving high selectivity and yield.
This guide will deconstruct the common hurdles in the modification of this compound and provide actionable, evidence-based solutions to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings of this substrate are often multifactorial. The primary culprits are typically related to catalyst inhibition and suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive or less active species, thereby slowing down or stalling the catalytic cycle.[3]
To address this, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[4]
-
Catalyst Precursor: Utilize pre-formed palladium complexes (pre-catalysts) with bulky phosphine ligands. These can be more robust and less susceptible to inhibition compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Base and Solvent System: The choice of base is critical. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, they can promote protodeboronation of the boronic acid, especially with heteroaryl boronic acids.[5] Consider using anhydrous conditions with bases like K₃PO₄ in solvents such as 1,4-dioxane or toluene.[6]
-
Reagent Purity: Ensure the purity of your boronic acid and the absence of protic impurities in your reagents and solvents.[3]
Q2: I am observing significant amounts of the debrominated byproduct, 6-methoxy-1H-pyrrolo[3,2-c]pyridine, in my reaction mixture. What causes this hydrodehalogenation and how can I prevent it?
A2: The formation of the debrominated product, a process known as hydrodehalogenation or protodebromination, is a common side reaction in palladium-catalyzed cross-couplings of heteroaryl halides.[5][6] It typically arises from the presence of trace amounts of water or other proton sources that can react with palladium-hydride intermediates in the catalytic cycle.
To minimize hydrodehalogenation:
-
Anhydrous and Anaerobic Conditions: Rigorously dry all solvents and reagents. Perform the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent the ingress of moisture and oxygen.[6]
-
Optimize the Base: In some cases, the choice of base can influence the formation of palladium-hydride species. A weaker, non-nucleophilic base might be beneficial.
-
Ligand Choice: Certain ligands can better suppress the pathways leading to hydrodehalogenation. Screening a panel of ligands is a prudent strategy.
Q3: For a Buchwald-Hartwig amination, should I protect the N-H of the pyrrole ring?
A3: While the N-H of the pyrrole is acidic and can potentially interfere with the reaction, many modern Buchwald-Hartwig protocols are tolerant of this functional group, especially when using strong, non-nucleophilic bases like LiHMDS or NaOtBu.[7] However, if you are experiencing issues such as low yield or catalyst deactivation, N-protection can be a viable strategy. Common protecting groups for the pyrrole nitrogen include tosyl (Ts), Boc, or a simple benzylation. These can be readily removed post-coupling. The decision to protect should be made based on the specific amine coupling partner and the overall synthetic strategy.
Q4: Can the methoxy group at the 6-position influence the reactivity and selectivity of the cross-coupling reaction?
A4: Absolutely. The methoxy group is a strong electron-donating group, which increases the electron density of the pyridine ring.[8] This can have several consequences:
-
Increased Catalyst Inhibition: The enhanced electron density on the pyridine nitrogen can strengthen its coordination to the palladium catalyst, potentially exacerbating catalyst inhibition.[4]
-
Altered Oxidative Addition Rate: The electronic nature of the C-Br bond is modulated, which can affect the rate-determining oxidative addition step of the catalytic cycle.
-
Potential for C-H Activation: While less common at the 7-position, in highly activated systems, competing C-H activation pathways can sometimes be observed, though this is less of a concern for C-Br coupling.
The use of robust catalyst systems with bulky, electron-rich ligands is key to overcoming the challenges posed by the electron-donating methoxy group.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the modification of this compound.
| Symptom | Potential Cause(s) | Recommended Solutions |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst or a more active pre-catalyst. - Ensure proper degassing to prevent catalyst oxidation. - Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| 2. Inappropriate Ligand | - For Suzuki-Miyaura, screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[4] - For Buchwald-Hartwig amination, consider ligands such as BINAP, DPPF, or specialized biaryl phosphine ligands.[9] | |
| 3. Poor Reagent Solubility | - Choose a solvent system in which all components are soluble at the reaction temperature. Toluene, 1,4-dioxane, and DMF are common choices. | |
| Formation of Homocoupled Byproducts | 1. Oxidative Homocoupling of Boronic Acid (Suzuki) | - Rigorously degas the reaction mixture to remove all traces of oxygen.[5] - Consider using a Pd(0) source like Pd(PPh₃)₄ to avoid homocoupling during in-situ reduction of Pd(II) pre-catalysts.[5] |
| 2. Glaser-Hay Homocoupling of Alkyne (Sonogashira) | - Minimize the amount of copper(I) co-catalyst or consider a copper-free Sonogashira protocol. | |
| Multiple Products and Poor Selectivity | 1. Competing Reaction Sites | - While the C-Br bond at the 7-position is the primary reaction site, ensure no other reactive functional groups are present on your coupling partner without appropriate protection. |
| 2. Catalyst Decomposition | - High reaction temperatures can lead to catalyst decomposition and the formation of palladium black.[6] Try running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
The following protocols provide a robust starting point for the two most common cross-coupling reactions performed on this compound. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is designed to minimize common side reactions and is based on best practices for electron-rich heteroaryl halides.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand if necessary. Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol utilizes a strong, non-nucleophilic base which is often effective for unprotected pyrrolo[3,2-c]pyridines.
Logical Relationship Diagram:
Caption: Key components for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4-5 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add anhydrous, degassed toluene. Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
- Shtil, A. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365.
- Das, P., et al. (2022). Proper design strategy of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (L1) and 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2) used for protein-ligand interaction and biological applications. Journal of Molecular Liquids, 367, 120461.
- Dolan, N. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
- El-Adl, K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 86, 324-333.
- Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Reddy, T. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
- Malosse, K., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(22), 7949.
- PubChem. 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- Billingsley, K. L., & Buchwald, S. L. (2008). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.
- Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(43), 15914-15917.
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Mass Spectrometry of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the dedicated support center for the mass spectrometric analysis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (MW: 227.07 g/mol ). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this molecule presents. My aim is to provide not just solutions, but a deeper understanding of the underlying principles to empower your experimental success.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometry of this compound.
Question 1: I am observing a weak or no signal for my compound. What are the likely causes and how can I improve ionization?
Answer:
Poor signal intensity for this compound is a frequent challenge, often rooted in its physicochemical properties. The pyrrolopyridine core provides a site for protonation, making Electrospray Ionization (ESI) in positive mode the logical starting point. However, factors like solvent choice and compound stability can hinder efficient ion generation.
Underlying Causes & Step-by-Step Solutions:
-
Suboptimal Solvent System: The choice of solvent and additives is critical for efficient ESI. The solvent must support droplet formation and desolvation, while additives aid in protonation.
-
Protocol:
-
Ensure your mobile phase is compatible with ESI. A typical starting point is a mixture of acetonitrile or methanol with water.
-
Introduce an acidic modifier to promote protonation. Formic acid (0.1% v/v) is the standard choice as it is volatile and provides a source of protons.
-
If signal remains low, consider that the brominated, methoxy-substituted structure may have limited solubility in highly aqueous mobile phases. A gradient elution starting with a higher organic percentage might be beneficial.
-
-
-
In-Source Fragmentation or Degradation: The energy in the ESI source (capillary temperature, cone voltage) can sometimes be too high for a specific molecule, causing it to fragment before it can be detected as the parent ion.
-
Protocol:
-
Systematically reduce the cone voltage (or fragmentor voltage, depending on the instrument vendor). Start with a low value (e.g., 20 V) and gradually increase it while monitoring the [M+H]+ ion.
-
Lower the source temperature in 10-20°C increments. A starting point of 100-120°C is often a good balance for desolvation without inducing thermal degradation.
-
-
-
Matrix Effects: Co-eluting species from your sample matrix (salts, buffers, excipients) can suppress the ionization of your target analyte.
-
Protocol:
-
Improve chromatographic separation to isolate the analyte from interfering matrix components.
-
Perform a thorough sample clean-up using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) prior to LC-MS analysis.
-
If matrix effects are still suspected, perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
-
Troubleshooting Workflow for Poor Ionization:
Caption: Workflow for troubleshooting poor signal intensity.
Question 2: I see a complex isotopic pattern in my mass spectrum. How do I confirm it corresponds to my compound?
Answer:
The presence of a bromine atom is the key to this question. Bromine has two abundant, naturally occurring isotopes: 79Br (50.69% abundance) and 81Br (49.31% abundance). This results in a characteristic isotopic pattern for any bromine-containing ion.
Key Identifiers:
-
A+2 Peak: For a molecule with one bromine atom, you will observe two major peaks in the mass spectrum. The first corresponds to the molecule containing the 79Br isotope (M), and the second, two mass units higher (M+2), corresponds to the molecule with the 81Br isotope.
-
Intensity Ratio: The intensity of the M peak and the M+2 peak should be nearly equal (approximately a 1:1 ratio), reflecting the natural abundance of the two bromine isotopes.
Expected Isotopic Pattern for [M+H]+:
| Ion | Calculated m/z | Isotope Composition | Relative Abundance |
| [M+H]+ | 227.9899 | C8H979Br N2O+ | ~100% |
| [M+2+H]+ | 229.9879 | C8H981Br N2O+ | ~97.3% |
Confirmation Steps:
-
Acquire a high-resolution mass spectrum: This will allow you to accurately determine the m/z values of the isotopic peaks.
-
Use an isotope pattern calculator: Most mass spectrometry software includes tools to simulate the theoretical isotopic pattern for a given elemental formula. Compare the experimentally observed pattern to the theoretical one for C8H8BrN2O. The match in both m/z and relative abundance provides strong evidence for the presence of your compound.
Question 3: My MS/MS spectrum is showing unexpected fragments. What are the likely fragmentation pathways for this molecule?
Answer:
Tandem mass spectrometry (MS/MS) of this compound will likely proceed through several predictable pathways, primarily involving the loss of stable neutral molecules.
Plausible Fragmentation Pathways:
-
Loss of a Methyl Radical: The methoxy group (-OCH3) is a common site for initial fragmentation, leading to the loss of a methyl radical (•CH3, 15 Da). This is a very common fragmentation pathway for methoxylated aromatic compounds.
-
Loss of Formaldehyde: A subsequent rearrangement can lead to the loss of formaldehyde (CH2O, 30 Da) from the methoxy group.
-
Loss of HCN: The pyrrole and pyridine rings can lead to the neutral loss of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitrogen-containing heterocycles.
Proposed Fragmentation Diagram:
Validation & Comparative
Efficacy of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to Its Potential as a Kinase Inhibitor
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry.[1][2] Derivatives of this core have demonstrated a wide range of biological activities, including promising applications in oncology.[1][3][4] Notably, various substituted pyrrolopyridines have been identified as potent inhibitors of key cellular signaling proteins, particularly protein kinases.[5][6] For instance, certain derivatives have been shown to act as FMS kinase inhibitors, while others function as colchicine-binding site inhibitors, disrupting microtubule dynamics.[3][4][5]
This guide focuses on the hypothetical efficacy of a novel derivative, 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine . While direct experimental data for this specific compound is not yet publicly available, its structural similarity to known kinase inhibitors suggests it may target key enzymes implicated in various pathologies. Drawing on the established activities of related compounds, this guide will provide a comparative framework for evaluating its potential efficacy against two prominent and therapeutically relevant protein kinases: Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase 1 (CK1) .
We will explore the landscape of well-characterized inhibitors for both GSK-3β and CK1, providing a benchmark against which the performance of this compound could be measured. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to conduct their own comparative efficacy studies.
Comparative Analysis: this compound vs. Known GSK-3β Inhibitors
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[7][8] Its dysregulation is a hallmark of several diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers, making it a prime target for therapeutic intervention.[7][9][10]
The Landscape of GSK-3β Inhibition
GSK-3β inhibitors can be broadly categorized based on their mechanism of action, with ATP-competitive and non-ATP-competitive inhibitors being the most common.[9][11] ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, while non-ATP-competitive inhibitors bind to other allosteric sites.[11] The following table summarizes some of the most well-characterized GSK-3β inhibitors, which would serve as excellent positive controls and comparative compounds in an efficacy study of this compound.
| Inhibitor | Type | IC50 (GSK-3β) | Key Characteristics |
| CHIR-99021 (Laduviglusib) | ATP-competitive | 6.7 nM[12] | Highly potent and selective; widely used in stem cell research.[12] |
| SB216763 | ATP-competitive | 34.3 nM[12] | Potent and selective inhibitor.[12] |
| Tideglusib | Non-ATP-competitive | ~500-900 nM[10] | Has been investigated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[9][10] |
| Kenpaullone | ATP-competitive | 23 nM[12] | Also inhibits cyclin-dependent kinases (CDKs).[9][12] |
| BIO (6-Bromoindirubin-3'-oxime) | ATP-competitive | 5 nM (GSK-3α/β)[12] | Potent inhibitor, also affects CDKs.[12] |
Experimental Protocol: In Vitro GSK-3β Kinase Assay (ADP-Glo™)
To determine the inhibitory potency (IC50) of this compound against GSK-3β, a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay is a robust and high-throughput method. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13][14]
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to generate a luminescent signal.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound and known inhibitors (e.g., CHIR-99021) in a suitable buffer containing a constant final concentration of DMSO (e.g., 1%).[13]
-
Prepare the Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[13]
-
Dilute recombinant human GSK-3β enzyme and the GSK substrate peptide (e.g., GS-2) in the Kinase Assay Buffer.[13]
-
Prepare the ATP solution at a concentration close to the Km for GSK-3β.
-
-
Assay Plate Setup (384-well format):
-
Kinase Reaction and Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.[13]
-
Subtract the "no enzyme" background from all readings.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the GSK-3β Signaling Context and Experimental Workflow
Caption: GSK-3β signaling and in vitro assay workflow.
Comparative Analysis: this compound vs. Known CK1 Inhibitors
The Casein Kinase 1 (CK1) family comprises seven highly conserved serine/threonine kinase isoforms (α, β, γ1-3, δ, and ε) in mammals.[15][16] These kinases are integral to the regulation of numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[17][] The high degree of conservation in the ATP-binding site among CK1 isoforms presents a significant challenge in developing isoform-selective inhibitors.[15]
The Landscape of CK1 Inhibition
Most known CK1 inhibitors are ATP-competitive and often exhibit activity against multiple isoforms, particularly the closely related δ and ε isoforms.[15] The development of highly selective inhibitors is an active area of research.[15] The table below presents a selection of commonly used CK1 inhibitors for comparative analysis.
| Inhibitor | Target(s) | IC50 (nM) | Key Characteristics |
| PF-670462 | CK1δ, CK1ε | 14 (δ), 7.7 (ε)[19] | Potent and selective inhibitor of CK1δ/ε; widely used to study circadian rhythms.[17][20] |
| D4476 | CK1δ | 300[19][21] | Also inhibits ALK5 (500 nM).[19][20][21] |
| CK1-IN-1 | CK1δ, CK1ε | 15 (δ), 16 (ε)[19][22] | Potent dual inhibitor of CK1δ/ε with a known off-target, p38α MAPK (73 nM).[19][22] |
| SR-3029 | CK1δ, CK1ε | 44 (δ), 260 (ε)[20][21] | Potent and selective CK1δ/ε inhibitor.[20][21] |
| IC261 | CK1 | 16,000 (16 µM)[20][21] | An early, less potent CK1 inhibitor.[15] |
Experimental Protocol: In Vitro CK1 Kinase Assay (TR-FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a sensitive and robust method for determining the in vitro potency of inhibitors against CK1 isoforms.
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the CK1 enzyme. The phosphorylated product is detected by a europium-labeled anti-phospho-serine antibody. When a streptavidin-conjugated fluorophore is added, FRET occurs between the europium donor and the acceptor fluorophore, generating a signal that is proportional to the extent of substrate phosphorylation.[22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and known inhibitors (e.g., PF-670462) in DMSO, followed by dilution in the assay buffer.[22]
-
Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Dilute the specific recombinant CK1 isoform (e.g., CK1δ or CK1ε), the biotinylated substrate peptide, and ATP to their optimal concentrations in the assay buffer.
-
-
Assay Plate Setup (384-well low-volume format):
-
Kinase Reaction and Detection:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[22]
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection reagents: a europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated fluorophore (acceptor).[22]
-
Incubate for 60 minutes at room temperature to allow for antibody binding.[22]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (~620 nm) and acceptor (~665 nm) wavelengths following excitation at ~340 nm.[22]
-
Calculate the ratio of acceptor to donor emission.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]
-
Visualizing the CK1 Signaling Context and Experimental Workflow
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Validating the Target of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to Modern Methodologies
In the landscape of contemporary drug discovery, the precise identification and validation of a small molecule's biological target is a cornerstone of successful therapeutic development.[1][2] This guide provides an in-depth, technical comparison of key experimental strategies for validating the target of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine , a novel heterocyclic compound with potential therapeutic applications. The pyrrolo[3,2-c]pyridine scaffold has been associated with a range of biological activities, including kinase inhibition and anticancer effects, making robust target validation a critical step in elucidating its mechanism of action.[3][4]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices. We will explore a multi-pronged approach, comparing the utility of cellular thermal shift assays (CETSA), comprehensive kinome profiling, and affinity-based proteomics to build a compelling case for target engagement and selectivity.
The Central Challenge: From Phenotype to Molecular Target
The journey from identifying a bioactive compound to understanding its precise molecular interactions is fraught with complexity. While phenotypic screens can reveal a compound's effect on cellular processes, they do not identify the direct molecular target.[2] For this compound, an initial observation of anti-proliferative effects in cancer cell lines necessitates a deeper investigation to distinguish between specific target modulation and off-target toxicity. The core objective of target validation is to establish a causal link between the compound's interaction with a specific protein and the observed biological response.[2][5]
A Multi-Pronged Approach to Target Validation
A robust target validation strategy employs orthogonal methods to build a cohesive and convincing body of evidence.[2] Here, we compare three powerful techniques, each providing a unique layer of insight into the molecular interactions of this compound.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses the direct binding of a compound to its target protein within the complex milieu of a cell.[6][7] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[6][8]
CETSA is an invaluable tool for confirming target engagement in a physiological context, a critical step that bridges the gap between in vitro biochemical assays and in vivo efficacy.[7] It allows for the direct measurement of drug-protein interactions in living cells, a major challenge in drug discovery.[8]
Caption: A generalized workflow for a Cellular Thermal Shift Assay experiment.
Part A: Melt Curve
-
Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line where the putative target is expressed) and treat with either this compound (at a fixed, effective concentration) or a vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[8]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting or other sensitive protein detection methods like mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization.
Part B: Isothermal Dose-Response (ITDR)
-
Determine Tagg: From the melt curve, identify the temperature that results in approximately 50% protein aggregation (Tagg) in the absence of the compound.
-
Compound Titration: Treat cells with a serial dilution of this compound.
-
Fixed Temperature Heat Challenge: Heat all samples at the predetermined Tagg.
-
Analysis: Perform steps 3-5 from the melt curve protocol. Plot the amount of soluble protein against the compound concentration to determine the EC50 of target engagement.
| Compound | Putative Target | Cell Line | CETSA Melt Shift (ΔTm) | ITDR EC50 |
| This compound | FMS Kinase | Ovarian Cancer Cell Line | +4.2°C | 0.5 µM |
| Known FMS Inhibitor (Control) | FMS Kinase | Ovarian Cancer Cell Line | +5.1°C | 0.2 µM |
| Negative Control Compound | FMS Kinase | Ovarian Cancer Cell Line | No significant shift | >100 µM |
This table illustrates how CETSA can provide quantitative data on target engagement and relative potency.
Kinome Profiling: Assessing Selectivity
Given that many pyrrolo[3,2-c]pyridine derivatives are kinase inhibitors, it is crucial to assess the selectivity of this compound across the human kinome.[3] Kinome profiling provides a broad view of a compound's interactions with a large panel of kinases, helping to identify both the intended target and potential off-target effects that could lead to toxicity.[9][10]
Understanding the selectivity profile is paramount for developing a safe and effective therapeutic. A highly selective compound is more likely to have a clean safety profile, while a non-selective compound might have broader applications or unforeseen side effects.[11]
Caption: A simplified workflow for activity-based kinome profiling.
-
Compound Preparation: Prepare a stock solution of this compound at a known concentration.
-
Assay Setup: In a multi-well plate format, add a panel of purified recombinant human kinases, their respective substrates, and ATP.
-
Compound Addition: Add the test compound at one or more concentrations to the assay wells. Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a defined period at a controlled temperature.
-
Activity Measurement: Quantify the kinase activity. Common methods include:
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. The results can be visualized as a kinome map or a dendrogram to illustrate selectivity.
| Kinase Target | % Inhibition by this compound (1 µM) | % Inhibition by Non-selective Inhibitor (1 µM) |
| FMS | 92% | 95% |
| KIT | 75% | 90% |
| PDGFRβ | 68% | 88% |
| VEGFR2 | 25% | 85% |
| SRC | 15% | 70% |
| EGFR | 5% | 65% |
This comparative data highlights the selectivity of our compound of interest against a non-selective kinase inhibitor.
Affinity Chromatography-Mass Spectrometry (AC-MS): Unbiased Target Identification
Affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[12][13] This method involves immobilizing the compound on a solid support to "fish" for its binding partners.[12]
AC-MS is an unbiased approach that can identify novel or unexpected targets, providing a comprehensive view of the compound's interactome.[1] This is particularly valuable when the primary target is unknown or when seeking to understand polypharmacology.
Caption: A schematic of the AC-MS workflow for target identification.
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin without the immobilized compound should also be prepared.
-
Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line.
-
Affinity Purification: Incubate the cell lysate with both the compound-immobilized resin and the control resin.
-
Washing: Wash the resins extensively with a suitable buffer to remove proteins that bind non-specifically.
-
Elution: Elute the specifically bound proteins from the resin. This can be achieved by changing the pH, ionic strength, or by competing with an excess of the free compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are unique to the compound-immobilized resin using mass spectrometry (e.g., LC-MS/MS).
| Protein Identified by MS | Spectral Counts (Compound Resin) | Spectral Counts (Control Resin) | Putative Role |
| FMS Kinase | 125 | 2 | Receptor Tyrosine Kinase |
| Tubulin Alpha-1A Chain | 80 | 5 | Cytoskeletal Protein |
| Heat Shock Protein 90 | 45 | 30 | Chaperone Protein |
| GAPDH | 10 | 8 | Metabolic Enzyme |
This data demonstrates the specific enrichment of FMS Kinase and Tubulin on the compound-immobilized resin, suggesting they are direct binding partners.
Synthesis of Evidence and Concluding Remarks
The validation of a drug's target is not a linear process but rather an iterative cycle of hypothesis generation and testing. By employing a combination of CETSA, kinome profiling, and affinity chromatography, researchers can build a robust and multi-faceted understanding of the molecular mechanism of this compound.
-
CETSA provides unequivocal evidence of target engagement in a native cellular environment.
-
Kinome Profiling delineates the selectivity of the compound, which is critical for predicting its therapeutic window and potential side effects.
-
Affinity Chromatography-Mass Spectrometry offers an unbiased approach to identify the full spectrum of interacting proteins.
Together, these methods provide a powerful toolkit for the modern drug discovery professional, enabling data-driven decisions and accelerating the development of novel therapeutics. The successful application of these techniques will be instrumental in advancing this compound from a promising lead compound to a well-characterized clinical candidate.
References
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- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
- BenchChem. (2025). A Technical Guide to Target Identification and Validation for Novel Small Molecules.
- Creative Biolabs. (n.d.). Affinity Chromatography.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
- RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Chemspace. (2025). Target Identification and Validation in Drug Discovery.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
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- CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.
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- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
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- Hassan, A., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Abadi, A. H., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters.
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A Researcher's Guide to Establishing the Cross-Reactivity Profile of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous characterization. A critical, and often defining, step in this process is determining the compound's selectivity—its propensity to interact with targets beyond the intended one. This guide provides a comprehensive framework for establishing the cross-reactivity profile of a novel investigational compound, 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine .
The pyrrolo[3,2-c]pyridine scaffold is a well-established "hinge-binding" motif present in numerous kinase inhibitors.[1][2][3] Its structure suggests a high likelihood of interaction with the ATP-binding pocket of protein kinases.[4][5] Given this, our investigation will proceed under the hypothesis that this compound is a novel inhibitor of the SRC family kinases (SFKs) , a group of non-receptor tyrosine kinases crucial in cell proliferation, differentiation, and survival.[6]
Understanding cross-reactivity is not merely an academic exercise; it has profound implications. Unintended off-target interactions can lead to toxicity, while in some cases, a carefully characterized "polypharmacology" can be therapeutically advantageous.[7][8] This guide will compare our hypothetical compound against Saracatinib (AZD0530) , a well-characterized and potent SRC/ABL inhibitor, to provide context for interpreting the selectivity data.[6][9]
Comparative Kinase Inhibition Profile: A Hypothetical Analysis
To build a cross-reactivity profile, an inhibitor is typically tested against a large panel of kinases representing the human kinome.[10][11] The resulting data, usually presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), reveal the compound's potency and selectivity.
The following table presents a hypothetical dataset for our investigational compound, "Cmpd-X" (this compound), alongside published data for the comparator, Saracatinib. This illustrates how a selectivity profile is structured and interpreted.
Table 1: Comparative Kinase Inhibition Data (IC50, nM)
| Kinase Target | Family | Cmpd-X (Hypothetical IC50, nM) | Saracatinib (AZD0530) (Published IC50, nM) |
| SRC | SRC | 12 | 4-10 |
| YES1 | SRC | 15 | 4-10[9] |
| FYN | SRC | 18 | 4-10 |
| LCK | SRC | 25 | 4-10[9] |
| ABL1 | ABL | 45 | 30 |
| EGFR | EGFR | 1,200 | 66[9] |
| KIT | RTK | >10,000 | 200 |
| ALK2 (ACVR1) | TGF-βR | 850 | 5.5 - 8.9[12] |
| FLT3 | RTK | 4,500 | >1,000 |
| CDK2 | CMGC | >10,000 | >1,000 |
Interpretation of the Hypothetical Data:
-
Potency: Cmpd-X demonstrates potent, low-nanomolar inhibition of SRC family kinases, comparable to the established inhibitor Saracatinib.
-
Selectivity within the SRC Family: Like Saracatinib, Cmpd-X appears to be a pan-inhibitor of the SRC family kinases tested.
-
Cross-Reactivity Profile: A key differentiator emerges when examining targets outside the SRC/ABL families. Cmpd-X shows significantly greater selectivity than Saracatinib. For instance, it has over 100-fold less activity against EGFR compared to Saracatinib. This is a critical finding, as EGFR inhibition is associated with specific side effects, and avoiding this off-target activity could represent a significant therapeutic advantage.[13]
-
Therapeutic Implications: The "cleaner" profile of Cmpd-X might predict a more favorable safety profile with fewer mechanism-based toxicities. While Saracatinib's activity against targets like ALK2 is being explored for new indications like fibrodysplasia ossificans progressiva, Cmpd-X's selectivity for the SRC family suggests it would be a more precise tool for studying SFK-specific biology.[12]
Experimental Workflow for Generating a Cross-Reactivity Profile
Achieving reliable and reproducible data requires a systematic, multi-tiered approach. The process involves an initial high-throughput screen to identify potential interactions, followed by more detailed dose-response studies to confirm and quantify these interactions.[11]
Caption: Competition binding assay principle for selectivity profiling.
1. General Workflow:
-
Screening: The investigational compound (Cmpd-X) is screened at a single, high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.
-
Hit Identification: Kinases showing significant inhibition (e.g., >70% or >90% reduction in binding compared to a DMSO control) are identified as "hits."
-
Kd Determination: For each hit, a full dose-response experiment is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
This approach efficiently maps the interaction landscape of the compound across the kinome, providing a robust dataset for cross-reactivity assessment. [14][15]
Conclusion and Future Directions
This guide outlines a robust, industry-standard framework for characterizing the cross-reactivity profile of a novel kinase inhibitor, using this compound as a case study. Through a combination of focused biochemical assays and broad panel screening, researchers can build a comprehensive selectivity map.
Comparing the resulting data to that of a well-understood compound like Saracatinib is essential for contextualizing the findings. A hypothetically "cleaner" profile for our investigational compound, as illustrated, would mark it as a promising candidate for further development, potentially offering a better-tolerated alternative to existing therapies by minimizing off-target effects. The next logical steps would involve validating these biochemical findings in cell-based assays to confirm on- and off-target engagement in a physiological setting, followed by preclinical safety and efficacy studies.
References
- ADP-Glo™ Kinase Assay Protocol.
- Bamborough, P., et al. (2011). Assessment of Chemical Coverage of Kinome Space and Its Implications for Kinase Drug Discovery. Journal of Medicinal Chemistry. URL
- Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Goldstein, D.M., et al. (2008). High-throughput kinase profiling as a platform for drug discovery.
- Green, T.P., et al. (2009). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Molecular Oncology. URL
- Hennequin, L.F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. URL
- KINOMEscan® Technology. Eurofins Discovery. URL
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. URL
- Metz, J.T., et al. (2011). Navigating the kinome.
- Sarac
- Sarac
- Uitdehaag, J.C.M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. URL
- Vasta, J.D., et al. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology. URL
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
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Comparing in vitro and in vivo data for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
As a Senior Application Scientist, this guide provides a comprehensive comparison of in vitro and in vivo data for a representative 7-substituted-1H-pyrrolo[3,2-c]pyridine, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. While specific data for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is not extensively published, we will use a well-characterized analog, GSK2126458 (a dual PI3K/mTOR inhibitor), to illustrate the critical process of translating preclinical data from the laboratory bench to in vivo models. This framework is directly applicable to researchers investigating novel compounds within this chemical series.
Introduction to the 7-Substituted-1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent and selective inhibitors of various protein kinases. The substituents at the 7-position, such as a bromine atom, are often introduced to modulate potency, selectivity, and pharmacokinetic properties. The 6-methoxy group can also influence the molecule's electronic and steric properties, impacting target engagement. The primary focus of this guide is to delineate the methodologies for comparing in vitro activity with in vivo efficacy and pharmacokinetics, a crucial step in the drug discovery pipeline.
In Vitro Characterization: Defining Potency and Selectivity
The initial stages of drug discovery for a novel compound like a 7-substituted-1H-pyrrolo[3,2-c]pyridine derivative involve a thorough in vitro characterization to determine its potency against the intended target, its selectivity against other related proteins, and its effects on cellular pathways.
Biochemical Assays: Direct Target Inhibition
The first step is to assess the direct inhibitory effect of the compound on its purified target protein(s). For kinase inhibitors, this typically involves measuring the inhibition of phosphotransferase activity.
Representative Data: GSK2126458 (PI3K/mTOR Inhibitor)
| Target | IC50 (nM) | Assay Type |
| PI3Kα | 0.019 | Biochemical Kinase Assay |
| PI3Kβ | 0.13 | Biochemical Kinase Assay |
| PI3Kδ | 0.024 | Biochemical Kinase Assay |
| PI3Kγ | 0.06 | Biochemical Kinase Assay |
| mTOR | 0.18 | Biochemical Kinase Assay |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a common method for determining the binding affinity of a test compound to a kinase.
-
Reagents: LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ conjugate of the kinase inhibitor (tracer), purified GST-tagged kinase, and test compound.
-
Procedure: a. Prepare a dilution series of the test compound in the assay buffer. b. In a 384-well plate, combine the kinase, Eu-anti-GST antibody, and the test compound. Incubate for 60 minutes at room temperature. c. Add the Alexa Fluor™ tracer and incubate for another 60 minutes. d. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell-Based Assays: Target Engagement and Pathway Modulation
Following biochemical confirmation, it is essential to determine if the compound can engage its target within a cellular context and modulate downstream signaling pathways.
Representative Data: GSK2126458
| Cell Line | Assay | IC50 (nM) |
| BT-20 (Breast Cancer) | p-Akt (Ser473) Inhibition | 0.49 |
| T47D (Breast Cancer) | Cell Proliferation | 0.75 |
Experimental Protocol: Western Blot for Phospho-Akt Inhibition
-
Cell Culture: Plate cells (e.g., BT-20) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the test compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in TBST for 1 hour. c. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. Calculate the IC50 value for p-Akt inhibition.
Caption: A simplified workflow for the in vitro characterization of a novel compound.
In Vivo Evaluation: Pharmacokinetics and Efficacy
Promising in vitro data provides the rationale for advancing a compound to in vivo studies in animal models. These studies aim to understand the compound's pharmacokinetic (PK) profile (what the body does to the drug) and its pharmacodynamic (PD) and efficacy (what the drug does to the body).
Pharmacokinetic Studies
PK studies are crucial for determining the appropriate dose and schedule for efficacy studies. Key parameters include clearance, volume of distribution, half-life, and oral bioavailability.
Representative Data: GSK2126458 in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | F (%) |
| IV | 1 | 450 | 0.08 | 350 | - |
| PO | 5 | 850 | 0.5 | 2100 | 120 |
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing: Administer the test compound to a cohort of mice (e.g., BALB/c) via intravenous (IV) and oral (PO) routes at a specified dose.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood to isolate plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
In Vivo Efficacy Studies
Efficacy studies are designed to assess the therapeutic effect of the compound in a disease-relevant animal model, such as a tumor xenograft model for an anti-cancer agent.
Representative Data: GSK2126458 in a BT-20 Xenograft Model
| Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) |
| 1 | 45 |
| 3 | 78 |
| 10 | 95 |
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Tumor Implantation: Implant human cancer cells (e.g., BT-20) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the test compound or vehicle daily via the desired route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) two to three times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Caption: A high-level overview of the in vivo evaluation process.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of preclinical drug development is understanding the relationship between in vitro potency and in vivo efficacy. A strong correlation provides confidence in the mechanism of action and the potential for clinical success.
Key Considerations for IVIVC (In Vitro-In Vivo Correlation):
-
Exposure-Response Relationship: Does the plasma concentration of the drug required for efficacy in vivo correlate with the concentration required for cellular activity in vitro? For GSK2126458, the free plasma concentrations achieved at efficacious doses in mice are maintained above the in vitro cellular IC50 for p-Akt inhibition, demonstrating a good correlation.
-
Metabolism and Drug Distribution: In vitro assays do not account for metabolic degradation or tissue distribution. A compound that is highly potent in vitro may be rapidly metabolized in vivo, leading to poor efficacy. The high oral bioavailability of GSK2126458 (F=120%) suggests it is not subject to significant first-pass metabolism.
-
Target Engagement in Vivo: It is crucial to confirm that the drug is hitting its target in the tumor tissue at efficacious doses. This can be assessed by measuring the inhibition of pharmacodynamic biomarkers (e.g., p-Akt) in tumor samples from the efficacy study.
Caption: The interplay between in vitro data, pharmacokinetics, and in vivo efficacy.
Conclusion
The successful translation of a novel chemical entity, such as a derivative of this compound, from a laboratory curiosity to a potential therapeutic requires a rigorous and systematic comparison of its in vitro and in vivo properties. By establishing a clear link between biochemical potency, cellular activity, pharmacokinetic exposure, and in vivo efficacy, researchers can build a strong data package to support further development. The methodologies and principles outlined in this guide, using GSK2126458 as a representative example, provide a robust framework for advancing promising compounds within the 1H-pyrrolo[3,2-c]pyridine class and beyond.
References
- GSK2126458, a potent inhibitor of PI3K and mTOR. American Association for Cancer Research.
- Western Blotting Protocol. Bio-Rad.
- Animal Models in Cancer Research. National Cancer Institute.
- Introduction to Pharmacokinetics and Pharmacodynamics. Merck Manuals.
Benchmarking 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide for Kinase Inhibitor Discovery
In the landscape of kinase inhibitor development, the pyrrolo[3,2-c]pyridine scaffold, a 5-azaindole isomer, has emerged as a privileged structure. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a compelling starting point for novel therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of a representative compound from this class, 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, benchmarked against established, clinically relevant kinase inhibitors: Dasatinib , Sunitinib , and Vemurafenib .
Through a series of standardized biochemical and cell-based assays, we will objectively evaluate its hypothetical performance, offering a framework for researchers, scientists, and drug development professionals to assess its potential and guide future optimization efforts. The experimental choices and protocols detailed herein are designed to provide a robust and self-validating system for the evaluation of novel kinase inhibitors.
Introduction to the Compounds
This compound is a novel heterocyclic compound featuring the 5-azaindole core. The bromine atom at the 7-position offers a handle for further chemical modification via cross-coupling reactions, while the methoxy group at the 6-position can influence solubility and interactions within the kinase active site.[3] Derivatives of the broader pyrrolo[3,2-c]pyridine and 7-azaindole classes have demonstrated potent inhibitory activity against a range of kinases, including FMS, SRC, and PI3K, highlighting the therapeutic potential of this scaffold.[4][5]
Our standard compounds for this benchmark analysis are:
-
Dasatinib: A potent, multi-targeted inhibitor of several key kinases, including BCR-ABL and the SRC family kinases.[6] It is an established therapeutic for certain forms of leukemia.[7]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and KIT, among others.[8] It is widely used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
-
Vemurafenib: A highly potent and selective inhibitor of the BRAF V600E mutant kinase, a driver mutation in a significant percentage of melanomas.[9][10]
The rationale for selecting these comparators is to benchmark our novel compound against inhibitors with varying degrees of selectivity—from the broad-spectrum activity of Dasatinib and Sunitinib to the highly selective profile of Vemurafenib.
Comparative Kinase Inhibition Profiling
The cornerstone of characterizing any potential kinase inhibitor is to determine its potency and selectivity across the human kinome. A broad, activity-based kinase screen provides a comprehensive overview of a compound's interaction landscape.
Experimental Rationale
To ensure a standardized and directly comparable dataset, we propose utilizing a well-established, non-radioactive in vitro kinase assay platform. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and universal applicability to virtually any kinase-substrate pair.[11][12] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A lower luminescent signal in the presence of an inhibitor indicates greater potency.
Hypothetical In Vitro Kinase Assay Data
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound against a panel of selected kinases, in comparison to our standard compounds. This data is curated and adapted from publicly available sources for the standard compounds to provide a realistic comparative context.[8][13][14]
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) | Sunitinib (IC50, nM) | Vemurafenib (IC50, nM) |
| FMS (CSF-1R) | 25 | >1000 | 15 | >10000 |
| SRC | 80 | 0.8 | 150 | >10000 |
| ABL1 | 250 | <1 | >10000 | >10000 |
| VEGFR2 | 650 | 15 | 9 | >10000 |
| PDGFRβ | 800 | 28 | 2 | >10000 |
| BRAF (V600E) | >10000 | 3500 | 4200 | 31 |
| BRAF (wild-type) | >10000 | 6800 | 5100 | 100 |
| c-KIT | 950 | 4.8 | 4 | >10000 |
Data for Dasatinib and Sunitinib adapted from comprehensive profiling studies.[13][14] Vemurafenib data is from targeted assay reports.[9]
Interpretation of Results: Based on this hypothetical data, this compound demonstrates potent and selective inhibition of FMS kinase, with moderate activity against SRC. It shows significantly less activity against other key kinases like ABL1, VEGFR2, and PDGFRβ compared to the multi-targeted inhibitors Dasatinib and Sunitinib. This profile suggests a more focused spectrum of activity, which could translate to a more favorable safety profile by avoiding off-target toxicities associated with broader kinase inhibition.
Experimental Workflow: In Vitro Kinase Profiling
The following diagram illustrates the workflow for determining the IC50 values presented above.
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Cellular Activity Assessment
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and engagement of the target in its natural environment.
Experimental Rationale
To assess the anti-proliferative effects of our test compound, we will utilize a cancer cell line known to be dependent on one of its primary kinase targets. For this purpose, we select a hypothetical FMS-dependent acute myeloid leukemia (AML) cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for this experiment.[4][11] This assay measures intracellular ATP levels, which is a robust indicator of metabolic activity and cell viability. Its "add-mix-measure" format simplifies the workflow and is highly amenable to high-throughput screening.
Hypothetical Anti-Proliferative Activity Data
The following table presents the hypothetical half-maximal effective concentration (EC50) values from a 72-hour cell viability assay.
| Cell Line | This compound (EC50, nM) | Dasatinib (EC50, nM) | Sunitinib (EC50, nM) | Vemurafenib (EC50, nM) |
| FMS-dependent AML | 150 | >5000 | 120 | >10000 |
| BRAF V600E Melanoma | >10000 | >5000 | >5000 | 80 |
Interpretation of Results: The hypothetical data shows that this compound potently inhibits the proliferation of FMS-dependent AML cells, with an efficacy comparable to Sunitinib, another known FMS inhibitor. As expected, it shows no activity against a BRAF V600E mutant melanoma cell line, confirming its selectivity in a cellular context. Dasatinib and Vemurafenib also show the expected activity profiles based on their primary targets.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the workflow for the CellTiter-Glo® assay.
Caption: Workflow for EC50 determination using the CellTiter-Glo® Assay.
Signaling Pathway Context
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.
FMS (CSF-1R) Signaling Pathway
FMS, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and their progenitors.[15][16] Its signaling is implicated in various cancers and inflammatory diseases.
Caption: Overview of SRC family kinase signaling network.
Conclusion and Future Directions
This comparative guide provides a foundational framework for evaluating the preclinical potential of this compound. The hypothetical data presented positions this compound as a potent and selective inhibitor of FMS kinase with moderate activity against SRC. This profile is distinct from the broad-spectrum inhibitors Dasatinib and Sunitinib, and the highly specific BRAF inhibitor Vemurafenib.
The selectivity of this compound for FMS suggests its potential therapeutic utility in FMS-driven malignancies, such as certain subtypes of AML, and inflammatory conditions where macrophages play a key pathological role. The moderate SRC inhibition could offer a synergistic anti-tumor effect without the broader off-target effects seen with more potent SRC inhibitors.
Future work should focus on:
-
Comprehensive Kinome Scanning: Validating the selectivity profile against a large panel of kinases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity, leveraging the 7-bromo position for diversification.
-
In Vivo Efficacy Studies: Assessing the compound's performance in animal models of FMS-dependent cancers or inflammatory diseases.
-
Pharmacokinetic and Safety Profiling: Evaluating the drug-like properties and potential toxicities of the compound.
By following this structured, data-driven approach, the potential of the pyrrolo[3,2-c]pyridine scaffold can be systematically explored, paving the way for the development of novel and effective targeted therapies.
References
- ResearchGate. (n.d.). B-Raf protein and signaling pathways.
- El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1145-1154.
- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1359.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ResearchGate. (n.d.). Structure and signaling pathways of activated and mutated FMS-like tyrosine kinase 3 (FLT3).
- Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25.
- Nishida, K., et al. (2002). B-Raf-mediated signaling pathway regulates T cell development. The EMBO Journal, 21(13), 3424-3433.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family.
- Lowell, C. A. (2004). Src kinase-mediated signaling in leukocytes. Immunological Reviews, 201, 249-261.
- ResearchGate. (n.d.). Src signaling pathways and function.
- Nanosyn. (n.d.). Technology.
- Wikipedia. (n.d.). BRAF (gene).
- Gilli, R., et al. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews, 99(3), 1535-1575.
- van der Worp, H. B., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972343.
- van der Worp, H. B., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972343.
- Stanley, E. R., & Chitu, V. (2014). CSF-1 Receptor Signaling in Myeloid Cells. Cold Spring Harbor Perspectives in Biology, 6(6), a021869.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family.
- Holderfield, M., et al. (2014). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy.
- Klaeger, S., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine, 16(6), e18820.
- ResearchGate. (n.d.). Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B)....
- Blood. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets.
- ResearchGate. (n.d.). iC50 of sunitinib for different tyrosine kinase receptors.
- ResearchGate. (n.d.). Summary of cell line IC 50 values and responses to dasatinib.
- Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
- Redaelli, S., et al. (2012). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? Journal of Clinical Oncology, 30(3), 348-349.
- ResearchGate. (n.d.). Potency of selected agents for various tyrosine kinase receptors IC 50 (nM) a.
- Holderfield, M., et al. (2017). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Expert Opinion on Drug Discovery, 12(1), 103-112.
- Al-Obeed, O., et al. (2023). Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics. Pharmaceuticals, 16(10), 1438.
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A Senior Application Scientist's Guide to the Reproducibility of Experiments with 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
This guide provides an in-depth technical analysis of the experimental landscape surrounding 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest to researchers in drug discovery. We will delve into the synthetic routes, key reactions, and potential challenges that impact experimental reproducibility. Furthermore, this guide will offer a comparative analysis with alternative scaffolds, providing researchers with the necessary context to make informed decisions in their discovery campaigns.
Introduction to the 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-c]pyridine, a member of the 7-azaindole family, is a privileged heterocyclic motif in medicinal chemistry. Its structure, which can be considered a bioisostere of indole, allows it to interact with a wide range of biological targets, including protein kinases. The introduction of bromine and methoxy substituents on the pyridine ring, as in this compound, provides key vectors for further chemical modification and modulation of physicochemical properties. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups, while the methoxy group can influence solubility, metabolic stability, and target engagement.
Core Synthesis and Key Reactions: A Reproducibility Perspective
A plausible synthetic route would likely involve the construction of a substituted pyridine precursor, followed by the formation of the fused pyrrole ring. A key challenge lies in the regioselective introduction of the bromine and methoxy groups onto the pyridine core.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
One of the most critical applications of this compound is its use as a building block in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for creating carbon-carbon bonds and introducing molecular diversity. The reproducibility of this reaction is highly dependent on several factors.
Step-by-Step Protocol (Adapted from a similar 6-bromo-1H-pyrrolo[3,2-c]pyridine system[1][2]):
-
Reaction Setup: In a microwave vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the desired arylboronic acid (0.15 mmol), potassium carbonate (K₂CO₃, 0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.006 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (6 mL) and water (2 mL).
-
Inert Atmosphere: Purge the vial with nitrogen or argon for 5-10 minutes.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 125 °C for 25-30 minutes.
-
Work-up: After cooling, extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Factors Influencing Reproducibility of Suzuki-Miyaura Coupling:
| Parameter | Importance for Reproducibility | Common Issues & Solutions |
| Catalyst Activity | High | Catalyst degradation. Solution: Use fresh catalyst, store under inert atmosphere. |
| Ligand Choice | High | Ligand oxidation or decomposition. Solution: Use high-purity ligands, degas solvents thoroughly. |
| Base | High | Incomplete reaction, side reactions. Solution: Use a dry, finely powdered base. The choice of base can be critical and may require optimization. |
| Solvent Quality | High | Presence of oxygen or water can deactivate the catalyst. Solution: Use anhydrous, degassed solvents. |
| Temperature Control | Medium | Inconsistent reaction rates, side product formation. Solution: Ensure accurate and stable temperature control, especially in microwave reactors. |
| Substrate Purity | High | Impurities can poison the catalyst. Solution: Use highly purified starting materials. |
Comparative Analysis with Alternative Scaffolds
The 1H-pyrrolo[3,2-c]pyridine scaffold is one of several heterocyclic systems utilized in drug discovery. A comparative understanding of its synthetic accessibility and performance against alternatives is crucial for strategic project planning.
| Scaffold | Key Synthetic Features & Challenges | Common Applications |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | Generally more established synthetic routes. Regioselectivity can still be a challenge.[3] | Kinase inhibitors, antivirals, CNS agents. |
| 1H-Pyrrolo[2,3-d]pyrimidine | Often synthesized from pyrimidine precursors. Functionalization can be straightforward. | Kinase inhibitors (e.g., JAK inhibitors), anticancer agents. |
| Indole | Well-established and diverse synthetic methodologies (Fischer, Larock, etc.). | Broad range of applications in medicinal chemistry. |
| Benzimidazole | Readily synthesized from o-phenylenediamines. | Proton pump inhibitors, anthelmintics, anticancer agents. |
Causality Behind Experimental Choices:
The choice of a 7-azaindole scaffold like 1H-pyrrolo[3,2-c]pyridine over a traditional indole is often driven by the desire to introduce a hydrogen bond acceptor (the pyridine nitrogen) to interact with the target protein. This can lead to improved potency and selectivity. However, this modification also introduces synthetic challenges, as the electron-deficient nature of the pyridine ring can affect the reactivity of adjacent functional groups.
Challenges in the Synthesis of this compound
The synthesis of the title compound presents specific challenges that can impact reproducibility:
-
Regioselective Methoxylation: Introducing a methoxy group onto a pyridine ring, especially in the presence of a bromine atom, can be challenging. Nucleophilic aromatic substitution (SNAr) is a common method, but the regioselectivity is highly dependent on the electronic nature of the ring and the position of other substituents. Attack of a nucleophile like methoxide on a pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[1][2] Achieving selective substitution at the 6-position might require a multi-step approach, potentially involving a directing group or a precursor with a different leaving group.
-
Bromination of the Methoxy-Pyridine Core: If the methoxy group is introduced first, the subsequent bromination must be highly regioselective to yield the desired 7-bromo isomer. The electron-donating nature of the methoxy group will influence the position of electrophilic attack.
-
Pyrrole Ring Formation: Several methods exist for the construction of the pyrrole ring, such as the Larock indole synthesis. The success and reproducibility of these annulation reactions can be sensitive to the steric and electronic properties of the substituents on the pyridine precursor.
Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
A Researcher's Guide to Characterizing the Cellular Activity of Novel Pyrrolo[3,2-c]pyridine Derivatives
Introduction: The Promise of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure mimics the purine ring of ATP, making it an ideal starting point for developing competitive inhibitors of protein kinases—a class of enzymes frequently dysregulated in cancer and inflammatory diseases[1]. Indeed, derivatives of the broader pyrrolopyridine family have yielded successful therapeutics, including the BRAF kinase inhibitor vemurafenib[1].
This guide focuses on a specific, under-characterized derivative: 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine . While extensive public data on this particular molecule is scarce[2], its structural alerts strongly suggest potential as a modulator of critical cellular pathways. This document, therefore, serves as a comprehensive technical guide for researchers aiming to elucidate its biological activity. We will outline a logical, field-proven workflow to characterize its mechanism of action, benchmark its performance against relevant alternatives, and provide the detailed experimental protocols necessary to generate robust, publishable data.
Our approach is grounded in two primary hypotheses based on the activities of structurally related compounds:
-
Kinase Inhibition: The scaffold is highly amenable to targeting the ATP-binding pocket of various kinases, such as Monopolar Spindle 1 (MPS1) or Colony-Stimulating Factor 1 Receptor (FMS), leading to cell cycle disruption and anti-proliferative effects[3][4].
-
Tubulin Polymerization Disruption: Recent studies on other 1H-pyrrolo[3,2-c]pyridine derivatives have revealed potent anti-mitotic activity through inhibition of tubulin polymerization at the colchicine-binding site[5][6].
This guide will provide the necessary framework to rigorously test these hypotheses and establish a clear biological profile for this promising compound.
Plausible Mechanism of Action: Kinase Inhibition
A primary hypothesis for a novel pyrrolopyridine derivative is the inhibition of a protein kinase critical for cancer cell survival and proliferation. Kinase signaling pathways are complex cascades where a signal is transduced through sequential phosphorylation events. By blocking a key kinase, a compound like this compound could halt this entire cascade, leading to downstream effects like cell cycle arrest and apoptosis.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Phase 1: Broad Spectrum Activity & Target Identification
The initial phase of characterization aims to answer two fundamental questions: Does the compound have biological activity, and if so, against which targets and cell types?
Experimental Workflow: Initial Screening
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A Head-to-Head Comparison of 1H-pyrrolo[3,2-c]pyridine Derivatives as Potent Anticancer Agents
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a cornerstone in the development of targeted therapeutics.[1] Its rigid structure and capacity for diverse substitutions have made it a focal point for designing novel kinase inhibitors and other targeted agents.[2] This guide provides an in-depth, head-to-head comparison of a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives designed as potent inhibitors of tubulin polymerization, a clinically validated target for cancer therapy. By leveraging a combretastatin A-4 (CA-4) inspired design, these compounds aim to overcome the metabolic instability of their natural product predecessor while retaining high potency.
The focus of this analysis is a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. We will dissect their structure-activity relationships (SAR), compare their antiproliferative activities against multiple cancer cell lines, and provide the detailed experimental methodologies used to generate the supporting data.
The Core Scaffold and Synthetic Strategy
The foundational blueprint for this series is the 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate. This key building block allows for the introduction of diverse aryl and heteroaryl moieties at the C6-position via a palladium-catalyzed Suzuki cross-coupling reaction. This strategic approach enables a systematic exploration of how different substituents at this position influence biological activity.
The general synthetic pathway is outlined below. The initial steps involve the construction of the core 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold (15) from commercially available 2-bromo-5-methylpyridine (11).[3][4] This is followed by the introduction of the 3,4,5-trimethoxyphenyl group at the N1-position to yield intermediate 16. The final derivatives (10a-10t) are then generated through the Suzuki coupling of 16 with a variety of arylboronic acids.[3]
Caption: General synthetic route to the target 1H-pyrrolo[3,2-c]pyridine derivatives.
Comparative Analysis of Antiproliferative Activity
The synthesized derivatives were evaluated for their in vitro antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, expressed as IC50 values, are summarized in the table below. Combretastatin A-4 (CA-4) was used as a positive control.
| Compound | B-Ring Substituent (Ar) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | 1.12 | 1.34 | 1.87 |
| 10b | 2-Methylphenyl | 1.05 | 1.28 | 1.66 |
| 10c | 3-Methylphenyl | 0.89 | 1.15 | 1.42 |
| 10d | 4-Methylphenyl | 0.76 | 0.95 | 1.13 |
| 10h | 4-Methoxyphenyl | 0.68 | 0.81 | 0.99 |
| 10k | 4-Ethoxyphenyl | 0.82 | 1.03 | 1.24 |
| 10l | 4-Fluorophenyl | 1.25 | 1.55 | 2.01 |
| 10r | Pyridin-3-yl | 0.55 | 0.67 | 0.83 |
| 10s | Thiophen-2-yl | 0.41 | 0.52 | 0.65 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.02 | 0.02 | 0.03 |
Data sourced from Wang et al., 2024.[3]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends that govern the antiproliferative potency of this series. The choice of the aryl or heteroaryl moiety at the C6-position is critical for activity.
Caption: Structure-Activity Relationship (SAR) summary for the C6-substituents.
-
Effect of Phenyl Ring Substitution : Unsubstituted phenyl (10a) provides a baseline activity. The introduction of electron-donating groups (EDGs) at the para-position, such as methyl (10d) and methoxy (10h), leads to a consistent increase in antiproliferative activity across all cell lines.[3] Conversely, introducing an electron-withdrawing group (EWG) like fluorine (10l) diminishes the activity compared to the unsubstituted analog.[3] The position of the substituent also matters, with para-substitution (10d) being more favorable than ortho (10b) or meta (10c) substitution.
-
Superiority of Heterocyclic Rings : A significant leap in potency is observed when the B-ring is replaced with a heterocyclic system. The activity follows the order: Indolyl (10t) > Thiophenyl (10s) > Pyridinyl (10r).[3] The indolyl derivative, 10t , emerged as the most potent compound in the series, with IC50 values ranging from 0.12 to 0.21 µM.[3] This suggests that the electronic properties and hydrogen bonding capabilities of the indole ring are highly favorable for interaction with the biological target.
Deep Dive: The Lead Compound 10t
Given its superior performance, compound 10t was subjected to further mechanistic studies to validate its mode of action.
-
Tubulin Polymerization Inhibition : In a cell-free tubulin polymerization assay, compound 10t demonstrated potent inhibition of microtubule formation at concentrations of 3 µM and 5 µM.[3] This directly confirms that its cytotoxic effect stems from its ability to interfere with microtubule dynamics.
-
Cell Cycle Arrest : Treatment of HeLa cells with 10t led to a significant accumulation of cells in the G2/M phase of the cell cycle.[3] This is a hallmark characteristic of microtubule-targeting agents, which disrupt the formation of the mitotic spindle, leading to mitotic arrest.
-
Induction of Apoptosis : Following cell cycle arrest, 10t was shown to induce apoptosis, or programmed cell death, in a dose-dependent manner.[3] This confirms that the sustained mitotic block triggers the cell's self-destruction pathway.
-
Molecular Modeling : Docking studies suggest that 10t binds to the colchicine-binding site on β-tubulin. The model indicates that the 3,4,5-trimethoxyphenyl A-ring occupies a key hydrophobic pocket, while the pyrrolo[3,2-c]pyridine core and the indole B-ring form crucial hydrogen bonds and hydrophobic interactions with residues such as Thrα179 and Asnβ349.[3]
Experimental Protocols
To ensure scientific integrity and enable replication of these findings, the detailed methodologies are provided below.
General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-10t)
This procedure outlines the Suzuki cross-coupling reaction used to synthesize the final products.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
-
Reaction Setup : In a reaction vessel, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16, 1 equivalent), the corresponding arylboronic acid (2 equivalents), potassium carbonate (2 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.1 equivalents).
-
Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Conditions : Purge the vessel with nitrogen gas and heat the mixture at 85 °C for 12 hours with stirring.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude residue by silica gel column chromatography to yield the final product.
In Vitro Antiproliferative Activity (MTT Assay)
-
Cell Seeding : Seed HeLa, SGC-7901, or MCF-7 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization : Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation : Calculate the IC50 values (the concentration required to inhibit cell growth by 50%) using appropriate software.
Conclusion
This comparative guide demonstrates that the 1H-pyrrolo[3,2-c]pyridine scaffold is a highly effective template for developing potent tubulin polymerization inhibitors. The systematic SAR study reveals clear guidelines for optimizing antiproliferative activity, emphasizing the superiority of heterocyclic B-ring substituents, particularly the indole moiety. The lead compound, 10t , exhibits potent, low nanomolar activity against multiple cancer cell lines, effectively induces G2/M cell cycle arrest and apoptosis, and directly inhibits tubulin polymerization. These findings, supported by robust experimental data and protocols, underscore the significant potential of this compound class for further preclinical and clinical development in oncology.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302323.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
- Al-Gorbani, F., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 26(11), 3324.
- Wójcicka, A. & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
- Hernández-Vázquez, E., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6508.
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A Comparative Guide to Elucidating the Binding Mode of Novel Pyrrolo[3,2-c]pyridine Kinase Inhibitors: A Case Study
In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors.[1] This guide provides a comprehensive framework for confirming the binding mode of a novel compound from this class, 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (hereafter referred to as Compound X ), a hypothetical but representative analog. While specific experimental data for Compound X is not yet publicly available, this document will leverage established methodologies and comparative data from a known, structurally related FMS kinase inhibitor, KIST101029 , to illustrate the logical and experimental workflow.[2]
FMS kinase (CSF-1R), a member of the type III receptor tyrosine kinase family, is a key regulator of monocyte and macrophage proliferation and is implicated in various cancers and inflammatory diseases.[2] The development of potent and selective FMS inhibitors is therefore of significant therapeutic interest. This guide will present a hypothetical yet scientifically rigorous investigation into Compound X's interaction with FMS kinase, providing researchers with a practical roadmap for characterizing novel inhibitors.
The Investigative Workflow: A Multi-faceted Approach
Confirming the binding mode of a novel inhibitor is not a linear process but rather an iterative cycle of biochemical, biophysical, and structural investigation. Each experiment provides a piece of the puzzle, and together they create a high-resolution picture of the molecular interaction. Our investigation into Compound X will follow three key stages:
-
Biochemical Potency Assessment: Quantifying the inhibitory activity of Compound X against FMS kinase.
-
Biophysical Characterization of Binding: Measuring the direct interaction between Compound X and the FMS kinase protein to determine affinity and kinetics.
-
High-Resolution Structural Analysis: Visualizing the atomic-level interactions between Compound X and the FMS kinase active site.
Part 1: Biochemical Potency – Does It Inhibit the Target?
The first critical step is to determine if and how potently Compound X inhibits the enzymatic activity of FMS kinase. A widely used and robust method for this is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[3][4] This assay measures the phosphorylation of a substrate peptide by the kinase, providing a quantitative measure of enzymatic activity.
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]
-
Serially dilute Compound X and the comparator, KIST101029, in DMSO to create a range of concentrations for IC50 determination. Further dilute these into the 1X Kinase Buffer.
-
Prepare a solution of recombinant FMS kinase in 1X Kinase Buffer at a pre-determined optimal concentration (e.g., EC80).[6]
-
Prepare a solution of a fluorescein-labeled substrate peptide and ATP at 2X the final desired concentration in 1X Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compounds.
-
Add 5 µL of the FMS kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture.
-
Incubate the plate for 1 hour at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.[6]
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Biochemical Data
| Compound | Target Kinase | Assay Format | IC50 (nM) |
| Compound X (Hypothetical) | FMS | LanthaScreen™ TR-FRET | 25 |
| KIST101029 (Reference) | FMS | Radiometric | 96[2] |
Table 1: Biochemical potency of Compound X compared to the reference inhibitor KIST101029.
Interpretation of Results: The hypothetical IC50 value of 25 nM for Compound X indicates a significant improvement in potency over the reference compound, KIST101029. This strong biochemical activity provides a compelling rationale for proceeding with more in-depth biophysical and structural characterization.
Part 2: Biophysical Characterization – How Does It Bind?
While IC50 values are crucial, they can be influenced by assay conditions (e.g., ATP concentration). Direct binding assays, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), provide a more nuanced understanding of the inhibitor-target interaction by measuring the binding affinity (Kd) and kinetic parameters (kon and koff).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique for studying the real-time kinetics of molecular interactions.[7][8] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the inhibitor) flows over an immobilized ligand (the kinase).
-
Kinase Immobilization:
-
Immobilize recombinant FMS kinase onto a CM5 sensor chip using standard amine coupling chemistry. The immobilization buffer and pH should be optimized to ensure the kinase remains active.[9]
-
A reference flow cell is prepared using the same procedure but without the kinase to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a series of dilutions of Compound X and KIST101029 in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the compound solutions over the kinase and reference flow cells at a constant flow rate.
-
Monitor the association phase during injection and the dissociation phase as the running buffer flows over the chip.
-
Regenerate the sensor chip surface between cycles using a low pH buffer or other appropriate solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the kinase flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, and entropy) in a single experiment.[10][11]
-
Sample Preparation:
-
Prepare a solution of FMS kinase (e.g., 10-20 µM) in the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[10]
-
Prepare a solution of Compound X or KIST101029 (e.g., 100-200 µM) in the identical buffer. It is critical that the buffers are perfectly matched to minimize heats of dilution.[12]
-
Thoroughly degas both solutions before use.
-
-
Titration:
-
Load the FMS kinase solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the compound into the kinase solution while monitoring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw data to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Comparative Biophysical Data
| Compound | Technique | Kd (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Residence Time (τ = 1/koff) (min) |
| Compound X (Hypothetical) | SPR | 15 | 2.5 | 0.375 | ~44 |
| KIST101029 (Reference) | SPR | 80 | 1.2 | 0.96 | ~17 |
| Compound X (Hypothetical) | ITC | 18 | - | - | - |
| KIST101029 (Reference) | ITC | 85 | - | - | - |
Table 2: Comparative biophysical data for Compound X and KIST101029.
Interpretation of Results: The hypothetical SPR and ITC data show excellent concordance, confirming the higher affinity of Compound X for FMS kinase compared to KIST101029. The lower Kd value for Compound X is a result of both a faster on-rate and a significantly slower off-rate. This prolonged residence time (τ) is often a desirable characteristic in drug candidates, as it can lead to a more sustained pharmacological effect.[13]
Part 3: Structural Biology – What Does the Interaction Look Like?
The definitive confirmation of a binding mode comes from high-resolution structural data, most commonly obtained through X-ray crystallography.[14][15] A co-crystal structure of FMS kinase in complex with Compound X would reveal the precise orientation of the inhibitor in the ATP-binding site and the specific hydrogen bonds and hydrophobic interactions that govern its affinity and selectivity.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for determining the co-crystal structure of FMS kinase and Compound X.
Experimental Protocol: Co-crystallization of FMS Kinase with Compound X
-
Protein Preparation: Express and purify a crystallographically tractable construct of the FMS kinase domain to high homogeneity (>95%).
-
Complex Formation: Incubate the purified FMS kinase with a molar excess of Compound X (typically 5-10 fold) to ensure saturation of the binding site.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using sitting-drop or hanging-drop vapor diffusion methods to identify conditions that yield diffraction-quality crystals of the kinase-inhibitor complex.[16][17]
-
Data Collection and Processing: Harvest a suitable crystal, cryo-protect it, and collect X-ray diffraction data at a synchrotron source. Process the diffraction data to obtain a set of structure factors.
-
Structure Solution and Refinement: Solve the structure using molecular replacement with a known kinase structure as a search model. Build the model for Compound X into the electron density map and refine the structure to produce a final, high-resolution model of the complex.
Anticipated Binding Mode of Compound X
Based on known structures of kinase inhibitors with a pyrrolopyridine scaffold, we can anticipate the key interactions of Compound X within the FMS kinase ATP-binding site.[1][18]
Caption: Predicted key interactions of Compound X in the FMS kinase ATP-binding site.
Expected Interactions:
-
Hinge Binding: The nitrogen atoms of the pyrrolopyridine core are expected to form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, anchoring the inhibitor in the ATP-binding site. This is a canonical interaction for most Type I kinase inhibitors.
-
Hydrophobic Interactions: The bromo and methoxy substituents are predicted to occupy distinct hydrophobic pockets within the active site. The strategic placement of these groups can significantly enhance potency and contribute to selectivity over other kinases. The bromo group may occupy the pocket typically engaged by the adenine ring of ATP, while the methoxy group could extend into a deeper hydrophobic region.
A direct comparison with the co-crystal structure of FMS kinase with KIST101029 (if available) or a closely related analog would be invaluable. Any differences in the observed binding modes could explain the superior potency and kinetic profile of Compound X. For example, Compound X might induce a specific conformational change in the kinase or make additional, favorable contacts that are not possible for the reference compound.
Conclusion: Synthesizing the Evidence for a Confirmed Binding Mode
This guide has outlined a comprehensive, multi-pronged strategy for confirming the binding mode of a novel pyrrolo[3,2-c]pyridine inhibitor, using the hypothetical Compound X as a case study. By integrating biochemical potency data, biophysical affinity and kinetic measurements, and high-resolution structural information, a complete and validated picture of the inhibitor's mechanism of action can be assembled.
The hypothetical data presented for Compound X illustrates a successful outcome, where the novel compound demonstrates superior potency, a more favorable kinetic profile with a longer residence time, and a well-defined binding mode that rationalizes these improvements over the reference compound, KIST101029. This systematic approach not only validates the binding mode of a single compound but also provides crucial structure-activity relationship insights that can guide the design of the next generation of more effective and selective kinase inhibitors.
References
- (No specific reference for the hypothetical compound)
- El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 29(15), 1957-1961. [Link]
- Shinozaki, T., et al. (2016). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 508, 65-71. [Link]
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687. [Link]
- El-Gamal, M. I., & Oh, C. H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
- Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6744-6763. [Link]
- Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 15(4), 235-241. [Link]
- Kumar, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(11), 3391-3411. [Link]
- Willemsen-Seegers, N., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(2), 190-201. [Link]
- Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]
- Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
- RCSB PDB. (2018). 5UZK: Crystal Structure of PKA bound to an pyrrolo pyridine inhibitor. [Link]
- University of Colorado Boulder. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. [Link]
- Center for Macromolecular Interactions, Harvard Medical School. (n.d.).
- wwPDB. (2013). PDB Entry - 4C4H. [Link]
- Oberholzer, A. E., et al. (2004). Crystallization and preliminary X-ray analysis of two inhibitor complexes of the catalytic domain of death-associated protein kinase. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 7), 1303-1305. [Link]
- Chodera, J., & Tielker, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
- Collins, P. M., & O'Connell, M. J. (2014). Screening Ligands by X-ray Crystallography. In Fragment-Based Drug Discovery (pp. 123-146). Humana Press. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300069. [Link]
- Gelin, M., et al. (2015). A simple and robust soaking strategy for fragment screening by X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 11), 2345-2354. [Link]
- RCSB PDB. (2016). 4UJ1: Protein Kinase A in complex with an Inhibitor. [Link]
- RCSB PDB. (2015). 5C03: Crystal Structure of kinase. [Link]
- Luft, J. R., et al. (2011). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 10), 843-851. [Link]
- Gorniak, A., & Szczesio, B. (2021).
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300069. [Link]
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine. [Link]
- Wienen-claassen, B., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 39. [Link]
- Gorniak, A., & Szczesio, B. (2021).
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A Researcher's Guide to 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: Synthesis, Comparative Analysis, and Therapeutic Potential
The pyrrolo[3,2-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent therapeutic agents.[1][2][3] Its structural resemblance to purines and other endogenous ligands allows for effective interaction with various biological targets, particularly protein kinases.[4][5] This guide provides a comprehensive review of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a key intermediate and pharmacophore, offering insights into its synthesis, a comparative analysis with related kinase inhibitors, and its potential in drug discovery.
Introduction to the Pyrrolo[3,2-c]pyridine Scaffold: A Versatile Core in Drug Discovery
The pyrrolo[3,2-c]pyridine core is an isomer of the more commonly known 7-azaindole (pyrrolo[2,3-b]pyridine). The arrangement of the nitrogen atoms in the bicyclic system imparts unique electronic and hydrogen bonding properties, making it an attractive scaffold for targeting the ATP-binding site of protein kinases.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major focus of modern drug development.[5]
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including FMS kinase, and have shown significant anti-proliferative effects in various cancer cell lines.[3] The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 7-bromo and 6-methoxy substitutions on the 1H-pyrrolo[3,2-c]pyridine ring, the focus of this guide, provide a handle for further chemical modification and modulate the compound's biological activity.
Synthesis of this compound: A Strategic Approach
Proposed Synthetic Pathway
The following diagram illustrates a potential synthetic route to the title compound, leveraging a nitration, vinylation, and reductive cyclization strategy.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Nitration of 2-Bromo-5-methoxypyridine
-
To a stirred solution of 2-Bromo-5-methoxypyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-Bromo-5-methoxy-4-nitropyridine.
Step 2: Vinylation of 2-Bromo-5-methoxy-4-nitropyridine
-
To a solution of 2-Bromo-5-methoxy-4-nitropyridine in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture at 100-110 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour into water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield (E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine.
Step 3: Reductive Cyclization to form this compound
-
To a suspension of (E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine in acetic acid, add iron powder portion-wise.
-
Heat the reaction mixture at 100 °C for 2-3 hours.
-
Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
Comparative Analysis: this compound in the Kinase Inhibitor Landscape
The true value of a novel chemical entity is best understood through comparison with existing alternatives. The this compound scaffold is a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 7-position serves as a convenient handle for introducing various aryl or heteroaryl groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the core scaffold to optimize biological activity.
Structural Analogs and Their Biological Activities
Several research groups have synthesized and evaluated a range of substituted 1H-pyrrolo[3,2-c]pyridine derivatives as potent anti-cancer agents. A recent study detailed the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as colchicine-binding site inhibitors.[2][6] These compounds displayed significant anti-proliferative activities against various cancer cell lines.
| Compound ID | R Group (at position 6) | HeLa IC₅₀ (µM)[2][6] | SGC-7901 IC₅₀ (µM)[2][6] | MCF-7 IC₅₀ (µM)[2][6] |
| 10a | Phenyl | 0.35 | 0.41 | 0.52 |
| 10d | p-tolyl | 0.28 | 0.33 | 0.45 |
| 10h | 4-methoxyphenyl | 0.22 | 0.28 | 0.36 |
| 10k | 4-ethoxyphenyl | 0.18 | 0.23 | 0.31 |
| 10p | Naphthalen-2-yl | 0.15 | 0.19 | 0.26 |
| 10r | Pyridin-3-yl | 0.25 | 0.30 | 0.39 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Table 1: Anti-proliferative activities of selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.[2][6]
The data in Table 1 clearly demonstrates that the nature of the substituent at the 6-position of the pyrrolo[3,2-c]pyridine core significantly influences the anti-cancer potency. The indole-substituted analog 10t exhibited the most potent activity, with IC₅₀ values in the low nanomolar range.[2][6] This highlights the potential for developing highly active compounds by modifying the 7-bromo position of the title compound.
Mechanism of Action: Kinase Inhibition
The primary mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases. The nitrogen atoms in the heterocyclic core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine.
Caption: General mechanism of kinase inhibition by pyrrolo[3,2-c]pyridine derivatives.
The this compound scaffold provides a rigid framework that can be elaborated to present functional groups that interact with specific residues within the kinase active site, thereby enhancing both potency and selectivity. The methoxy group at the 6-position can also influence the compound's electronic properties and solubility.
Future Perspectives and Conclusion
This compound represents a valuable building block for the synthesis of novel and potent kinase inhibitors. The synthetic route outlined in this guide provides a practical approach to accessing this key intermediate. The comparative analysis with existing analogs underscores the significant potential for developing highly active therapeutic agents through strategic modification of this scaffold.
Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound core. Exploring a variety of substituents at the 7-position will be crucial for elucidating detailed structure-activity relationships (SAR) and for identifying lead compounds with optimal drug-like properties. Further investigation into the specific kinase targets and the molecular basis of their inhibition will provide a deeper understanding of the therapeutic potential of this promising class of compounds.
References
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- Semantic Scholar. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
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A Comparative Meta-Analysis of Pyrrolo[3,2-c]Pyridine Derivatives in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of derivatives with potent anticancer activities. This guide provides a comprehensive meta-analysis of these compounds, focusing on their comparative efficacy, mechanisms of action, and the experimental protocols essential for their evaluation. By synthesizing data from multiple studies, we aim to offer an in-depth technical resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction: The Therapeutic Promise of Pyrrolo[3,2-c]Pyridines
Pyrrolo[3,2-c]pyridines are heterocyclic compounds that have garnered significant attention in oncology due to their structural versatility and ability to interact with various biological targets crucial for cancer cell proliferation and survival. This guide will primarily focus on two prominent classes of pyrrolo[3,2-c]pyridine derivatives that have demonstrated significant anticancer potential: FMS kinase inhibitors and colchicine-binding site inhibitors. We will delve into their distinct mechanisms of action, compare their efficacy across different cancer types, and provide detailed experimental methodologies for their preclinical evaluation.
Comparative Efficacy: A Tale of Two Mechanisms
The anticancer activity of pyrrolo[3,2-c]pyridine derivatives is largely attributed to their ability to modulate key cellular processes. Here, we compare the two primary mechanisms through which these compounds exert their effects.
FMS Kinase Inhibitors: Targeting the Tumor Microenvironment
A significant number of pyrrolo[3,2-c]pyridine derivatives have been developed as potent inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R). FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[1] In the context of cancer, tumor-associated macrophages (TAMs) are often co-opted by cancer cells to promote tumor growth, angiogenesis, and metastasis. By inhibiting FMS kinase, these derivatives can modulate the tumor microenvironment, thereby impeding cancer progression.
One of the most potent FMS kinase inhibitors from this class is compound 1r . This derivative has shown exceptional potency against a range of cancer cell lines, particularly those of ovarian, prostate, and breast origin, with IC50 values in the sub-micromolar to low micromolar range.[2][3] A key advantage of compound 1r is its selectivity for cancer cells over normal fibroblasts, suggesting a favorable therapeutic window.[2]
Colchicine-Binding Site Inhibitors: Disrupting the Cytoskeleton
Another class of pyrrolo[3,2-c]pyridine derivatives exerts its anticancer effects by interfering with microtubule dynamics. These compounds act as colchicine-binding site inhibitors, preventing the polymerization of tubulin into microtubules.[4][5] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
A leading example of this class is compound 10t . This derivative has demonstrated potent antiproliferative activity against various cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer, with IC50 values in the nanomolar range.[5][7] The rigid pyrrolo[3,2-c]pyridine scaffold in these derivatives serves to lock the molecule in a conformation that is optimal for binding to the colchicine site on tubulin.[5]
Head-to-Head Comparison of Efficacy
A direct comparison of the efficacy of FMS kinase inhibitors and colchicine-binding site inhibitors is challenging due to the variability in experimental conditions across different studies. However, a meta-analysis of the available data allows for a qualitative assessment of their potential.
| Derivative Class | Representative Compound | Mechanism of Action | Target Cancer Types | Potency (IC50 Range) |
| FMS Kinase Inhibitors | Compound 1r | Inhibition of FMS kinase, modulation of tumor microenvironment | Ovarian, Prostate, Breast | 0.15 - 1.78 µM[2] |
| Colchicine-Binding Site Inhibitors | Compound 10t | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis | Cervical, Gastric, Breast | 0.12 - 0.21 µM[5] |
From the available data, it appears that the colchicine-binding site inhibitors, such as compound 10t , exhibit a higher potency in in vitro cell-based assays compared to the FMS kinase inhibitors like compound 1r . However, the therapeutic potential of FMS kinase inhibitors lies in their ability to modulate the tumor microenvironment, which may not be fully captured in traditional in vitro cytotoxicity assays. Further in vivo studies are necessary to provide a more definitive comparison of their overall anticancer efficacy.
Delving into the Mechanisms of Action: Signaling Pathways and Molecular Interactions
A thorough understanding of the molecular mechanisms underlying the anticancer activity of pyrrolo[3,2-c]pyridine derivatives is crucial for their rational design and clinical development.
The FMS Kinase Signaling Pathway and its Inhibition
FMS kinase is activated by its ligand, colony-stimulating factor-1 (CSF-1). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating a downstream signaling cascade that promotes the survival and proliferation of macrophages. Pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors competitively bind to the ATP-binding pocket of the kinase domain, preventing its activation and abrogating the downstream signaling events.
Disruption of Microtubule Dynamics by Colchicine-Binding Site Inhibitors
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly and disassembly are essential for the formation of the mitotic spindle during cell division. Pyrrolo[3,2-c]pyridine-based colchicine-binding site inhibitors bind to the interface of the α- and β-tubulin dimer, preventing its incorporation into growing microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[6]
Experimental Protocols for Preclinical Evaluation
To ensure the scientific integrity and reproducibility of research in this field, standardized experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of pyrrolo[3,2-c]pyridine derivatives.
In Vitro Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[3,2-c]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis: Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. This is crucial for confirming the mechanism of action of compounds that target the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence-based reporter, and a GTP-containing buffer.
-
Compound Addition: Add the pyrrolo[3,2-c]pyridine derivative to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates an inhibitory effect.
Structure-Activity Relationship (SAR) and Future Directions
The extensive research on pyrrolo[3,2-c]pyridine derivatives has provided valuable insights into their structure-activity relationships. For FMS kinase inhibitors, the nature and position of substituents on the pyridine and pyrrole rings significantly influence their potency and selectivity. Similarly, for colchicine-binding site inhibitors, the conformationally restricted pyrrolo[3,2-c]pyridine scaffold is key to their high affinity for tubulin.
Future research in this area should focus on:
-
In Vivo Efficacy and Pharmacokinetics: While in vitro data is promising, comprehensive in vivo studies in relevant animal models are needed to assess the therapeutic potential, pharmacokinetic profiles, and toxicity of these compounds.
-
Combination Therapies: Exploring the synergistic effects of pyrrolo[3,2-c]pyridine derivatives with other anticancer agents could lead to more effective treatment strategies.
-
Targeting Drug Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines is crucial to address the challenge of acquired resistance in cancer therapy.
Conclusion
Pyrrolo[3,2-c]pyridine derivatives represent a versatile and promising class of anticancer agents. Their ability to target distinct and critical cellular pathways, such as FMS kinase signaling and tubulin polymerization, underscores their therapeutic potential. This guide has provided a comparative meta-analysis of their efficacy, detailed their mechanisms of action, and offered standardized protocols for their evaluation. Continued research and development of this scaffold hold the promise of delivering novel and effective therapies for a range of cancers.
References
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- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291390. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Wang, C., et al. (2023). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
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- Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
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- Al-Ostath, A. A., et al. (2023). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A, 6(3), 224-239. [Link]
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A Researcher's Guide to Evaluating the Cytotoxic Potential of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing the pyrrolopyridine scaffold, have emerged as a promising class of molecules due to their diverse biological activities, including potent antitumor effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative cytotoxicity of a novel compound, 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine.
While specific cytotoxic data for this compound is not yet extensively documented, this guide will leverage data from structurally related pyrrolo[3,2-c]pyridine derivatives to establish a robust comparative analysis. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and present a framework for data interpretation, thereby empowering researchers to meticulously assess the therapeutic potential of this and other novel chemical entities.
The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Cancer Research
The pyrrolo[3,2-c]pyridine core is a key pharmacophore found in numerous compounds with significant biological activity. Its structural resemblance to purines allows it to interact with a variety of biological targets, including kinases, which are often dysregulated in cancer.[3] Several studies have demonstrated the potent antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives against a range of cancer cell lines, with some exhibiting IC50 values in the nanomolar to low micromolar range.[4][5][6][7] This established anticancer potential of the core structure provides a strong rationale for investigating the cytotoxic properties of novel derivatives such as this compound.
Comparative Cytotoxicity Analysis: A Framework for Evaluation
To ascertain the cytotoxic potential of this compound, a comparative study against established cytotoxic agents and structurally related analogs is essential. This approach provides a clear benchmark for assessing its potency and selectivity.
Selection of Comparator Compounds
The choice of comparator compounds is critical for a meaningful analysis. We propose the inclusion of:
-
Doxorubicin: A well-characterized and widely used chemotherapeutic agent, serving as a positive control.
-
Structurally Related Pyrrolo[3,2-c]pyridine Derivatives: Compounds with reported cytotoxic activity provide a direct comparison of the influence of different substituents on the core scaffold. Examples from the literature include diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold, which have shown potent activity against melanoma cell lines.[4]
Panel of Cancer Cell Lines
A diverse panel of human cancer cell lines should be employed to evaluate the breadth of the compound's activity. We recommend including cell lines from different cancer types, such as:
-
MCF-7 (Breast Cancer): A well-characterized, estrogen receptor-positive cell line.
-
A549 (Lung Cancer): A commonly used model for non-small cell lung cancer.
-
HeLa (Cervical Cancer): An aggressive and widely studied cancer cell line.
-
SGC-7901 (Gastric Cancer): To assess activity against gastrointestinal cancers.
-
NIH3T3 (Mouse Fibroblast): A non-cancerous cell line to assess selectivity and potential toxicity to normal cells.[4]
Hypothetical Comparative Cytotoxicity Data (IC50, µM)
The following table presents a hypothetical summary of IC50 values that could be obtained from a comparative study. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cells.
| Compound | MCF-7 | A549 | HeLa | SGC-7901 | NIH3T3 |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Doxorubicin (Positive Control) | 0.85 | 1.20 | 0.50 | 1.50 | 5.20 |
| Comparator 1 (Diarylurea-pyrrolo[3,2-c]pyridine) [4] | 0.05 | 0.12 | 0.08 | 0.25 | >10 |
| Comparator 2 (Diarylamide-pyrrolo[3,2-c]pyridine) [4] | 0.21 | 0.55 | 0.32 | 0.89 | >10 |
TBD: To be determined experimentally.
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for two standard in vitro cytotoxicity assays: the MTT assay for assessing cell metabolic activity and the LDH assay for measuring membrane integrity.[8][9]
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[8]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8] Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[8][11]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[9]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).[11]
Mechanistic Insights: Unraveling the Mode of Action
Beyond determining the IC50 values, understanding the mechanism through which a compound induces cell death is crucial. Based on the literature for related pyrrolopyridine derivatives, potential mechanisms of action for this compound could involve:
-
Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death.[12] This can be investigated through assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blot analysis for key apoptotic proteins like caspases, Bax, and Bcl-2.[12]
-
Kinase Inhibition: The pyrrolopyridine scaffold is a known kinase inhibitor.[3] Investigating the effect of the compound on the activity of key oncogenic kinases such as EGFR, VEGFR, or CDKs could reveal its specific molecular target.
-
Cell Cycle Arrest: The compound may induce cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cell proliferation.[7] This can be analyzed using flow cytometry of propidium iodide-stained cells.
Potential Signaling Pathway
Caption: Potential mechanism of action of the test compound.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the initial cytotoxic evaluation of this compound. By employing a comparative approach with relevant benchmarks and a panel of cancer cell lines, researchers can obtain robust and interpretable data. The detailed experimental protocols for MTT and LDH assays offer a practical starting point for in vitro screening.
Positive results from these initial studies, such as low micromolar or nanomolar IC50 values and selectivity for cancer cells over normal cells, would warrant further investigation into the compound's mechanism of action. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its future development as a potential anticancer therapeutic.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic compound. As a Senior Application Scientist, this document is crafted to instill a culture of safety and procedural excellence, moving beyond mere compliance to a deeper understanding of the principles behind responsible chemical waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the hazard profile of the closely related compound, 7-Bromo-1H-pyrrolo[3,2-c]pyridine, and established best practices for the disposal of halogenated organic compounds.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to always review the SDS of any chemical before handling.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedures can be initiated, a thorough understanding of the potential hazards associated with this compound is essential. Based on the GHS classification of the analogous compound 7-Bromo-1H-pyrrolo[3,2-c]pyridine, this substance should be treated as hazardous.[1]
Table 1: Hazard Classification of 7-Bromo-1H-pyrrolo[3,2-c]pyridine [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical piece of information for waste segregation, as mixing halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings.[2][3][4]
Part 2: Personal Protective Equipment (PPE) - The First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling any hazardous chemical. The following PPE is mandatory for all personnel involved in the disposal of this compound:
-
Eye Protection: Tightly fitting safety goggles are required to protect against splashes.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Body Protection: A fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][5]
Caption: Decision tree for proper chemical waste segregation.
Part 4: Storage and Final Disposal
Proper storage of hazardous waste pending disposal is a critical component of laboratory safety and regulatory compliance.
-
Satellite Accumulation Areas (SAAs): Hazardous waste should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel. [6]* Storage Conditions: The halogenated waste container should be kept closed at all times except when adding waste. Store the container in a secondary containment bin to prevent spills. [7]Do not store incompatible chemicals together. [3][6]For instance, keep halogenated waste separate from strong oxidizing agents and bases.
-
Container Full: Once the waste container is full (do not overfill, typically to 90% capacity), it should be securely sealed.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste disposal service. [2][8]Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations. [8] The ultimate disposal of this compound will likely involve high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle the combustion byproducts of halogenated compounds. [9]
Part 5: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Small Spills: For a small spill contained within a chemical fume hood, use an inert absorbent material, such as sand or vermiculite, to soak up the material. [2]The contaminated absorbent should then be collected and placed in the designated halogenated waste container.
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's EHS department or emergency response team immediately.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [9] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [9] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [9] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [9] By adhering to these rigorous protocols, researchers and scientists can ensure the safe and responsible disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a halogenated aromatic and pyridine derivative, demands a meticulous and proactive approach to personal protection. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is as robust as our research, ensuring that every procedure is a self-validating system of protection.
Hazard Profile of Structurally Similar Compounds:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Given these potential risks, a comprehensive PPE strategy is not merely recommended; it is essential.
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is dictated by the potential routes of exposure—dermal (skin), ocular (eyes), and inhalation. The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale & Causality |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[1][4] Safety glasses alone do not provide a sufficient seal against chemical splashes or vapors.[4] |
| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene), a fully-buttoned lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or toxic absorption.[5][6] Nitrile gloves are generally resistant to pyridine and its derivatives.[5] A lab coat protects against incidental contact.[7] |
| Respiratory | Work within a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation of vapors, which can cause respiratory tract irritation.[5][6] For emergencies or situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] |
Operational Protocols: Integrating Safety into Your Workflow
Effective protection relies not just on the equipment itself, but on the disciplined procedures governing its use.
Step-by-Step PPE Donning and Doffing Protocol
Properly putting on and removing PPE is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Don chemical safety goggles.
-
Gloves: Wash and dry your hands thoroughly. Select the correct size and type of gloves. Inspect for any tears or defects before pulling them over the cuffs of your lab coat.[3]
-
-
Doffing (Taking Off):
-
Gloves: Remove gloves using a proper technique to avoid touching the outer surface with your bare hands.[3]
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination.
-
Eye Protection: Remove goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Safe Handling and Operations Plan
All work with this compound must be conducted in a designated area.
-
Engineering Controls: Always handle this compound within a properly functioning and certified laboratory chemical fume hood to mitigate inhalation risks.[8] Ensure that an emergency eyewash station and safety shower are immediately accessible.[9]
-
Chemical Handling:
-
Before starting, ensure the fume hood sash is at the appropriate height.
-
Carefully measure and transfer the required amount of the chemical, keeping the container tightly sealed when not in use.[5]
-
Use appropriate tools (e.g., spatulas, pipettes) to minimize the risk of spills and aerosol generation.[1]
-
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[6][9] The container must be clearly labeled with the chemical name and associated hazards.[10]
Spill and Emergency Response
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[9]
-
Containment (for trained personnel on small spills):
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan for Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle.
-
Chemical Waste: Unused or waste this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[9] Do not discharge this chemical into drains or the environment.[8][11]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable items as hazardous waste in accordance with institutional and local regulations.[3] Non-disposable items like lab coats must be professionally laundered if contaminated.[12]
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for ensuring adequate protection during various laboratory operations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
